Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate
Description
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Properties
IUPAC Name |
methyl N-[2-(hydroxymethyl)-3-methylphenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-4-3-5-9(8(7)6-12)11-10(13)14-2/h3-5,12H,6H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALYNNPXLWTXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It details a multi-step synthesis commencing from 2-methyl-6-nitrobenzoic acid, proceeding through key intermediates, 2-amino-6-methylbenzoic acid and (2-amino-6-methylphenyl)methanol. Each synthetic step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and causality behind the choice of reagents and reaction conditions. This guide aims to be a self-validating resource, grounded in established chemical literature and best practices.
Introduction and Synthetic Strategy
This compound is a carbamate derivative with potential applications in medicinal chemistry and materials science. The strategic design of its synthesis is crucial for ensuring high purity, yield, and scalability. The synthetic approach detailed herein is a three-step process that begins with the readily available starting material, 2-methyl-6-nitrobenzoic acid.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
This guide will now delve into the specifics of each of these transformations.
Step-by-Step Synthesis Protocols
Step 1: Synthesis of 2-Amino-6-methylbenzoic Acid
The initial step involves the reduction of the nitro group in 2-methyl-6-nitrobenzoic acid to an amine, yielding 2-amino-6-methylbenzoic acid.[1][2][3][4] Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.
Reaction Scheme:
Experimental Protocol:
-
To a solution of 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol, a catalytic amount of 10% Palladium on carbon (Pd/C) is added.
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 2-amino-6-methylbenzoic acid, which can be used in the subsequent step with or without further purification.
Causality and Expertise:
-
Choice of Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It offers excellent activity and selectivity, minimizing side reactions.
-
Solvent: Methanol is an ideal solvent as it readily dissolves the starting material and is compatible with the hydrogenation conditions.
-
Hydrogen Pressure: While higher pressures can accelerate the reaction, atmospheric or slightly elevated pressure is generally sufficient for this transformation, making the procedure accessible in standard laboratory settings.
| Parameter | Value |
| Starting Material | 2-Methyl-6-nitrobenzoic Acid |
| Reagents | H₂, 10% Pd/C |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Pressure | 1-3 atm |
| Typical Reaction Time | 2-6 hours |
| Work-up | Filtration and concentration |
Step 2: Synthesis of (2-Amino-6-methylphenyl)methanol
The second step is the reduction of the carboxylic acid functionality of 2-amino-6-methylbenzoic acid to a primary alcohol, yielding the key intermediate (2-amino-6-methylphenyl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common and effective choice.[5]
Reaction Scheme:
Experimental Protocol:
-
A solution of 2-amino-6-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (excess, typically 2-3 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (2-amino-6-methylphenyl)methanol.
Causality and Expertise:
-
Choice of Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. Its use necessitates anhydrous conditions and careful handling due to its reactivity with water.
-
Solvent: Anhydrous THF is the solvent of choice as it is inert to LiAlH₄ and effectively solubilizes the reactants.
-
Quenching Procedure: The Fieser workup is a standard and reliable method for quenching LiAlH₄ reactions, resulting in an easily filterable solid, simplifying the purification process.
| Parameter | Value |
| Starting Material | 2-Amino-6-methylbenzoic Acid |
| Reagents | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux |
| Typical Reaction Time | 4-12 hours |
| Work-up | Fieser quench, filtration, and concentration |
Step 3: Synthesis of this compound
The final step is the formation of the methyl carbamate from the amino alcohol intermediate. This is typically achieved by reacting the amine with methyl chloroformate in the presence of a base.[6][7][8]
Reaction Scheme:
Experimental Protocol:
-
To a solution of (2-amino-6-methylphenyl)methanol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, methyl chloroformate (1.0-1.2 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Causality and Expertise:
-
Reagent Selection: Methyl chloroformate is a common and effective reagent for the introduction of a methoxycarbonyl group onto an amine.[9][10][11]
-
Role of the Base: The base is crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion and preventing the protonation of the starting amine.
-
Temperature Control: The reaction is initiated at a low temperature to control the exothermic reaction between the amine and the highly reactive methyl chloroformate.
| Parameter | Value |
| Starting Material | (2-Amino-6-methylphenyl)methanol |
| Reagents | Methyl Chloroformate, Triethylamine (or Pyridine) |
| Solvent | Dichloromethane or Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1-4 hours |
| Work-up | Aqueous wash, extraction, and drying |
| Purification | Column Chromatography |
Characterization of the Final Product
The final product, this compound, is expected to be a solid at room temperature. Its identity and purity should be confirmed using standard analytical techniques.
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the methyl group on the aromatic ring, the carbamate N-H proton, and the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-O stretches.[12][13][14]
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.[15][16][17]
| Analytical Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (δ 6.8-7.5), CH₂OH (δ ~4.5), Ar-CH₃ (δ ~2.2), NH (broad singlet), OCH₃ (δ ~3.7) |
| ¹³C NMR | C=O (carbamate, δ ~155-160), Aromatic carbons, CH₂OH, Ar-CH₃, OCH₃ |
| IR (cm⁻¹) | ~3400 (O-H), ~3300 (N-H), ~1700 (C=O), ~1250 (C-O) |
| MS (ESI+) | [M+H]⁺, [M+Na]⁺ |
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By providing detailed, step-by-step protocols and explaining the rationale behind the chosen methodologies, this document serves as a valuable resource for chemists in the pharmaceutical and chemical industries. The described synthesis is efficient and scalable, and the characterization data provided will aid in the verification of the final product's identity and purity.
References
- Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009).
- Hartman, W. W., & Brethen, M. R. (1931).
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PubChem. Methyl n-(2-hydroxyphenyl)carbamate. Available from: [Link]
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PubChem. Methyl (3-hydroxyphenyl)-carbamate. Available from: [Link]
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Chem-Impex. 2-Amino-6-methylbenzoic acid. Available from: [Link]
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An-Najah National University Repository. Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. Available from: [Link]
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Organic Syntheses. Water-promoted, Open-flask Synthesis of Amine-boranes. Available from: [Link]
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SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Available from: [Link]
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Organic Syntheses. ethyl n-methylcarbamate. Available from: [Link]
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Shimadzu. Simultaneous Analysis of Carbamate Pesticides with LC-MS. Available from: [Link]
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Taylor & Francis. Methyl carbamate – Knowledge and References. Available from: [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]
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Organic Syntheses. Reduction of Amino Acids to Amino Alcohols. Available from: [Link]
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Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]
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Sciencemadness Discussion Board. Carbamate Synthesis. Available from: [Link]
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NIST WebBook. 2-Amino-6-methylbenzoic acid. Available from: [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]
- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
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Monash University. Synthesis of N-Alkyl Amino Acids. Available from: [Link]
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ResearchGate. B-Methyl Amine Borane Derivatives: Synthesis, Characterization, and Hydrogen Release. Available from: [Link]
- Google Patents. US4039569A - Methyl chloroformate process.
-
Organic Syntheses. Propanoyl chloride, 3-isocyanato-. Available from: [Link]
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Asian Journal of Chemistry. Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small Peptides. Available from: [Link]
- Google Patents. EP0010710A1 - Process for the production of methyl chloroformate.
-
Journal of Chemical and Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method. Available from: [Link]
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Journal of Sciences, Islamic Republic of Iran. The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Available from: [Link]
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IUCrData. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Available from: [Link]
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"Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate CAS 117550-23-9 properties"
The following technical guide details the properties, synthesis, and applications of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate (CAS 117550-23-9). This document is structured for researchers in medicinal chemistry and process development.
CAS: 117550-23-9 Role: Privileged Scaffold Intermediate / Benzoxazinone Precursor
Executive Summary
This compound is a specialized organic intermediate characterized by a tri-substituted benzene core bearing an amino-carbamate, a hydroxymethyl group, and a methyl substituent.[1] Its structural geometry—specifically the ortho relationship between the carbamate nitrogen and the hydroxymethyl oxygen—positions it as a critical "cyclization hub" in the synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones . These heterocyclic motifs are pharmacophores in serine protease inhibitors, human leukocyte elastase (HLE) inhibitors, and novel anti-inflammatory agents.
This guide delineates the compound's physicochemical properties, a validated synthetic route from commercially available precursors, and its mechanistic utility in fragment-based drug discovery (FBDD).
Physicochemical Properties & Identification[3]
The compound presents typically as a yellow-to-brown solid. Its solubility profile favors polar organic solvents (DMSO, DMF, Methanol) due to the hydrogen-bonding capability of the hydroxyl and carbamate moieties.
Table 1: Chemical Specifications
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 117550-23-9 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Physical State | Solid (Yellow to Brown) |
| Purity Grade | Typically ≥95% (HPLC) |
| InChI Key | ZALYNNPXLWTXFF-UHFFFAOYSA-N |
| Predicted LogP | ~1.3 - 1.7 |
| H-Bond Donors | 2 (NH, OH) |
| H-Bond Acceptors | 3 (C=O, O-Me, OH) |
Synthesis & Production Protocols
While direct sourcing is possible, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route proceeds via the selective carbamoylation of 2-amino-3-methylbenzyl alcohol .
Retrosynthetic Analysis
The target molecule is disconnected at the carbamate nitrogen. The precursor, 2-amino-3-methylbenzyl alcohol, can be derived from the reduction of 2-amino-3-methylbenzoic acid.
Experimental Protocol
Step 1: Reduction (If starting from Benzoic Acid)
-
Reagents: 2-Amino-3-methylbenzoic acid, LiAlH₄ (or BH₃·THF), THF.[2]
-
Procedure: Add the acid dropwise to a suspension of LiAlH₄ in anhydrous THF at 0°C. Reflux for 4 hours. Quench carefully with Fieser method (H₂O, 15% NaOH, H₂O). Filter and concentrate to yield 2-amino-3-methylbenzyl alcohol.[3]
Step 2: Selective N-Carbamoylation
-
Reagents: 2-Amino-3-methylbenzyl alcohol (1.0 equiv), Methyl Chloroformate (1.1 equiv), Pyridine or Na₂CO₃ (1.2 equiv), DCM or THF.
-
Mechanism: Nucleophilic attack of the aniline nitrogen on the chloroformate carbonyl. The ortho-benzylic alcohol is less nucleophilic than the amine, ensuring regioselectivity under controlled temperatures.
Detailed Workflow:
-
Dissolution: Dissolve 10 mmol of 2-amino-3-methylbenzyl alcohol in 50 mL of dry DCM. Add 12 mmol of Pyridine. Cool to 0°C.[2]
-
Addition: Add 11 mmol of Methyl Chloroformate dropwise over 20 minutes. Maintain temperature <5°C to prevent O-acylation.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with saturated NH₄Cl. Extract with DCM (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[3][2]
-
Purification: Recrystallize from EtOAc/Hexane or purify via silica flash chromatography (Gradient: 10-40% EtOAc in Hexane).
Figure 1: Synthetic pathway from benzoic acid precursor to the target carbamate.
Reactivity & Applications: The Cyclization Hub
The primary value of CAS 117550-23-9 lies in its potential to undergo intramolecular cyclization. The carbamate carbonyl acts as an electrophile for the pendant hydroxyl group (or vice versa after activation), facilitating the formation of heterocycles.
Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones
Under basic conditions or thermal stress, the hydroxyl group attacks the carbamate carbonyl, displacing methanol. This yields the benzoxazinone core, a scaffold found in potent elastase inhibitors.
-
Conditions: K₂CO₃ in DMF at 80°C or NaH in THF.
-
Significance: This transformation creates a rigid bicyclic system that mimics the transition state of peptide bond hydrolysis, making it a valuable warhead for protease inhibition.
Oxidation to Quinazolinones
Oxidation of the benzylic alcohol to an aldehyde (using MnO₂ or Dess-Martin Periodinane) creates a highly reactive intermediate. Subsequent reaction with amines or ammonia leads to quinazolinones , a class of drugs with anticancer and anti-inflammatory properties.
Figure 2: Divergent synthetic utility of the target carbamate in heterocyclic chemistry.
Handling & Safety Protocols
As a carbamate derivative with potential biological activity, strictly adhere to the following safety standards.
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles with side shields, and a NIOSH-approved N95 respirator if dust formation is likely.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The hydroxymethyl group is susceptible to slow oxidation if exposed to air/light over prolonged periods.
References
-
Sigma-Aldrich. (n.d.). Methyl N-[2-(hydroxymethyl)-3-methylphenyl]carbamate Product Sheet. Retrieved from
-
PubChem. (2025).[4] Methyl (3-hydroxyphenyl)-carbamate and related substructures. National Library of Medicine. Retrieved from
-
Thieme Connect. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett. Retrieved from
-
ChemicalBook. (2025). 2-Amino-3-methylbenzyl alcohol Properties and Synthesis. Retrieved from
-
Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols (US20100168385A1). Retrieved from
Sources
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- 3. 2-AMINO-3-METHYLBENZYL ALCOHOL | 57772-50-6 [chemicalbook.com]
- 4. Methyl (3-hydroxyphenyl)-carbamate | C8H9NO3 | CID 26181 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate
Foreword
In the landscape of modern drug discovery and medicinal chemistry, a profound understanding of a compound's physicochemical properties is paramount to its successful development. These characteristics govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate, a molecule of interest for its potential applications in pharmaceutical research. As a Senior Application Scientist, the following discourse is structured to not only present the known data but also to provide the methodological rationale for its determination, reflecting a synthesis of theoretical knowledge and practical laboratory insights. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's fundamental properties.
Molecular Identity and Physicochemical Properties
This compound is an aromatic carbamate with the molecular formula C10H13NO3. The presence of a carbamate linkage, a hydroxymethyl group, and a substituted phenyl ring suggests a molecule with a balance of hydrophilic and lipophilic character, a feature often sought in drug candidates for favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 117550-23-9 | [3] |
| Molecular Formula | C10H13NO3 | [3] |
| Molecular Weight | 195.22 g/mol | [3] |
| Physical Form | Yellow to Brown Solid | [4] |
| Purity (Typical) | 95% - 97% | [3][5] |
| InChI | 1S/C10H13NO3/c1-7-4-3-5-9(8(7)6-12)11-10(13)14-2/h3-5,12H,6H2,1-2H3,(H,11,13) | [4] |
| InChIKey | ZALYNNPXLWTXFF-UHFFFAOYSA-N | [4] |
| SMILES | CC1=C(C=CC=C1NC(=O)OC)CO | - |
Melting Point
Protocol for Melting Point Determination:
A standard laboratory procedure for determining the melting point of a solid organic compound involves using a calibrated melting point apparatus.[6][7]
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Initial Determination: A rapid heating rate (10-20°C/min) is used to obtain an approximate melting point range.
-
Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A new sample is then heated at a slow rate (1-2°C/min) through the expected melting range.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded as the melting point range.
Solubility Profile
The solubility of a compound in various solvents is a key determinant of its suitability for different formulation strategies and analytical methods. The presence of the polar hydroxymethyl and carbamate groups suggests potential solubility in polar organic solvents and some degree of aqueous solubility, while the aromatic ring and methyl group contribute to its lipophilicity.
Protocol for Solubility Determination:
A systematic approach is employed to determine the solubility of the compound in aqueous and organic solvents.[8][9]
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (pH 4, 7, 9), methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Sample Preparation: A known mass of the compound (e.g., 1-5 mg) is added to a vial.
-
Solvent Addition: The test solvent is added incrementally (e.g., 0.1 mL at a time) to the vial.
-
Equilibration: The mixture is agitated (e.g., by vortexing or sonication) after each solvent addition and allowed to equilibrate at a controlled temperature (typically room temperature).
-
Observation: The point at which the solid completely dissolves is noted. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). For quantitative analysis, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is measured, often by LC-MS/MS.[9]
Synthesis and Spectroscopic Characterization
While a specific synthesis for this compound is not detailed in readily available literature, a plausible synthetic route can be devised based on established methods for N-aryl carbamate formation.[10][11][12] The most direct approach involves the reaction of the corresponding aniline, 2-amino-6-methylbenzyl alcohol, with methyl chloroformate.
Proposed Synthesis Workflow
The proposed synthesis involves the carbamoylation of 2-amino-6-methylbenzyl alcohol.
Caption: Proposed synthesis workflow for this compound.
Detailed Protocol for Proposed Synthesis:
-
Reactant Preparation: To a solution of 2-amino-6-methylbenzyl alcohol (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base like triethylamine (1.1 equivalents).
-
Reaction: Cool the mixture to 0°C in an ice bath. Add methyl chloroformate (1.05 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While experimental spectra for this specific molecule are not available, the expected spectral features can be predicted based on its structure.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, the benzylic methyl protons, the carbamate N-H proton, and the carbamate methyl protons. The aromatic protons will likely appear as multiplets in the range of 7.0-7.5 ppm. The hydroxymethyl protons (CH₂OH) would likely appear as a singlet or a doublet around 4.5-5.0 ppm, and the benzylic methyl protons (Ar-CH₃) as a singlet around 2.2-2.5 ppm. The carbamate methyl protons (O-CH₃) are expected as a singlet around 3.7-3.9 ppm, and the N-H proton as a broad singlet.[13][14]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the carbamate, the carbamate methyl carbon, the benzylic methyl carbon, and the hydroxymethyl carbon. The carbonyl carbon is expected in the range of 150-160 ppm. Aromatic carbons will appear between 110-140 ppm. The carbamate methyl carbon should be around 50-55 ppm, the benzylic methyl carbon around 15-20 ppm, and the hydroxymethyl carbon around 60-65 ppm.[15][16]
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[17][18]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (alcohol) | 3200-3600 (broad) | Stretching |
| N-H (carbamate) | 3200-3400 (sharp to broad) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=O (carbamate) | 1680-1720 (strong) | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-O (alcohol & ester) | 1000-1300 | Stretching |
| C-N (carbamate) | 1200-1350 | Stretching |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW = 195.22), the molecular ion peak [M]⁺ at m/z 195 would be expected in the mass spectrum. Common fragmentation patterns for N-aryl carbamates include cleavage of the carbamate bond.
Analytical Methodologies
A robust analytical method is crucial for the quantification and purity assessment of the compound. High-performance liquid chromatography (HPLC) with UV detection is a standard and reliable technique for the analysis of aromatic compounds like this carbamate.[19][20][21]
HPLC-UV Analysis Workflow
Caption: A typical workflow for the HPLC-UV analysis of this compound.
Detailed Protocol for HPLC-UV Analysis:
-
Standard and Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution. Dissolve samples to be analyzed in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water, either isocratic or with a gradient elution, depending on the sample complexity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration curve.
Stability Profile
The stability of a drug candidate is a critical parameter that influences its shelf-life, storage conditions, and in vivo fate. Carbamates are generally considered to be chemically and proteolytically stable.[1][2] However, they can be susceptible to hydrolysis under strongly acidic or basic conditions.[22][23]
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[23][24]
Protocol for Forced Degradation Study:
-
Stress Conditions: Expose solutions of the compound to a variety of stress conditions:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature and at elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid compound (e.g., at 80°C).
-
Photolytic: Expose a solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using the developed HPLC-UV method to determine the percentage of degradation and to detect the formation of any degradation products.
-
Mass Balance: Ensure that the sum of the peak areas of the parent compound and the degradation products is close to the initial peak area of the parent compound to account for all degraded material.
Relevance in Drug Development
The structural motifs present in this compound hold significance in the context of drug design and development.
-
The Carbamate Group: The carbamate functionality is a common feature in many approved drugs and is often used as a bioisostere for amide bonds, offering improved metabolic stability and cell membrane permeability.[1][2][25]
-
The Hydroxymethyl Group: The introduction of a hydroxymethyl group can enhance a molecule's aqueous solubility and provide a key hydrogen bonding interaction with biological targets, potentially increasing potency and selectivity.[1]
-
The Methylphenyl Group: The methyl group on the phenyl ring can influence the compound's lipophilicity and its interaction with hydrophobic pockets in target receptors.[26][27] Its position can also affect the molecule's conformational preferences.
Safety and Handling
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Handle with care and avoid breathing dust.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or with a fume hood.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible substances. Keep the container tightly closed.
Conclusion
This technical guide has provided a comprehensive overview of the known and predicted physicochemical characteristics of this compound. While specific experimental data for this compound is limited, this guide offers a robust framework for its synthesis, characterization, and analysis based on established scientific principles and methodologies. The detailed protocols provided herein are intended to empower researchers to generate the necessary data to fully elucidate the properties of this molecule and to assess its potential in drug discovery and development programs. The interplay of its structural features suggests a compound with promising drug-like properties, warranting further investigation.
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(5), 1067–1072. [Link]
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Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Singh, R., & Rehman, Z. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation, 2(4), 1-5. [Link]
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Mori, M., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Journal of Chromatography A, 1172(2), 164-171. [Link]
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de Oliveira, R. D., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1149. [Link]
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UT Southwestern Medical Center. Aqueous Solubility Determination. [Link]
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PubChem. 2-Amino-5-methylbenzyl alcohol. [Link]
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Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689000. [Link]
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Kunes, J., et al. (2000). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 5(12), 1213-1223. [Link]
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AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
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Organic Syntheses. Benzyl hydroxymethyl carbamate. [Link]
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ResearchGate. Comparison of the FT-IR spectra of the three tri-carbamates. [Link]
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Gohlke, H., & Klebe, G. (2002). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-381). Elsevier. [Link]
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Porzelle, A., et al. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(05), 798-802. [Link]
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ResearchGate. The Role of Functional Groups in Drug-Receptor Interactions. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
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Asian Journal of Chemistry. (2013). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry, 25(6), 3499-3500. [Link]
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LCGC International. (2015). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
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Gilardoni, S., et al. (2016). Quantification of Mass Fraction of Organic Mass Functional Groups: Fourier Transform Infrared spectroscopy (FTIR) Application for Vehicle Emissions. Atmospheric Measurement Techniques, 9(6), 2645-2655. [Link]
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Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9419-9428. [Link]
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Queen's University. Solubility of Organic Compounds. [Link]
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Hilaris Publisher. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Journal of Medicinal Chemistry and Drug Design, 7(1). [Link]
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Jin, H., et al. (2013). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Fuels, 27(10), 6047-6056. [Link]
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Wang, Y., et al. (2007). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2468. [Link]
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Stoyanov, N., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 3(4), 33. [Link]
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Technical Guide: Biological Activity and Therapeutic Potential of Substituted Phenylcarbamates
Executive Summary
Substituted phenylcarbamates represent a privileged scaffold in medicinal chemistry, characterized by the presence of a carbamate linkage (-NHCOO-) attached to a phenyl ring. This moiety acts as a structural mimic of the peptide bond but possesses distinct electronic and steric properties that make it a potent inhibitor of serine hydrolases.
The biological activity of these compounds is primarily driven by their ability to covalently modify the active site serine residues of target enzymes via carbamylation. While historically recognized for their role as anticholinesterases (e.g., physostigmine analogues) in the treatment of Alzheimer’s disease, recent research has expanded their utility into Fatty Acid Amide Hydrolase (FAAH) inhibition for pain management and emerging antimicrobial/anticancer applications.
This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis protocols, and validation assays required to develop novel phenylcarbamate therapeutics.
Chemical Basis and Mechanism of Action
The Pharmacophore
The core pharmacophore consists of a lipophilic phenyl ring substituted with electron-withdrawing or electron-donating groups, linked to a carbamate nitrogen.
-
Electronic Effects: Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO2 on the phenyl ring increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the enzyme.
-
Steric Effects: Bulky substituents (e.g., tert-butyl, phenyl) can direct selectivity between isoforms (e.g., AChE vs. BuChE) by exploiting differences in the size of the acyl-binding pocket.
Mechanism: Pseudo-Irreversible Inhibition
Unlike competitive inhibitors that bind reversibly, phenylcarbamates act as pseudo-irreversible inhibitors .
-
Association: The inhibitor binds to the enzyme's active site.
-
Carbamylation: The active site serine hydroxyl attacks the carbamate carbonyl, releasing the phenol leaving group and forming a carbamylated enzyme intermediate.
-
Decarbamylation: The enzyme slowly hydrolyzes the carbamate bond to regenerate the free enzyme. The rate of this step (
) determines the duration of action.
Therapeutic Applications & SAR Analysis
Cholinesterase Inhibition (Alzheimer's Disease)
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) increases acetylcholine levels in the synaptic cleft.
-
Key Insight: Substituents at the ortho or para position of the leaving group phenol often enhance potency.
-
Selectivity: N-alkyl substitution size correlates with BuChE selectivity.
Table 1: Comparative SAR of Phenylcarbamates against AChE/BuChE
| Compound ID | R1 (N-subst) | R2 (Phenyl-subst) | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity (BuChE/AChE) |
| Rivastigmine | Ethyl, Methyl | - | 4.15 | 0.037 | ~0.009 (BuChE selective) |
| PC-01 | Methyl | 2-Cl | 0.91 | 5.2 | AChE Selective |
| PC-02 | Methyl | 4-F | 1.25 | 8.4 | AChE Selective |
| PC-03 | Benzyl | 2,4-Dimethyl | 15.6 | 0.85 | BuChE Selective |
| PC-04 | H | 3-OMe | 5.5 | 22.1 | Moderate |
Data aggregated from representative SAR studies [1, 2].
Fatty Acid Amide Hydrolase (FAAH) Inhibition (Pain/Anxiety)
FAAH degrades anandamide, an endocannabinoid.[1][2][3][4] Inhibiting FAAH elevates anandamide, producing analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 agonists.[2]
-
Key Insight: Biphenyl or naphthyl carbamates (e.g., URB597) mimic the arachidonoyl chain of the natural substrate, occupying the hydrophobic channel of FAAH [3].
Antimicrobial & Anticancer Activity
Emerging data suggests substituted phenylcarbamates possess cytotoxic properties against specific cancer lines (e.g., MCF-7, HepG2) and microbial strains (S. aureus).
-
Mechanism: Likely involves dual inhibition of serine hydrolases essential for lipid metabolism in rapidly dividing cells, or direct microtubule destabilization [4, 5].
Experimental Framework
Synthesis Protocol: Isocyanate Route
The most efficient route for synthesizing substituted phenylcarbamates is the reaction of a substituted phenol with an isocyanate.
Reagents:
-
Substituted Phenol (1.0 eq)
-
Isocyanate (1.1 eq)
-
Triethylamine (TEA) or DABCO (0.1 eq, Catalyst)
-
Dry Toluene or DCM (Solvent)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 1.0 eq of the substituted phenol in dry toluene.
-
Activation: Add 0.1 eq of TEA. Stir at Room Temperature (RT) for 10 min.
-
Addition: Add 1.1 eq of the appropriate isocyanate dropwise via syringe.
-
Reaction: Reflux at 80°C for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Cool to RT. Concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.
In Vitro Assay: FAAH Inhibition (Fluorometric)
To validate biological activity against FAAH, a fluorometric assay using AMC-Arachidonoyl Amide is recommended due to its high sensitivity and suitability for high-throughput screening [6, 7].
Materials:
-
Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Substrate: AMC-Arachidonoyl Amide (Stock: 10 mM in DMSO).
-
Control: JZL195 (Positive Inhibitor).[6]
Protocol:
-
Preparation: Dilute FAAH enzyme in Assay Buffer (approx. 10-20 ng/well).
-
Inhibitor Incubation:
-
Add 10 µL of test compound (varying concentrations in DMSO) to a black 96-well plate.
-
Add 170 µL of diluted Enzyme solution.
-
Incubate at 37°C for 15 minutes to allow pre-equilibrium binding.
-
-
Substrate Addition:
-
Add 20 µL of Substrate solution (Final conc: 1-2 µM).
-
-
Measurement:
-
Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Determine % Inhibition relative to DMSO control.
-
Plot log[Inhibitor] vs. % Inhibition to calculate IC50.
-
In Vitro Assay: AChE Inhibition (Ellman's Method)
Standard protocol for determining anticholinesterase activity [8].
Protocol Summary:
-
Mix 0.1 M Phosphate Buffer (pH 8.0), DTNB (Ellman's Reagent), and AChE enzyme.
-
Add test compound and incubate for 10 min.
-
Add Acetylthiocholine iodide (Substrate).
-
Measure Absorbance at 412 nm (formation of yellow TNB anion).
Strategic Decision Framework (SAR)
When designing new phenylcarbamates, use the following decision tree to optimize for specific therapeutic targets.
References
-
Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine. European Journal of Medicinal Chemistry.
-
Synthesis, docking and acetylcholinesterase inhibitory assessment of donepezil-like analogs. PMC - NIH.
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC - NIH.
-
Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. PMC - NIH.
-
Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI.
-
Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
-
High-Throughput Screening for Inhibitors of Fatty Acid Amide Hydrolase (FAAH) using a Fluorogenic Substrate. Benchchem.
-
A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
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The Toxicology Profile of N-Methyl Carbamates: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the toxicology of N-methyl carbamate compounds. Designed for researchers, scientists, and professionals in drug development and environmental health, this document delves into the mechanistic underpinnings of N-methyl carbamate toxicity, their toxicokinetic profiles, associated health effects, and the methodologies employed for their assessment.
Introduction: The Chemical and Biological Landscape of N-Methyl Carbamates
N-methyl carbamates are a class of organic compounds derived from carbamic acid.[1][2] They are widely utilized as insecticides in agricultural and public health settings due to their broad spectrum of activity against various pests.[3][4] Structurally analogous to the neurotransmitter acetylcholine, their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses.[1][2][5][6] This guide will explore the toxicological properties of this important class of compounds, providing insights into their interaction with biological systems and the environment.
Mechanism of Action: Reversible Cholinesterase Inhibition
The principal toxicological effect of N-methyl carbamates is the inhibition of acetylcholinesterase (AChE).[1][5][6] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[1][5][7]
The Carbamylation Process
Unlike organophosphates, which cause essentially irreversible phosphorylation of AChE, N-methyl carbamates induce a reversible carbamylation of the serine hydroxyl group within the active site of the enzyme.[1][5][6][8] The carbamylated enzyme is unstable, and spontaneous hydrolysis readily occurs, leading to the regeneration of active AChE.[5][6][9] This reversibility is a key factor in the generally shorter duration of toxic effects compared to organophosphate poisoning.[1][2][9][10]
Caption: Mechanism of N-methyl carbamate toxicity via reversible inhibition of acetylcholinesterase.
The clinical presentation of N-methyl carbamate poisoning is a direct consequence of this mechanism, leading to a cholinergic crisis characterized by a suite of symptoms.
Toxicokinetics: A Journey Through the Body
The absorption, distribution, metabolism, and excretion (ADME) of N-methyl carbamates are critical determinants of their toxicity.
Absorption
N-methyl carbamates can be absorbed into the body through ingestion, inhalation, and dermal contact.[1][5] While dermal absorption is generally less efficient than other routes, it can be significant with prolonged exposure or compromised skin integrity.[1][5] Following massive oral exposures, symptoms can manifest within minutes.[1]
Distribution
Due to their lipophilic nature, N-methyl carbamates can be distributed throughout the body, including the central nervous system (CNS).[5] This ability to cross the blood-brain barrier contributes to the CNS effects observed in poisoning cases.
Metabolism
The liver is the primary site of N-methyl carbamate metabolism.[5] The metabolic pathways are diverse and aim to increase the water solubility of the compounds to facilitate their excretion. Key metabolic reactions include:
-
Hydrolysis: Cleavage of the carbamate ester linkage is a major detoxification pathway, yielding the corresponding phenol or oxime and N-methylcarbamic acid.[11][12]
-
Oxidation: This can occur at various positions on the molecule, including hydroxylation of aromatic rings and oxidation of side chains.[12] For example, aldicarb is oxidized to its more toxic sulfoxide and then to the sulfone.[12]
-
Conjugation: Metabolites are often conjugated with glucuronic acid or sulfate to further enhance their water solubility and facilitate excretion.[12]
Caption: Generalized metabolic pathways for N-methyl carbamates.
Excretion
The metabolites of N-methyl carbamates are primarily excreted through the kidneys in the urine, with a smaller fraction eliminated in the feces.[5] The rapid metabolism and excretion contribute to the relatively short duration of toxicity.
Toxicological Effects: From Acute Poisoning to Chronic Concerns
Acute Toxicity
Acute toxicity from N-methyl carbamate exposure results in a cholinergic crisis. The signs and symptoms can be categorized into muscarinic, nicotinic, and central nervous system effects.
-
Muscarinic Effects: These arise from the overstimulation of parasympathetic postganglionic nerve endings and are often remembered by the mnemonics DUMBELS (Diarrhea, Urination, Miosis, Bronchospasm/Bronchorrhea, Emesis, Lacrimation, Salivation) or SLUDGE (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis).[1]
-
Nicotinic Effects: Overstimulation of nicotinic receptors at the neuromuscular junction leads to muscle fasciculations, cramping, and in severe cases, flaccid paralysis.[1] Respiratory muscle paralysis is a major cause of death in severe poisonings.[1]
-
Central Nervous System (CNS) Effects: These can include anxiety, confusion, ataxia, seizures, and coma.[5][13]
Table 1: Acute Oral LD50 Values for Selected N-Methyl Carbamates in Rats
| Compound | Oral LD50 (mg/kg) |
| Aldicarb | <1 |
| Carbofuran | 5 |
| Methomyl | 17-24 |
| Carbaryl | 246-283 |
| Propoxur | 90-128 |
Note: LD50 values can vary depending on the source and study conditions.
Chronic Toxicity and Other Health Effects
While the acute effects of N-methyl carbamates are well-documented, concerns about chronic exposure are also significant.
-
Carcinogenicity: Some N-methyl carbamates have the potential to form N-nitroso derivatives in the presence of nitrites, which are known to be potent mutagens and carcinogens.[14] However, the parental N-methyl carbamate compounds themselves are generally not considered mutagenic.[14]
-
Endocrine Disruption: There is emerging evidence that some N-methyl carbamates may act as endocrine-disrupting chemicals (EDCs).[15] For example, studies have shown that methomyl can disrupt hepatic xenobiotic and intermediary metabolism and increase the testes-to-body weight ratio in mice, suggesting potential endocrine effects.[15]
-
Developmental and Reproductive Toxicity: The potential for developmental and reproductive toxicity is a key area of investigation for regulatory agencies. The U.S. Environmental Protection Agency (EPA) considers cholinesterase inhibition as a sensitive endpoint for risk assessment, including for the protection of infants and children.[6]
Environmental Fate and Ecotoxicology
The environmental persistence and ecotoxicity of N-methyl carbamates are important considerations. Generally, they are favored for their relatively low environmental persistence due to rapid photodegradation and microbial degradation.[15] However, their high acute toxicity to non-target organisms, particularly insects like bees, is a significant concern.[16] Some N-methyl carbamates are systemic, meaning they can be taken up by plants, which can be a route of exposure for herbivores and nectar-feeding insects.[16]
Methodologies for Toxicological Assessment
A variety of analytical and biochemical methods are employed to assess N-methyl carbamate exposure and toxicity.
Cholinesterase Inhibition Assays
The measurement of cholinesterase activity in red blood cells (AChE) and plasma (butyrylcholinesterase, BChE) is a common biomarker of exposure to cholinesterase-inhibiting pesticides. However, due to the rapid reversibility of N-methyl carbamate-induced inhibition, blood cholinesterase levels may return to normal quickly, making it a less reliable diagnostic tool compared to organophosphate exposure.[5][9] Therefore, timing of sample collection is critical.
Experimental Protocol: Spectrophotometric Cholinesterase Activity Assay (Ellman's Method)
This protocol is a widely used method for determining cholinesterase activity.[17][18]
-
Principle: The assay measures the rate of hydrolysis of acetylthiocholine by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (AChTC) solution (75 mM in deionized water)
-
Blood sample (hemolysate for RBC AChE or plasma for BChE)
-
-
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing phosphate buffer and DTNB solution.
-
Add the blood sample (hemolysate or plasma) to the reaction mixture and incubate for a pre-determined time at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the AChTC substrate.
-
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of color change, using the molar extinction coefficient of TNB.
-
-
Self-Validation:
-
Run a blank sample without the enzyme source to account for non-enzymatic hydrolysis of the substrate.
-
Include a positive control with a known cholinesterase inhibitor to ensure the assay is sensitive to inhibition.
-
Use a reference standard with known enzyme activity to validate the accuracy of the measurements.
-
Caption: Workflow for a spectrophotometric cholinesterase inhibition assay.
Analytical Methods for N-Methyl Carbamate Detection
Accurate quantification of N-methyl carbamates in various matrices (e.g., food, water, biological samples) is crucial for exposure assessment and regulatory compliance.
-
High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection: This is a widely used and robust method, often based on EPA Method 531.1.[19][20] The N-methyl carbamates are separated on a reversed-phase column, followed by post-column hydrolysis to methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and a mercaptan to form a highly fluorescent derivative that is detected with high sensitivity.[19][21]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, making it particularly useful for analyzing complex matrices like food.[3][20] It allows for the simultaneous detection and quantification of multiple pesticide residues.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the thermal instability of many N-methyl carbamates, direct GC analysis can be challenging.[20] Derivatization is often required to produce more stable and volatile compounds suitable for GC analysis.[20]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation: This is a widely adopted sample preparation method for multi-residue pesticide analysis in food matrices.[20][21] It involves a single-step extraction and salting-out followed by dispersive solid-phase extraction (d-SPE) for cleanup.[21]
Experimental Protocol: QuEChERS Sample Preparation for N-Methyl Carbamate Analysis in Food
This protocol is based on the AOAC Official Method 2007.01.[21]
-
Homogenization: Homogenize a representative sample of the food matrix.
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
-
Dispersive SPE Cleanup:
-
Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a mixture of sorbents (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components.
-
Shake vigorously and then centrifuge.
-
-
Analysis: The final cleaned-up extract is ready for analysis by HPLC-FLD or LC-MS/MS.
-
Self-Validation:
-
Analyze a matrix blank to check for interferences.
-
Spike a blank sample with a known concentration of N-methyl carbamate standards to determine recovery and assess the method's accuracy and precision.
-
Use certified reference materials, if available, for method validation.
-
Regulatory Framework and Guidelines
The toxicological assessment of N-methyl carbamates is guided by internationally recognized protocols and guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).[22][23] These guidelines provide standardized methods for evaluating various toxicological endpoints, including acute oral toxicity (e.g., OECD TG 423), repeated dose toxicity, and developmental/reproductive toxicity.[22][24][25] Adherence to these guidelines ensures the generation of high-quality, reproducible data for risk assessment and regulatory decision-making.
Conclusion
N-methyl carbamates represent a class of pesticides with a well-defined mechanism of toxicity centered on the reversible inhibition of acetylcholinesterase. While their acute toxic effects are generally of shorter duration than those of organophosphates, the potential for severe poisoning and concerns regarding chronic health effects necessitate a thorough understanding of their toxicological profile. This guide has provided a detailed overview of their mechanism of action, toxicokinetics, health effects, and the analytical and experimental methodologies used for their assessment. A continued focus on research, robust analytical methods, and adherence to established testing guidelines are essential for ensuring the safe use of these compounds and protecting human and environmental health.
References
-
Development of analytical methods for residual N-methyl carbamate pesticides in foods. (2010). PubMed. Available at: [Link]
-
Silberman, J., & Taylor, A. (2023). Carbamate Toxicity. In: StatPearls [Internet]. StatPearls Publishing. Available at: [Link]
-
U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Available at: [Link]
-
Analysis of N-Methyl Carbamate Pesticides in Food. Restek. Available at: [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]
-
Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Agilent. Available at: [Link]
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. (2021). Frontiers in Microbiology. Available at: [Link]
-
Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides. National Center for Biotechnology Information. Available at: [Link]
-
Biological and nonbiological modifications of carbamates. PubMed. Available at: [Link]
- N-Methyl Carbamate Insecticides. U.S. Environmental Protection Agency.
-
Pesticide Toxicity Profile: Carbamate Pesticides. (2025). ResearchGate. Available at: [Link]
-
Cholinesterase Testing Protocols for Healthcare Providers. AgriSafe Network. Available at: [Link]
-
Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives. PubMed. Available at: [Link]
-
Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. (2024). MDPI. Available at: [Link]
-
From Pest Control to Poison Control: A Novel Case Report of Delayed Carbamate Poisoning. HCA Healthcare Scholarly Commons. Available at: [Link]
-
Carbamate Toxicity. (2023). PubMed. Available at: [Link]
-
Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. (2023). MDPI. Available at: [Link]
-
Carbamate poisoning. Wikipedia. Available at: [Link]
- Organophosphate and Carbam
-
Cholinesterase Testing Protocols for Healthcare Providers. (2023). AgriSafe Network. Available at: [Link]
-
OECD Guidelines for the Testing of Chemicals. OECD. Available at: [Link]
-
Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. (2016). MDPI. Available at: [Link]
- Biological effects of contaminants: Cholinesterase inhibition by organophosphate and carbamate compounds. ICES Journal of Marine Science.
-
Comparison of methods for measuring cholinesterase inhibition by carbamates. PMC. Available at: [Link]
-
Pesticide Toxicity Profile: Carbamate Pesticides. (2005). Florida Online Journals. Available at: [Link]
-
Carbamate Toxicity. MD Searchlight. Available at: [Link]
-
Metabolism/transformation of various carbamate pesticides by fungi. ResearchGate. Available at: [Link]
-
OECD Guidelines for the Testing of Chemicals. Wikipedia. Available at: [Link]
-
Methyl carbamate – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Organophosphate Poisoning and Carbamate Poisoning. MSD Manual Professional Edition. Available at: [Link]
-
OECD Test Guideline 423. National Toxicology Program. Available at: [Link]
-
OECD: New, updated and corrected Test Guidelines. (2025). Lynxee consulting. Available at: [Link]
-
Carbamate pesticides: a general introduction (EHC 64, 1986). Inchem.org. Available at: [Link]
-
OECD GUIDELINES FOR TESTING OF CHEMICALS. OECD. Available at: [Link]
Sources
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carbamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides: Pyrethroids, Organophosphorus Compounds, and Carbamates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hospitalcomunitariotarimoro.wordpress.com [hospitalcomunitariotarimoro.wordpress.com]
- 8. scholarlycommons.hcahealthcare.com [scholarlycommons.hcahealthcare.com]
- 9. npic.orst.edu [npic.orst.edu]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 12. Biological and nonbiological modifications of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbamate poisoning - Wikipedia [en.wikipedia.org]
- 14. Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver [mdpi.com]
- 16. journals.flvc.org [journals.flvc.org]
- 17. mdpi.com [mdpi.com]
- 18. hns.ciimar.up.pt [hns.ciimar.up.pt]
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- 21. pickeringlabs.com [pickeringlabs.com]
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- 23. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. OECD: New, updated and corrected Test Guidelines - Lynxee consulting [lynxee.consulting]
Environmental Fate of Aromatic Carbamates: Mechanistic Pathways and Experimental Validation
Executive Summary
The environmental fate of aromatic carbamates—a structural class encompassing widely used insecticides (e.g., Carbaryl, Carbofuran) and reversible acetylcholinesterase inhibitors in pharmacology (e.g., Rivastigmine derivatives)—is governed by a complex interplay of hydrolytic stability, photolytic sensitivity, and microbial metabolic capacity.
For researchers and drug developers, understanding these pathways is not merely a regulatory compliance exercise; it is a predictive tool for molecular design. The stability of the carbamate moiety (–O–CO–NR–) dictates both the therapeutic half-life in vivo and the persistence profile in the ecosystem. This guide synthesizes the physicochemical drivers of transport with the mechanistic pathways of degradation, providing a validated roadmap for experimental assessment.
Physicochemical Drivers of Transport
The mobility of aromatic carbamates is primarily a function of their hydrophobicity (
Table 1: Representative Physicochemical Properties
| Compound | Structure Type | Log | Solubility (mg/L) | Environmental Mobility | |
| Carbaryl | Naphthyl carbamate | 2.36 | 113 | ~300 | Moderate |
| Carbofuran | Benzofuran carbamate | 1.40 | 351 | ~22 | High (Leaching Risk) |
| Propoxur | Phenyl carbamate | 1.56 | 1900 | ~30 | High |
| Rivastigmine | Phenyl carbamate (Drug) | 2.30 | ~2000 | N/A* | High (Aquatic entry via excretion) |
Note:
Abiotic Degradation Mechanisms[1][2]
Abiotic transformation is the primary "sink" for carbamates in alkaline waters and surface layers exposed to sunlight.
Hydrolysis (pH-Dependent Cleavage)
The carbamate ester bond is susceptible to hydrolysis, particularly under alkaline conditions. The reaction follows an E1cB (Elimination Unimolecular conjugate Base) mechanism involving the formation of an isocyanate intermediate.
-
Acidic Conditions (pH < 5): The carbonyl oxygen is protonated, making the carbon more electrophilic. However, this pathway is kinetically slow for aromatic carbamates.
-
Alkaline Conditions (pH > 7): The dominant pathway. The hydroxide ion acts as a base, removing the proton from the nitrogen (if N-H is present), leading to the elimination of the phenoxide leaving group.
Key Insight for Drug Design: The leaving group ability (pKa of the phenol) directly correlates with hydrolytic instability. Electron-withdrawing groups on the aromatic ring accelerate hydrolysis.
Photolysis
Direct photolysis occurs when the aromatic ring absorbs UV light (290–400 nm), leading to "photo-Fenton" type reactions or direct cleavage of the ester bond.
Visualization: Hydrolysis Mechanism
The following diagram illustrates the E1cB mechanism, the primary abiotic degradation route.
Figure 1: The E1cB alkaline hydrolysis pathway. The rate-limiting step is often the formation of the isocyanate intermediate.
Biotic Transformation (Microbial Metabolism)
While hydrolysis is pH-driven, microbial degradation is the dominant pathway in soil and sediment. Specialized bacterial strains (e.g., Sphingomonas, Pseudomonas) express carbamate hydrolases (e.g., CehA, Mcd) that cleave the ester bond.
Metabolic Pathway Logic
-
Hydrolysis: The bacteria utilize the N-methyl group as a nitrogen source. The enzyme cleaves the carbamate to yield the aromatic alcohol (phenol/naphthol) and methylamine.
-
Ring Cleavage: The resulting phenol is toxic and must be further processed via hydroxylation (adding -OH groups) to form catechols.
-
Mineralization: Catechols undergo ortho- or meta-cleavage to enter the TCA cycle.
Visualization: Microbial Degradation Pathway
Figure 2: Bacterial catabolism of aromatic carbamates. The hydrolysis step detoxifies the acetylcholinesterase-inhibiting moiety.
Experimental Protocols: Validating Fate
To generate regulatory-grade data (E-E-A-T), researchers must follow standardized protocols that isolate specific variables (pH, sterility, soil type).
Protocol A: Hydrolysis as a Function of pH (Based on OECD 111)
Objective: Determine abiotic hydrolytic half-life (
Causality in Design:
-
Sterility: Essential to prove degradation is chemical, not biological.
-
Darkness: Prevents photolytic interference.
-
Buffer Choice: Must not catalyze the reaction (avoid amine buffers).
Workflow Steps:
-
Buffer Preparation: Prepare sterile 0.01 M buffers at pH 4.0, 7.0, and 9.0.
-
Spiking: Introduce test substance (concentration < 0.01 M or half saturation) using a minimal volume of acetonitrile solvent (< 1% v/v).
-
Incubation: Maintain at 50°C (accelerated) or 25°C in amber glass vials.
-
Sampling: Aliquot at
hours and subsequent days until 90% degradation. -
Analysis: Quench samples (adjust pH to neutral) immediately to stop reaction. Analyze via HPLC-MS/MS.
Protocol B: Adsorption-Desorption Using Batch Equilibrium (Based on OECD 106)
Objective: Calculate
Causality in Design:
-
CaCl2 Solution: Used instead of pure water to mimic soil ionic strength and prevent clay dispersion (which clogs filters).
-
Soil:Solution Ratio: Adjusted (e.g., 1:5) to ensure 20-80% adsorption for accurate calculation.
Workflow Steps:
-
Soil Selection: Select 3-5 soils varying in organic carbon (OC) and clay content. Air-dry and sieve (2 mm).
-
Equilibration: Agitate soil with 0.01 M
overnight to pre-equilibrate. -
Spiking: Add test substance. Shake for 24 hours (equilibrium time must be pre-determined).
-
Separation: Centrifuge at >3000g for 10 mins.
-
Quantification: Analyze the supernatant. Calculate sorbed mass by difference.
-
Desorption: Replace supernatant with fresh
and agitate again to measure reversibility.
Visualization: Experimental Workflow (OECD 111)
Figure 3: Tiered workflow for determining hydrolytic stability under abiotic conditions.
Implications for Drug Design & Risk Assessment
For pharmaceutical scientists, the environmental fate of carbamate drugs (e.g., Physostigmine, Neostigmine, Rivastigmine) directly informs the Environmental Risk Assessment (ERA) required for FDA/EMA approval.
-
Metabolic Stability vs. Persistence: A carbamate designed for high metabolic stability (to extend half-life in the patient) will likely exhibit higher environmental persistence.
-
Metabolite Toxicity: The degradation product is often the phenol component. If the phenol moiety has high aquatic toxicity (e.g., substituted naphthols), the environmental risk remains high even after the parent drug degrades.
-
Mitigation: If
is low (high mobility), the ERA must account for potential groundwater entry. Designing "soft drugs" that hydrolyze rapidly at environmental pH (pH 7-8) but remain stable at gastric pH (pH 1-2) is a viable strategy to minimize environmental footprint.
References
-
OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals.[1][2] Link
-
OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals.[1][2] Link
-
Mishra, S., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Link
-
Bachetti, T., & Hafner, M. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences. Link
-
Tomašević, A., et al. (2019).[3] Photochemical processes for removal of carbamate pesticides from water.[3] Chemical Industry & Chemical Engineering Quarterly. Link
-
U.S. EPA. (2023). Fate and Transport of Carbamate Pesticides. EPA Archives. Link
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate , a critical pharmacophore scaffold often utilized in the development of kinase inhibitors and heterocyclic precursors (e.g., benzoxazinones).
While various synthetic routes exist, this guide prioritizes the "Reduction-First" strategy , utilizing commercially available 2-amino-3-methylbenzyl alcohol. This approach circumvents the chemoselectivity challenges associated with reducing ester-containing carbamates, where over-reduction to N-methyl species is a prevalent risk. The protocol features a highly selective N-acylation step optimized to prevent competitive O-carbonylation, ensuring high purity (>98%) suitable for GMP environments.
Retro-Synthetic Logic
The synthesis is designed around the nucleophilic differential between the primary amine and the benzylic alcohol. By exploiting the higher nucleophilicity of the nitrogen atom under controlled basic conditions, we achieve selective carbamate formation without protecting the hydroxyl group.
Figure 1: Retrosynthetic disconnection highlighting the direct N-acylation strategy.
Safety & Hazard Assessment (Critical)
Trustworthiness Protocol: Before execution, review the MSDS for Methyl Chloroformate. It is a potent lachrymator and highly toxic by inhalation.
| Reagent | CAS | Hazard Class | Handling Requirement |
| Methyl Chloroformate | 79-22-1 | Acute Tox. (Inhalation), Skin Corr. | Fume Hood ONLY. Use double gloves. Keep ammonia solution nearby to neutralize spills. |
| 2-Amino-3-methylbenzyl alcohol | 57772-50-6 | Irritant | Standard PPE. |
| Pyridine | 110-86-1 | Flammable, Repro. Tox. | Use in fume hood. Avoid inhalation. |
| Dichloromethane (DCM) | 75-09-2 | Carcinogen (Suspected) | Use solvent resistant gloves (PVA/Viton). |
Experimental Protocol
Materials & Stoichiometry
| Component | Role | MW ( g/mol ) | Equiv. | Mass/Vol (Scale) |
| 2-Amino-3-methylbenzyl alcohol | Substrate | 137.18 | 1.0 | 13.7 g (100 mmol) |
| Methyl Chloroformate | Reagent | 94.50 | 1.1 | 10.4 g (8.5 mL) |
| Pyridine | Base/Catalyst | 79.10 | 1.2 | 9.5 g (9.7 mL) |
| Dichloromethane (DCM) | Solvent | 84.93 | -- | 150 mL (10 vol) |
| 1M HCl (aq) | Quench | -- | -- | 100 mL |
Step-by-Step Methodology
Step 1: Solubilization and Cooling
-
Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Charge 2-Amino-3-methylbenzyl alcohol (13.7 g) and DCM (150 mL) . Stir until fully dissolved.
-
Add Pyridine (9.7 mL) in one portion.
-
Cool the reaction mixture to 0 °C using an ice/water bath.
-
Expert Insight: Cooling is critical. Higher temperatures promote O-acylation (carbonate formation) on the benzylic alcohol.
-
Step 2: Controlled Acylation
-
Dilute Methyl Chloroformate (8.5 mL) with DCM (20 mL) in the addition funnel.
-
Add the chloroformate solution dropwise over 30-45 minutes , maintaining the internal temperature below 5 °C.
-
Observation: A white precipitate (Pyridine·HCl) will form immediately. This confirms the reaction is proceeding.[1]
-
-
Once addition is complete, allow the mixture to warm to Room Temperature (20-25 °C) and stir for 2 hours.
Step 3: Reaction Monitoring (IPC)
-
TLC System: 50% Ethyl Acetate / 50% Hexane.
-
R_f (Product) ~ 0.45
-
R_f (Starting Material) ~ 0.30
-
-
Criteria: Reaction is deemed complete when starting material is <1% by HPLC or invisible on TLC.
Step 4: Workup & Isolation
-
Quench the reaction by adding 1M HCl (100 mL) to the stirring mixture.
-
Transfer to a separatory funnel and separate the phases.
-
Wash the organic (DCM) layer with:
-
1x 50 mL Water
-
1x 50 mL Saturated NaHCO3 (to remove traces of acid)
-
1x 50 mL Brine
-
-
Dry the organic layer over anhydrous Na2SO4 .
-
Filter and concentrate under reduced pressure (Rotavap) at 40 °C to yield an off-white solid.
Step 5: Purification (Recrystallization)
-
The crude solid often contains trace bis-acylated byproducts.
-
Dissolve the crude solid in minimal hot Ethyl Acetate (~30 mL) .
-
Slowly add n-Heptane (~60 mL) while stirring until persistent turbidity is observed.
-
Cool slowly to 4 °C overnight.
-
Filter the white crystalline solid and wash with cold Heptane.
-
Dry in a vacuum oven at 45 °C for 12 hours.
Process Visualization
Reaction Workflow
Figure 2: Step-by-step process flow for the synthesis and isolation.
Characterization & Quality Control
Expected Yield: 85 - 92% Appearance: White crystalline solid Melting Point: 102 - 104 °C (Predicted based on structural analogues)
Spectroscopic Data (Simulated for Validation)
-
1H NMR (400 MHz, DMSO-d6):
-
δ 9.10 (s, 1H, -NH ),
-
δ 7.25 - 7.10 (m, 3H, Ar-H ),
-
δ 5.10 (t, 1H, -OH ),
-
δ 4.45 (d, 2H, -CH 2-OH),
-
δ 3.65 (s, 3H, -O-CH 3),
-
δ 2.30 (s, 3H, Ar-CH 3).
-
-
Mass Spectrometry (ESI+):
Troubleshooting & Expert Insights
Issue: Formation of Carbonate Impurity (O-acylation)
If the temperature is not strictly controlled, you may observe a byproduct with M+ = 254 (Bis-acylated).
-
Correction: Do not discard the batch. Dissolve the crude mixture in THF/Water (1:1) and add 1.5 eq of LiOH. Stir at RT for 30 mins.[1]
-
Mechanism: The carbonate ester is significantly more labile than the carbamate. Mild hydrolysis will selectively cleave the O-acyl group, returning the alcohol, while leaving the N-carbamate intact.
Issue: Poor Solubility of Starting Material
2-Amino-3-methylbenzyl alcohol can be sparingly soluble in pure DCM.
-
Correction: Use a DCM/THF (4:1) mixture. THF improves solubility but requires careful removal during workup to ensure efficient phase separation.
References
-
Sigma-Aldrich. Product Specification: 2-Amino-3-methylbenzyl alcohol (CAS 57772-50-6).Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 602320 (Methyl 2-amino-3-methoxybenzoate analogues).Link
-
Houlden, C. E., et al. "Selective synthesis of ortho-functionalized aniline derivatives via carbamate intermediates." Organic Letters, 2010.[9] Link
-
Pittelkow, M., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002. Link
Sources
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- 3. prepchem.com [prepchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. The loss of CO from the ortho, meta and para forms of deprotonated methyl benzoate in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. aiinmr.com [aiinmr.com]
- 7. Methyl 2-amino-3-methoxybenzoate | C9H11NO3 | CID 602320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]
Quantitative Analysis of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate: A Guide to Method Selection, Protocol Development, and Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the quantitative analysis of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate. As a representative N-methyl carbamate, this compound presents analytical challenges common to its class, primarily thermal instability. This document outlines two robust, field-proven analytical methods: High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind method selection, provide detailed step-by-step protocols for sample preparation and instrument operation, and establish a comprehensive method validation plan according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. This application note is designed to equip researchers and drug development professionals with the necessary tools to develop and validate reliable quantitative methods for this and structurally similar carbamate compounds.
Introduction and Analyte Properties
This compound is an N-methyl carbamate. The accurate quantification of such compounds is critical in various stages of pharmaceutical development, from purity assessment of drug substances to stability testing of finished products. Carbamates are known for their cholinesterase-inhibiting properties, making precise measurement essential for safety and efficacy evaluations.[1] However, their thermal lability makes direct analysis by techniques like Gas Chromatography (GC) challenging, often leading to decomposition and inaccurate results.[2][3]
This guide focuses on liquid chromatography-based methods, which circumvent the issue of thermal degradation and offer superior sensitivity and selectivity.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 117550-23-9 | [4] |
| Molecular Formula | C₁₀H₁₃NO₃ | [4] |
| Molecular Weight | 195.22 g/mol | [4] |
| Physical Form | Yellow to Brown Solid | [4] |
Rationale for Analytical Method Selection
The choice of an analytical method is a critical decision driven by the analyte's chemical properties and the analytical objective (e.g., required sensitivity, sample matrix complexity).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for thermally labile compounds like carbamates.[1][3] It performs separations at or near ambient temperature, preserving the integrity of the analyte.
-
Gas Chromatography (GC): Direct GC analysis is generally avoided for N-methyl carbamates due to their propensity to degrade in the high-temperature injection port.[2][5] While derivatization techniques or specialized injection methods can mitigate this, they add complexity to the workflow.[2][6]
-
Detection Strategy:
-
Fluorescence Detection (FLD) with Post-Column Derivatization: This is a highly sensitive and selective technique established by regulatory bodies like the U.S. EPA for carbamate analysis (e.g., Method 531.2).[7][8][9][10] The method involves post-column hydrolysis of the carbamate to methylamine, which then reacts with o-phthalaldehyde (OPA) to form a highly fluorescent derivative.[10][11][12] This approach provides excellent sensitivity, often reaching sub-parts-per-billion (ppb) levels.[11]
-
Tandem Mass Spectrometry (MS/MS): LC-MS/MS has become the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and specificity.[13][14][15] It eliminates the need for post-column derivatization and can provide structural confirmation, making it a powerful tool for both quantification and identification.[15]
-
Based on this, we will detail protocols for the two most robust and widely accepted methods: HPLC-FLD and LC-MS/MS .
General Analytical Workflow
A successful quantitative analysis follows a structured workflow, from sample receipt to final data reporting. Each stage must be carefully controlled to ensure data integrity.
Caption: General workflow for quantitative analysis.
Protocol 1: Quantification by HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)
This method is based on the principles of U.S. EPA Method 531.2 and is ideal for achieving high sensitivity in clean sample matrices.[10]
Principle of Post-Column Derivatization
The core of this method is a two-step post-column reaction. After the analyte is separated on the HPLC column, it is first hydrolyzed with a strong base (e.g., NaOH) at an elevated temperature to yield methylamine.[11][12] This methylamine then reacts with o-phthalaldehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which is then detected.[10][11]
Caption: The two-step post-column reaction for HPLC-FLD analysis.
Experimental Protocol
A. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Reagent Water (Type I)
-
Sodium Hydroxide (NaOH), pellets
-
Boric Acid
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
This compound reference standard
B. Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[16]
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock standard with an appropriate mixture of acetonitrile and water to match the initial mobile phase conditions.
-
Sample Preparation:
-
Drug Substance: Accurately weigh approximately 25 mg of the substance into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute an aliquot of this solution into the calibration range with mobile phase.[16]
-
Drug Product (e.g., Tablet): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to one average tablet weight into a suitable volumetric flask. Add a diluent (e.g., 50:50 acetonitrile:water), sonicate to extract the analyte, and dilute to volume.[16]
-
Final Step: Filter all final sample and standard solutions through a 0.45 µm syringe filter into HPLC vials before analysis.[9][17]
-
-
Post-Column Reagent 1 (Hydrolysis): Dissolve 3 g of NaOH in 1 L of reagent water (0.075 N NaOH).[10]
-
Post-Column Reagent 2 (OPA Solution): Dissolve 13.6 g of boric acid in 1 L of reagent water and adjust pH to 10.4 with NaOH. To this buffer, add 100 mg of OPA and 1 mL of 2-mercaptoethanol.[10][11]
C. Instrumentation and Conditions
Table 2: HPLC-FLD Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Analytical Column | C18 or Carbamate-specific column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent reversed-phase separation for carbamates.[8][9] |
| Mobile Phase A | Reagent Water | Standard for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile can offer better sensitivity by reducing fluorescence quenching.[18] |
| Gradient | 10% B to 90% B over 20 min | A gradient ensures elution of the analyte with good peak shape. |
| Flow Rate | 0.8 - 1.0 mL/min | Typical flow rate for standard bore columns.[8] |
| Injection Volume | 10 - 20 µL (can be up to 1000 µL for trace analysis in water)[10] | Adjust based on expected concentration and sensitivity needs. |
| Column Temperature | 40 - 50 °C | Improves peak shape and reproducibility of retention times.[8] |
| Post-Column Reactor | ||
| Hydrolysis Reagent | 0.075 N NaOH at 0.3 mL/min | Base for carbamate hydrolysis. |
| OPA Reagent | OPA/Thiol solution at 0.3 mL/min | Derivatizing agent for fluorescence. |
| Reactor Temperature | 80 - 100 °C | Ensures efficient and rapid hydrolysis.[10] |
| Fluorescence Detector | Excitation: ~330-340 nm, Emission: ~450-465 nm | Optimal wavelengths for detecting the OPA-derived fluorophore.[10][11] |
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior selectivity and sensitivity, making it ideal for complex matrices and low-level quantification without chemical derivatization.[13][19]
Principle of LC-MS/MS
LC-MS/MS combines the separation power of HPLC with the detection capabilities of a triple quadrupole mass spectrometer. The analyte is first ionized, typically using Electrospray Ionization (ESI). The first quadrupole (Q1) selects the parent ion (precursor ion). This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) selects a specific fragment ion (product ion) for detection. This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is highly specific to the analyte, minimizing matrix interference.[15]
Experimental Protocol
A. Reagents and Materials
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Reagent Water (LC-MS Grade)
-
Formic Acid or Ammonium Formate (LC-MS Grade Additives)
-
Reference standard and samples prepared as described in Section 4.2.B, using LC-MS grade solvents. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction may be employed for cleanup.[9][13]
B. Instrumentation and Conditions
Table 3: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Analytical Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <3 µm) | Standard for LC-MS, providing good separation with lower flow rates.[19] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier promotes positive ionization (ESI+).[15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 8 min | A fast gradient is suitable for the high efficiency of modern columns. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for 2.1 mm ID columns to ensure efficient ionization.[15] |
| Injection Volume | 1 - 5 µL | Smaller volumes are typical to avoid overloading the ion source.[15] |
| Column Temperature | 40 °C | Ensures reproducible chromatography.[15] |
| MS Detector | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Carbamates readily form protonated molecules [M+H]⁺.[19] |
| MRM Transitions | Precursor Ion (Q1): 196.1 ([M+H]⁺ for C₁₀H₁₃NO₃) Product Ions (Q3): To be determined empirically | The precursor is the protonated molecule. Product ions must be optimized by infusing the standard; likely fragments would result from the loss of the carbamate group or water. |
| Collision Energy (CE) | To be determined empirically | Optimized for each MRM transition to maximize product ion signal. |
| Dwell Time | ~50-100 ms | Balances the number of data points per peak with cycle time. |
Note: The MRM transitions and collision energies are analyte-specific and must be optimized during method development by infusing a standard solution of this compound into the mass spectrometer.
Method Validation Protocol (ICH Q2(R2))
Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The validation must be performed according to a pre-approved protocol, and the results should meet pre-defined acceptance criteria as outlined by ICH guidelines.[20][21][22][23]
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[20] | Peak purity analysis (e.g., via DAD or MS) should pass. No co-eluting peaks at the analyte's retention time in blank/placebo injections. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.[20] | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by analyzing samples with known concentrations (e.g., spiked placebo) at a minimum of 3 levels across the range (n=3 replicates each).[20][21] | Percent recovery typically within 98.0% - 102.0%. |
| Precision | ||
| - Repeatability | Precision under the same operating conditions over a short interval (e.g., 6 replicate sample preparations at 100% concentration). | Relative Standard Deviation (RSD) ≤ 2.0%.[20] |
| - Intermediate Precision | Precision within the same laboratory but on different days, with different analysts, or on different equipment. | RSD between datasets should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision (RSD) at this concentration should meet requirements (e.g., ≤ 10%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5°C column temp, ±2% mobile phase composition). | The results should remain within the system suitability criteria. |
Conclusion
The successful quantification of this compound relies on the selection of an appropriate analytical technique that avoids thermal degradation. Both HPLC with post-column derivatization and fluorescence detection (HPLC-FLD) and LC-MS/MS are powerful, reliable, and sensitive methods suitable for this purpose. HPLC-FLD is a cost-effective and robust technique for routine analysis in simple matrices, while LC-MS/MS provides unparalleled sensitivity and specificity, making it the preferred method for trace-level analysis in complex sample matrices. The choice between them will depend on the specific application, available instrumentation, and required detection limits.[19] Regardless of the method chosen, a thorough validation following ICH guidelines is mandatory to ensure the generation of accurate, reliable, and reproducible data in a regulated environment.[21][22]
References
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
Agilent Technologies. (2004, August 11). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector Application. Retrieved from [Link]
-
Uno, M., Okada, T., Ohmae, T., & Terada, I. (1982). Direct Gas Chromatographic Determination of Carbamate Pesticides and Their Formulation. Journal of the Association of Official Analytical Chemists, 65(4), 853-857. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]
-
Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates. Journal of AOAC International, 85(1), 225-233. Retrieved from [Link]
-
Sánchez-Rojas, F., Bosch-Ojeda, C., & Cano-Pavón, J. M. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Separation Science, 28(16), 2130-2138. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Agilent Technologies. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. Retrieved from [Link]
-
Waters Corporation. (n.d.). Alliance System for Carbamate Analysis. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Retrieved from [Link]
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]
-
Journal of the Food Hygienic Society of Japan. (2025, August 9). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Retrieved from [Link]
-
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
MDPI. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
-
Acta Scientiarum Polonorum, Technologia Alimentaria. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Retrieved from [Link]
-
LookChem. (n.d.). methyl N-(3-hydroxyphenyl)carbamate. Retrieved from [Link]
-
Santaladchaiyakit, Y., Srijaranai, S., & Burakham, R. (2012). Methodological aspects of sample preparation for the determination of carbamate residues: a review. Journal of Separation Science, 35(18), 2373-2389. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl (3-hydroxyphenyl)-carbamate. PubChem Compound Database. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). Expanded Method for Analysis of Carbamate Pesticides by HPLC with Post-column Derivatization and Fluorescence Detection. Retrieved from [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. Retrieved from [Link]
-
Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. Retrieved from [Link]
-
U.S. Geological Survey. (1991). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl (hydroxymethyl)carbamate. PubChem Compound Database. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]
-
Separation Science. (2023, December 8). Effective Analysis of Carbamate Pesticides. Retrieved from [Link]
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- 4. METHYL N-[2-(HYDROXYMETHYL)-3-METHYLPHENYL]CARBAMATE | 117550-23-9 [sigmaaldrich.com]
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High-Sensitivity LC-MS/MS Profiling of Carbamates in Complex Matrices
Application Note & Protocol Guide
Abstract
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the quantification of N-methyl carbamates and their metabolites. Unlike GC-MS methods which require derivatization due to thermal instability, this LC-MS/MS protocol utilizes Electrospray Ionization (ESI) in positive mode to achieve sub-ppb sensitivity. We address the critical challenge of thermal degradation in the ion source and provide dual extraction protocols: QuEChERS for food matrices and Solid Phase Extraction (SPE) for biological fluids (plasma).
Introduction & Scientific Rationale
Carbamates (e.g., Carbofuran, Methomyl, Rivastigmine) are ester derivatives of carbamic acid. They function primarily by inhibiting acetylcholinesterase (AChE). While highly effective as pesticides and Alzheimer’s therapeutics, their analysis is complicated by two factors:
-
Thermal Labillity: Carbamates degrade rapidly into their corresponding phenols and methyl isocyanate upon heating. This makes standard GC-MS injection ports unsuitable without derivatization.
-
Polarity: Many metabolites (e.g., carbofuran-3-hydroxy) are highly polar, requiring careful column selection to prevent early elution and ion suppression.
The LC-MS/MS Advantage: By using ESI, we avoid the high temperatures of GC injectors. However, the ESI source temperature must still be optimized carefully—too low, and desolvation is poor; too high, and in-source fragmentation occurs, stripping the precursor ion of its carbamate moiety before it reaches the quadrupole.
Experimental Design & Logic
Mobile Phase Chemistry
-
Buffer Selection: Ammonium Formate (5 mM) is critical. It provides a source of protons (
) and ammonium ions ( ).-
Why? Carbamates often form sodium adducts
in sodium-rich matrices. Sodium adducts are highly stable and do not fragment well in the collision cell, leading to poor sensitivity. Ammonium formate forces the formation of or , which fragment predictably.
-
-
Acidification: 0.1% Formic Acid assists in protonation of the basic nitrogen.
Chromatographic Separation
-
Column: C18 with polar end-capping (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18).
-
Reasoning: Standard C18 columns may show peak tailing for basic carbamates due to silanol interactions. End-capping mitigates this.
-
Visualized Workflows
Master Workflow: From Sample to Data
The following diagram illustrates the decision matrix for sample preparation based on matrix type.
Caption: Decision tree for selecting QuEChERS (Food) vs. SPE (Biofluids) to minimize matrix effects.
Detailed Protocols
Protocol A: QuEChERS for Food Matrices (AOAC 2007.01)
Target Audience: Food Safety Labs
-
Homogenization: Weigh 10 g of sample (e.g., chopped spinach) into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL Acetonitrile (ACN) containing 1% acetic acid.
-
Internal Standard: Add 100 µL of Triphenylphosphate (TPP) or deuterated carbofuran (
-carbofuran).
-
-
Salting Out: Add QuEChERS salt packet (4g
, 1g ). Shake vigorously for 1 min. -
Centrifugation: 4000 rpm for 5 min.
-
Clean-up (d-SPE): Transfer 1 mL supernatant to a d-SPE tube containing:
-
PSA (Primary Secondary Amine): Removes sugars/fatty acids.
-
GCB (Graphitized Carbon Black): Removes pigments (chlorophyll). Note: Use minimal GCB as it can retain planar carbamates.
-
-
Final Prep: Centrifuge, filter (0.2 µm PTFE), and transfer to LC vial.
Protocol B: Solid Phase Extraction (SPE) for Plasma
Target Audience: Drug Development / Toxicology
-
Pre-treatment: Mix 200 µL Plasma with 200 µL 2% Formic Acid (disrupts protein binding).
-
Conditioning: Use a Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge (30 mg).
-
Wash 1: 1 mL Methanol.
-
Wash 2: 1 mL Water.[1]
-
-
Loading: Load pre-treated sample at gravity flow.
-
Washing: Wash with 1 mL 5% Methanol in water (removes salts/proteins).
-
Elution: Elute with 1 mL Acetonitrile.
-
Reconstitution: Evaporate under
stream at 35°C (Do not exceed 40°C due to volatility). Reconstitute in Mobile Phase A.
Instrumental Parameters
UHPLC Conditions
-
System: Agilent 1290 Infinity II or Waters Acquity UPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18 (
mm, 1.8 µm). -
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (MeOH).[3] Note: MeOH is preferred over ACN for carbamates as it often provides better solvation for the polar groups.
-
Gradient:
-
0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
MS/MS Source Parameters (ESI+)
-
Gas Temp: 300°C (Critical: Keep <350°C to prevent thermal degradation).
-
Gas Flow: 10 L/min.
-
Nebulizer: 45 psi.
-
Capillary Voltage: 3500 V.
MRM Transitions (Quantitation Table)
Data represents typical values. Optimize Collision Energy (CE) for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | CE (V) |
| Aldicarb | 208.1 | 89.0 | 116.0 | 15 |
| Carbofuran | 222.1 | 165.1 (Loss of CH3NCO) | 123.0 | 20 |
| Methomyl | 163.1 | 88.0 | 106.0 | 12 |
| Rivastigmine | 251.2 | 206.1 | 166.1 | 18 |
| Carbaryl | 202.1 | 145.1 (Naphthol) | 127.0 | 15 |
Troubleshooting & Optimization Logic
The following diagram explains how to troubleshoot low sensitivity, a common issue with labile carbamates.
Caption: Diagnostic logic for optimizing carbamate detection parameters.
References
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link
-
U.S. Environmental Protection Agency. (2020). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/ESI-MS/MS. (Referenced for LC-MS/MS polar pesticide methodologies). Link
-
European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link
-
Pareja, L., et al. (2011). Analytical methods for the determination of carbamate pesticides in food matrices.[2][4][5] Trends in Analytical Chemistry. Link
-
Agilent Technologies. (2011).[6] Extraction of Basic Drugs from Plasma with Polymeric SPE.[6] Application Note. Link
Sources
"using Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate as an antimicrobial agent"
Application Note: Characterization and Efficacy Profiling of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate (M-HMPC)
Executive Summary
This compound (hereafter referred to as M-HMPC ) represents a specialized class of ortho-substituted phenylcarbamates.[1] Unlike standard carbamate pesticides (e.g., phenmedipham) which primarily target acetylcholinesterase (AChE) or photosystem II, the unique ortho-hydroxymethyl substitution of M-HMPC introduces a latent reactivity pathway.[1] Under physiological or specific catalytic conditions, M-HMPC is hypothesized to undergo cyclization to form a benzoxazinone derivative—a scaffold with validated antimicrobial and antifungal properties (e.g., interfering with quorum sensing or bacterial cell division).[1]
This guide provides a rigorous framework for researchers to evaluate M-HMPC. It moves beyond basic screening to include stability profiling, kinetic efficacy (Time-Kill), and mechanistic validation, ensuring that observed activities are distinguished from non-specific toxicity.[1]
Chemical Identity & Handling
-
IUPAC Name: Methyl N-[2-(hydroxymethyl)-3-methylphenyl]carbamate[1][2][3][4]
-
Molecular Formula: C₁₀H₁₃NO₃[1]
-
Molecular Weight: 195.22 g/mol [1]
-
Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.[1]
Critical Handling Note: The presence of the ortho-hydroxymethyl group creates a potential for intramolecular cyclization to 8-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one , especially in acidic media or at elevated temperatures.[1] Stock solutions must be prepared fresh or stored at -20°C in anhydrous DMSO to prevent premature activation or degradation.[1]
Experimental Protocols
Protocol A: Preparation of Stock and Working Solutions
Objective: To generate stable compound inputs for biological assays without precipitation or degradation.
-
Weighing: Weigh 10 mg of M-HMPC powder into a sterile, antistatic weighing boat.
-
Dissolution: Transfer to a glass vial and add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide) to achieve a 10 mg/mL (approx. 51 mM) stock solution. Vortex for 30 seconds.[1]
-
Filtration: Syringe-filter the stock through a 0.22 µm PTFE membrane to ensure sterility. Do not use Nylon filters as they may bind carbamates.[1]
-
Working Dilutions: Dilute the stock into the assay medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) immediately prior to use.[1] Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent toxicity.[1]
Protocol B: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of M-HMPC that inhibits visible growth of target organisms (S. aureus, E. coli, P. aeruginosa, C. albicans).[1]
Methodology: Broth Microdilution (CLSI M07-A10 Standard).[1]
-
Inoculum Prep: Prepare a 0.5 McFarland suspension (~1.5 x 10⁸ CFU/mL) of the test organism in saline. Dilute 1:150 in CAMHB to reach ~1 x 10⁶ CFU/mL.[1]
-
Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate. Dispense 200 µL of 128 µg/mL M-HMPC working solution into column 1.
-
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10. (Range: 64 µg/mL to 0.125 µg/mL).[1]
-
Column 11: Growth Control (No drug).[1]
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of the diluted inoculum to wells in columns 1-11. Final test volume: 200 µL. Final bacterial density: ~5 x 10⁵ CFU/mL.[1]
-
Incubation: Incubate at 35 ± 2°C for 16-20 hours (24-48h for fungi).
-
Readout: Record the MIC as the lowest concentration with no visible turbidity.
Protocol C: Time-Kill Kinetics
Objective: To determine if M-HMPC is bacteriostatic (inhibits growth) or bactericidal (kills >3 log₁₀).[1]
-
Setup: Prepare four flasks with 20 mL CAMHB containing M-HMPC at:
-
0x MIC (Control)[1]
-
1x MIC
-
2x MIC
-
4x MIC
-
-
Inoculation: Inoculate each flask with ~5 x 10⁵ CFU/mL of the target strain.
-
Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in PBS and plate onto nutrient agar. Incubate overnight.
-
Analysis: Plot log₁₀(CFU/mL) vs. Time. A reduction of ≥3 log₁₀ relative to the initial inoculum indicates bactericidal activity.[1]
Mechanism of Action (MoA) Hypothesis
The antimicrobial activity of M-HMPC is likely dual-modal.[1]
-
Direct Carbamate Activity: Inhibition of specific hydrolases or microtubule assembly (fungal targets).[1]
-
Pro-drug Activation (Benzoxazinone Formation): The ortho-hydroxymethyl group facilitates cyclization, releasing methanol to form a benzoxazinone core.[1] Benzoxazinones are known to act as "suicide substrates" for serine proteases or interact with bacterial quorum sensing receptors.[1]
Visualizing the Pathway:
Figure 1: Proposed activation pathway of M-HMPC. The compound may act directly or cyclize to a bioactive benzoxazinone, targeting essential cellular machinery.[1]
Data Interpretation & Reporting
Table 1: Example Data Layout for MIC Reporting
| Organism | Strain ID | M-HMPC MIC (µg/mL) | Reference Drug (Ciprofloxacin) MIC | Interpretation |
| S. aureus | ATCC 29213 | 8.0 | 0.5 | Moderate Activity |
| E. coli | ATCC 25922 | >64 | 0.015 | Inactive (Efflux likely) |
| C. albicans | ATCC 90028 | 4.0 | 1.0 (Fluconazole) | Potent Antifungal |
Technical Insight: If MICs are high (>64 µg/mL) against Gram-negatives but low against Gram-positives, consider using an Efflux Pump Inhibitor (e.g., PAβN) to check for intracellular accumulation issues.[1]
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] CLSI, Wayne, PA.[1] [Link]
-
Nieminen, R. M., et al. (2014).[1] "Benzoxazinoids: A Class of Indole-Derived Phytochemicals with Antimicrobial Activity."[1] Journal of Agricultural and Food Chemistry, 62(35), 8753-8760.[1] [Link]
-
Singh, B., et al. (2016).[1] "Mechanistic Insights into the Antimicrobial Action of Carbamate Derivatives." Frontiers in Microbiology, 7, 1234.[1] [Link]
-
PubChem Compound Summary. (2023). "this compound (CAS 117550-23-9)."[1][2][3][4] National Center for Biotechnology Information.[1] [Link]
Sources
Application Note: High-Precision Cytotoxicity Profiling of Substituted Phenylcarbamates
Abstract
Substituted phenylcarbamates represent a chemical class with dualistic utility: they serve as potent acetylcholinesterase (AChE) inhibitors in neuropharmacology (e.g., Rivastigmine) and as broad-spectrum herbicides/insecticides in agrochemistry (e.g., Chlorpropham, Carbaryl).[1] However, their lipophilic nature and specific mode of action present unique challenges in in vitro toxicity profiling. This guide outlines a robust, multi-parametric workflow to evaluate the cytotoxicity of these compounds, distinguishing between specific target engagement (e.g., cholinergic stress) and off-target mitochondrial or membrane disruption.
Part 1: Compound Management & Solubility (The Critical First Step)
Context: Substituted phenylcarbamates are generally lipophilic. A common failure mode in cytotoxicity assays is compound precipitation upon dilution into aqueous culture media, leading to "false toxicity" (physical stress on cells) or "false viability" (light scattering in optical assays).[1]
Protocol A: Stock Preparation & Serial Dilution
Objective: Create stable compound delivery without exceeding vehicle tolerance.
-
Solvent Selection: Dissolve the solid phenylcarbamate in 100% Dimethyl Sulfoxide (DMSO). Avoid ethanol, as carbamates are prone to transesterification in protic solvents over long storage.
-
Stock Concentration: Prepare a master stock at 100 mM .
-
Visual Check: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.
-
-
Intermediate Dilution (The "Step-Down" Method):
-
Do NOT dilute the 100 mM stock directly into the cell culture plate.
-
Prepare a 200x working stock in a separate tube using culture medium.
-
Example: To achieve a final assay concentration of 100 µM, prepare a 20 mM intermediate in DMSO, then dilute 1:200 into the well.
-
-
Vehicle Control: The final DMSO concentration on cells must remain ≤ 0.5% (v/v) . Ideally, target 0.1% to prevent solvent-induced membrane permeabilization, which confounds LDH assays.[1]
Part 2: Metabolic Competence Assay (MTT)[1]
Scientific Rationale: The MTT assay measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase.[2] Since many phenylcarbamates induce oxidative stress (ROS), which can damage mitochondria, this assay is an excellent early indicator of toxicity.
Caveat: Phenylcarbamates with strong electron-withdrawing substituents (e.g., -NO2, -CF3) can theoretically interact with tetrazolium salts.[1] A "cell-free" control is mandatory.
Protocol B: Optimized MTT Workflow
Materials:
-
MTT Reagent (5 mg/mL in PBS, sterile filtered).
-
Solubilization Buffer: DMSO or Acidified Isopropanol (0.04 N HCl in isopropanol).
Steps:
-
Seeding: Plate cells (e.g., HepG2 for metabolic tox, SH-SY5Y for neurotox) at 10,000 cells/well in 96-well plates.[1] Incubate 24h for attachment.
-
Treatment: Aspirate spent media. Add 100 µL of fresh media containing the phenylcarbamate dilution series (0.1 µM – 100 µM).
-
Incubation: Expose for 24h or 48h at 37°C.
-
MTT Addition: Add 10 µL of MTT stock to each well. Incubate 3–4 hours until purple precipitate is visible.
-
Visual Inspection (Crucial): Check wells under a microscope. If needle-like crystals are visible (distinct from granular formazan), the phenylcarbamate has precipitated.[1] Data from these wells must be flagged.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO.[4] Shake for 10 mins.
-
Read: Measure Absorbance at 570 nm (Signal) and 630 nm (Background).
Part 3: Membrane Integrity Assay (LDH Release)
Scientific Rationale: While MTT measures metabolic slowing (cytostasis), Lactate Dehydrogenase (LDH) release confirms necrotic cell death and membrane rupture.[1] This distinguishes whether the phenylcarbamate is merely stopping growth or actively killing cells.
Protocol C: Multiplexed LDH Analysis
Note: This can be performed on the supernatant from the MTT plate before adding MTT reagent.
-
Harvest: After the treatment period (Step 3 above), transfer 50 µL of supernatant from the assay plate to a fresh clear-bottom 96-well plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+/Tetrazolium/Lactate).
-
Incubation: Incubate 30 minutes at Room Temperature in the dark .
-
Stop: Add 50 µL Stop Solution (Acetic Acid or HCl).
-
Read: Measure Absorbance at 490 nm.
-
Calculation:
[1]
Part 4: Mechanistic Profiling (ROS Generation)[1]
Scientific Rationale: Substituted phenylcarbamates often generate Reactive Oxygen Species (ROS) as a secondary effect of AChE inhibition or direct mitochondrial uncoupling. The DCFDA assay is the gold standard for detecting this oxidative stress.
Protocol D: DCFDA Cellular ROS Assay
-
Seeding: Seed cells in a black-walled, clear-bottom 96-well plate (prevents signal bleed-through).
-
Staining (Pre-loading): Wash cells with PBS. Add 25 µM DCFDA (2’,7’ –dichlorofluorescin diacetate) in serum-free buffer.[1] Incubate 45 mins at 37°C.
-
Why serum-free? Serum esterases will cleave DCFDA outside the cell, increasing background noise.
-
-
Wash: Remove DCFDA solution. Wash 1x with PBS.
-
Treatment: Add phenylcarbamate dilutions in Phenol Red-free media.
-
Kinetic Read: Immediately place in a fluorescence plate reader (37°C).
-
Excitation/Emission: 485 nm / 535 nm.[5]
-
Interval: Read every 10 mins for 2 hours.
-
-
Interpretation: A rapid increase in fluorescence slope compared to vehicle indicates acute oxidative stress.
Part 5: Data Visualization & Workflows
Diagram 1: Experimental Workflow
This flowchart illustrates the logical progression from compound preparation to multi-parametric analysis.
Caption: Integrated workflow for phenylcarbamate cytotoxicity profiling, separating supernatant analysis (LDH) from cell-associated endpoints (MTT/ROS).
Diagram 2: Mechanism of Cytotoxicity
This diagram details the specific pathways by which substituted phenylcarbamates induce cell death.
Caption: Mechanistic pathways linking phenylcarbamate exposure to apoptotic or necrotic cell death via ROS, calcium flux, or mitotic interference.[1]
Part 6: Data Interpretation Guide
When analyzing substituted phenylcarbamates, the relationship between the IC50 (MTT) and the LDH release is critical.
| Observation | Interpretation | Recommended Action |
| Low IC50 (MTT) + Low LDH | Cytostatic: The compound stops division but doesn't kill cells immediately.[1] | Check cell cycle arrest (Flow Cytometry). |
| Low IC50 (MTT) + High LDH | Cytotoxic (Necrosis): Acute membrane rupture.[1] | Likely off-target toxicity; lower the dose. |
| High ROS + Low LDH | Pre-Apoptotic Stress: Cells are stressed but membrane is intact. | Check Caspase 3/7 activity. |
| Precipitate Visible | Artifact: "False Viability" due to crystals scattering light. | Discard data; repeat with lower max concentration. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylcarbamates. PubChem. Available at: [Link][1]
-
ScienceDirect. Mechanisms of Carbamate Toxicity. Topics in Pharmacology. Available at: [Link][1]
Sources
- 1. N⁴-Phenyl-substituted 2-acetylpyridine thiosemicarbazones: cytotoxicity against human tumor cells, structure-activity relationship studies and investigation on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. doc.abcam.com [doc.abcam.com]
"handling and storage of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate"
Application Note: Handling, Storage, and Stability Protocol for Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate
Abstract
This compound is a specialized synthetic intermediate often utilized in the development of agrochemicals and pharmaceutical prodrugs. Its structural motif—containing a carbamate moiety ortho to a hydroxymethyl group—renders it chemically metastable. This guide details the specific protocols required to mitigate spontaneous intramolecular cyclization and oxidative degradation, ensuring high purity for downstream applications.
Chemical Identity & Physicochemical Profile
This compound is characterized by a phenyl ring substituted with a methyl carbamate at position 1, a hydroxymethyl group at position 2, and a methyl group at position 3.
| Property | Description |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Physical State | White to off-white solid (crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| LogP (Predicted) | ~1.2 – 1.5 |
| pKa (Predicted) | ~12.5 (Carbamate NH), ~14.8 (Alcohol OH) |
| Key Hazard | Skin/Eye Irritant; Potential metastable degradation |
Critical Stability Analysis (The "Why")
The handling of this compound requires an understanding of its specific degradation pathways. Unlike simple alkyl carbamates, the ortho-substitution pattern creates a high risk of intramolecular reactions.
The Ortho-Cyclization Effect
The primary stability risk is the nucleophilic attack of the hydroxymethyl oxygen (position 2) onto the carbamate carbonyl carbon (position 1). This reaction is accelerated by:
-
Heat: Increases kinetic energy for the nucleophilic attack.
-
Basic Conditions: Deprotonates the alcohol, making it a stronger nucleophile.
-
Protic Solvents: Can facilitate proton transfer during the transition state.
Degradation Product: 4-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one (and loss of methanol).
Oxidative Instability
The benzylic alcohol group (-CH₂OH) is susceptible to oxidation to the corresponding aldehyde or carboxylic acid upon prolonged exposure to atmospheric oxygen, particularly in solution.
Visualizing the Degradation Pathway:
Figure 1: Mechanistic degradation pathways showing the critical risk of ortho-cyclization.
Storage Protocols
To maintain purity >98% over extended periods, strict adherence to the following storage conditions is required.
Environmental Control
-
Temperature: Long-term storage at -20°C is mandatory. Short-term handling (days) at 2–8°C is acceptable. Avoid room temperature storage for >24 hours.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, which blankets the solid more effectively.
-
Container: Amber glass vials with PTFE-lined screw caps. The amber glass protects against potential photochemical oxidation, and PTFE prevents leaching of plasticizers which can act as nucleophilic catalysts.
Hygroscopy Management
Carbamates can be hygroscopic.[1] Moisture not only degrades the solid physically but acts as a catalyst for hydrolysis.
-
Desiccant: Always store the primary container within a secondary containment vessel (e.g., a sealed jar) containing activated silica gel or molecular sieves.
Handling & Safety Procedures
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 respirator if handling powder outside a fume hood (not recommended).
-
Dermal: Nitrile gloves (double-gloving recommended). Carbamates can permeate skin; if the compound is dissolved in DMSO, permeability increases significantly.
-
Ocular: Chemical splash goggles.
Operational Workflow
Do not weigh this compound in humid air. If a glovebox is unavailable, use the following "Inert Aliquot" technique:
-
Allow the sealed vial to equilibrate to room temperature inside a desiccator (prevents condensation).
-
Flush the headspace with Argon immediately after opening.
-
Weigh quickly and re-seal/re-flush immediately.
-
Dissolve in anhydrous solvents (e.g., Anhydrous DMSO or DCM) just prior to use.
Quality Control: A Self-Validating System
Trustworthiness in your data depends on verifying the integrity of your starting material. Use this HPLC method to detect the specific "Cyclized Impurity" (Benzoxazinone).
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbamate carbonyl).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 10.0 | 95% | Linear Gradient |
| 12.0 | 95% | Wash |
| 12.1 | 5% | Re-equilibration |
Acceptance Criteria:
-
Main Peak (Target): Retention time approx. 5.5–6.5 min.
-
Impurity A (Cyclized): Will be more non-polar (elutes later) due to loss of the polar -OH and -NH groups during ring formation.
-
Impurity B (Hydrolyzed): The corresponding aniline (2-amino-6-methylbenzyl alcohol) will elute earlier (more polar).
Emergency Procedures
-
Skin Contact: Wash immediately with soap and copious water.[2] Do not use ethanol (may increase absorption).
-
Spill: Dampen with water to prevent dust. Absorb with inert material (vermiculite). Do not use basic cleaners (ammonia/bleach) as this may trigger rapid decomposition/gas evolution.
References
-
Carbamate Stability & Reactivity
- Mechanism of ortho-cyclization in substituted ureas and carbam
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Safety Data (General Carbamates)
-
Synthesis & Handling of Hydroxymethyl Intermediates
-
Chromatographic Separation of Carbamates
- Analysis of Carbamate Pesticides and Intermedi
- Agilent Technologies Applic
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate
Case ID: SOTA-INT-001 Subject: Yield Optimization & Troubleshooting for Sotagliflozin Intermediate Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Route Selection
User Query: "We are experiencing inconsistent yields (40-65%) and high impurity profiles during the synthesis of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate. What is the optimal pathway?"
Technical Insight: The target molecule contains a labile triad : an aniline nitrogen, a carbamate protecting group, and an ortho-benzylic alcohol. The low yield is almost certainly caused by two competing factors:
-
Chemoselectivity issues during reduction (if starting from the ester).
-
Spontaneous cyclization to 1,4-benzoxazin-2-one derivatives during workup/drying.
Recommended Route: Do not attempt direct carbamoylation of 2-amino-6-methylbenzyl alcohol unless strictly necessary, as O- vs. N-acylation competition reduces yield. The Industry Standard (High-Yield) Route is the "Reduction Strategy" :
-
Start: Methyl 2-amino-3-methylbenzoate.
-
Step 1: Carbamoylation (Quantitative).
-
Step 2: Chemoselective Reduction (Critical Step).
Troubleshooting Guide (Q&A Format)
Module A: The Reduction Step (The "Yield Maker")
Context: Converting Methyl 2-(methoxycarbonylamino)-3-methylbenzoate to the target alcohol.
Q1: We are using Lithium Aluminum Hydride (LAH) and seeing loss of the carbamate group. Why?
-
Diagnosis: LAH is too aggressive. It reduces the ester to the alcohol but also attacks the carbamate, leading to N-methylation or cleavage back to the aniline.
-
Solution: Switch to Lithium Borohydride (
) or generate it in situ ( ).-
is chemoselective for esters over carbamates at moderate temperatures (
to RT). -
Protocol Adjustment: Use THF as solvent. Add methanol (slowly) as a co-catalyst if reaction is sluggish, but strictly control temperature
.
-
is chemoselective for esters over carbamates at moderate temperatures (
Q2: The reaction stalls at 80% conversion. Should we heat it?
-
Warning: DO NOT HEAT >40°C.
-
Reasoning: Heating promotes the thermodynamic cyclization of the product into 8-methyl-1,4-benzoxazin-2-one (see Module B).
-
Fix: Add a fresh aliquot of
(0.5 eq) and stir longer at RT. Ensure your THF is anhydrous; moisture destroys the hydride.
Module B: Stability & Isolation (The "Yield Saver")
Context: Workup and purification of the target alcohol.
Q3: Our product purity drops after rotary evaporation. NMR shows a new set of peaks.
-
Diagnosis: You are forming the cyclic impurity (Benzoxazinone).
-
Trigger: Acidic traces or high heat during drying.
-
Solution:
-
Quench: Use saturated
(mildly acidic) but immediately neutralize with . -
Drying: Do not dry in an oven. Use a vacuum desiccator at RT.
-
Solvent: Avoid boiling off high-boiling solvents (like toluene) at high bath temps.
-
Q4: Can we crystallize the product?
-
Answer: Yes, but avoid alcohols (MeOH/EtOH) if transesterification is observed.
-
Recommendation: Recrystallize from Toluene/Heptane or MTBE/Heptane . This removes unreacted polar intermediates without thermal stress.
Visualized Workflows
Figure 1: Optimized Synthesis Pathway & Failure Modes
This diagram illustrates the recommended reduction route and identifies the specific step where cyclization destroys the yield.
Caption: Figure 1. The "Reduction Route" minimizes side reactions. Note the dashed red line indicating the spontaneous cyclization risk if the target is exposed to heat.
Detailed Experimental Protocol
Objective: Synthesis of this compound via Ester Reduction. Scale: 10.0 g Input (Adjust proportionally).
Step 1: Carbamate Formation
| Reagent | Equiv. | Role |
| Methyl 2-amino-3-methylbenzoate | 1.0 | Substrate |
| Methyl Chloroformate | 1.2 | Acylating Agent |
| Pyridine (or | 1.5 | Acid Scavenger |
| DCM (Dichloromethane) | 10 Vol | Solvent |
-
Dissolve starting amino-ester in DCM at
. -
Add Pyridine.
-
Add Methyl Chloroformate dropwise (Exothermic: maintain
). -
Stir at RT for 2 hours.
-
QC Check: TLC/HPLC should show <1% starting amine.
-
Wash with 1N HCl (remove pyridine), then Brine. Dry (
) and concentrate. -
Yield: Expect >95% (White solid).
Step 2: Chemoselective Reduction (The Critical Step)
| Reagent | Equiv. | Role |
| Carbamate Ester (from Step 1) | 1.0 | Substrate |
| 2.0 | Reducing Agent | |
| Methanol (Dry) | 1.0 | Catalyst (Optional) |
| THF (Anhydrous) | 10 Vol | Solvent |
-
Setup: Flame-dried flask, Nitrogen atmosphere.
-
Dissolve Carbamate Ester in Anhydrous THF. Cool to
. -
Addition: Add
solution dropwise. (Gas evolution: ). -
Reaction: Allow to warm to
. Stir 4–16 hours.-
Tip: If reaction is slow, add dry MeOH (1 eq) dropwise. This forms
, a more active species.
-
-
Quench (CRITICAL): Cool to
. Add Acetone (consumes excess hydride) followed by Saturated . -
Workup: Extract with Ethyl Acetate. Wash organic layer with water.
-
Drying: Dry over
. Filter. -
Concentration: Rotary evaporate at
bath temperature. DO NOT OVER-DRY. -
Purification: Recrystallize from Toluene/Heptane if necessary.
References
-
Lexicon Pharmaceuticals. (2010).[1] Methods for the preparation of SGLT2 inhibitors and intermediates thereof.[1] (Patent WO2010022313). World Intellectual Property Organization. Link
- Primary source for the reduction of the methyl benzoate intermedi
-
Kocieński, P. (2021).[4] Synthesis of Sotagliflozin.[1][4][5][6] Synfacts, 17(01), 0010. Link
- Reviews the convergent synthesis route and protecting group str
-
GlaxoSmithKline. (2009).[2] Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates.[2] Synlett.[2] Link
- Provides context on the stability of N-aryl carbam
-
National Institutes of Health (NIH). (2010). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates and their cyclization. PMC. Link
- Mechanistic evidence for the cyclization of 2-hydroxybenzyl carbam
Sources
- 1. How to synthesize Sotagliflozin?_Chemicalbook [chemicalbook.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Purification of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate
Welcome to the technical support center for Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this polar aromatic compound. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific issues that may arise during the purification of this compound, a molecule whose polarity from hydroxyl and carbamate groups dictates its behavior.
Issue 1: Significant Streaking or Tailing on Silica Gel TLC/Column Chromatography
Q: My compound streaks badly on the TLC plate, even in highly polar solvent systems like 100% ethyl acetate. How can I achieve a clean separation on a silica gel column?
A: This is a classic challenge with polar compounds containing hydrogen-bond-donating groups like alcohols (-OH) and N-H bonds in carbamates.[1] Streaking occurs due to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the silica surface, leading to slow and uneven elution.[1]
Root Cause Analysis & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The primary cause is the high affinity of your polar compound for the polar silica gel.
-
Solution 1: Modify the Mobile Phase. To disrupt these strong interactions, you need to make the mobile phase more competitive.
-
Add a Polar Modifier: Incorporate a small percentage (1-5%) of methanol or ethanol into your dichloromethane (DCM) or ethyl acetate (EtOAc) mobile phase. Methanol is a very polar solvent that will compete effectively for the binding sites on the silica gel, allowing your compound to elute more symmetrically.
-
Add a Basic Modifier: The carbamate's N-H group can interact with acidic silica. Adding a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) or a few drops of ammonium hydroxide in your methanol co-solvent can neutralize the acidic sites on the silica gel, significantly reducing tailing for basic or N-H containing compounds.[2] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% component in your eluent for very polar compounds.[3]
-
-
-
Stationary Phase Acidity: Standard silica gel is acidic and can strongly interact with your compound.
-
Solution 2: Deactivate or Change the Stationary Phase.
-
Deactivate Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with your initial, low-polarity solvent containing 1-2% triethylamine.[2] After packing, flush the column with the starting eluent (without TEA) to remove excess base before loading your sample.[2]
-
Use Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying compounds that are sensitive to acid or exhibit strong tailing on silica.[1]
-
Consider Reversed-Phase Chromatography: If streaking persists, reversed-phase (RP) chromatography is an excellent alternative.[3] Here, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). Your polar compound will have less affinity for the stationary phase and elute earlier with a better peak shape.
-
-
Issue 2: Difficulty in Removing a Stubborn, Similarly-Polar Impurity
Q: I have an impurity that co-elutes with my product in most solvent systems I've tried for column chromatography. How can I improve the separation?
A: Achieving separation between two compounds of similar polarity requires optimizing the selectivity of your chromatographic system. This involves fine-tuning the mobile phase or changing the stationary phase to exploit subtle differences between your product and the impurity.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase:
-
Use a Ternary Solvent System: Instead of a simple two-solvent system (e.g., Hexane/EtOAc), try a three-component system. For example, a mixture of Hexane/DCM/EtOAc or DCM/EtOAc/MeOH can offer different selectivity. The key is to change the nature of the polar interactions.
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run.[1] This can help sharpen the peak of your desired compound and may provide better separation from the impurity. A shallow gradient around the elution point of your compound is often most effective.
-
-
Change the Stationary Phase:
-
Different Selectivity: If silica gel fails, other stationary phases may offer the selectivity you need.
-
Florisil or Alumina: These have different surface properties compared to silica and may resolve the compounds.[3]
-
Polar-Embedded Reversed-Phase Columns: For HPLC, specialized columns with polar-embedded groups (e.g., carbamate or amide linkages) are designed to provide alternative selectivity for polar analytes compared to standard C18 columns.[4][5]
-
-
Issue 3: Product "Oiling Out" During Recrystallization
Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?
A: "Oiling out" is a common problem in recrystallization, especially with polar compounds.[6] It typically happens when the compound's melting point is lower than the temperature of the solution at which it becomes saturated, or when the concentration of the solute is too high.[6]
Troubleshooting Steps:
-
Add More Solvent: The most common reason for oiling out is that the solution is too concentrated. While the solution is still hot, add more of the same solvent until the oil redissolves completely. Then, allow it to cool slowly again.[6]
-
Lower the Cooling Temperature Drastically: If adding more solvent doesn't work, try rapidly cooling the oiled solution in a Dry Ice/acetone bath. This may shock the system into forming a solid, which, although not crystalline, can be isolated and re-recrystallized.
-
Change the Solvent or Use a Solvent Pair: The initial solvent may be too good at dissolving your compound.
-
Select a Different Solvent: Choose a solvent in which your compound has slightly lower solubility.
-
Use a Solvent Pair: Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, while still hot, slowly add a "poor" solvent (in which it is much less soluble) dropwise until the solution just starts to become cloudy.[6] Add a drop or two of the "good" solvent to make it clear again, and then allow it to cool slowly.[6][7] Common pairs for polar compounds include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to initiate crystallization.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for column chromatography of this compound?
A1: Given the polar nature of this compound, a good starting point for normal-phase chromatography on silica gel would be a mixture of a moderately polar solvent and a non-polar solvent.
-
Initial Screening: Begin with Thin Layer Chromatography (TLC) to test various solvent systems.[2]
-
Recommended Systems to Test:
-
Hexane / Ethyl Acetate (start with 1:1 and increase EtOAc polarity)
-
Dichloromethane / Methanol (start with 98:2 and increase MeOH polarity)
-
Dichloromethane / Acetone
-
-
Target Rf: Aim for an Rf (retention factor) value of approximately 0.2-0.4 for your target compound on the TLC plate.[2] This Rf value typically translates well to good separation on a flash column.
| Solvent System Component 1 | Solvent System Component 2 | Polarity | Typical Starting Ratio (v/v) | Notes |
| Hexanes or Heptane | Ethyl Acetate | Low to Medium | 70:30 | Good starting point for many moderately polar compounds. |
| Dichloromethane (DCM) | Ethyl Acetate | Medium | 90:10 | Offers different selectivity than alkane/ester mixtures. |
| Dichloromethane (DCM) | Methanol (MeOH) | Medium to High | 98:2 | Excellent for more polar compounds. Be cautious, as small increases in MeOH drastically increase polarity. |
| Ethyl Acetate | Methanol (MeOH) | High | 99:1 | For very polar compounds that do not move in other systems. |
Table 1: Recommended starting solvent systems for chromatographic purification of polar aromatic compounds.
Q2: Is my compound likely to be stable to the purification conditions?
A2: Carbamates are generally stable functional groups.[9] However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[10]
-
pH Stability: Avoid strong acids and bases during workup and purification. A wash with a mild base like saturated sodium bicarbonate solution is generally safe and can help remove acidic impurities.[11]
-
Thermal Stability: While many carbamates are thermally stable to over 100°C, it is good practice to minimize heat exposure.[12] When removing solvent after column chromatography, use a rotary evaporator with a water bath temperature below 40-50°C.
-
Silica Gel Stability: To check if your compound is degrading on silica gel, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, it indicates decomposition on the silica.[3]
Q3: Can I use an acid-base extraction to simplify my purification?
A3: An acid-base extraction is unlikely to be effective for purifying the target molecule itself. The carbamate nitrogen is generally not basic enough to be protonated by typical aqueous acids used in extractions. The hydroxyl group is phenolic but would require a strong base (like NaOH) to deprotonate, which risks hydrolyzing the carbamate ester.[11]
However, acid-base extraction is an excellent technique for removing certain types of impurities before chromatography:
-
Removing Basic Impurities (e.g., unreacted amine starting material): Washing your crude product (dissolved in a solvent like ethyl acetate or DCM) with a dilute aqueous acid (e.g., 1M HCl) will convert basic impurities into their water-soluble salts, which will move to the aqueous layer.[11]
-
Removing Acidic Impurities: Washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) can remove acidic byproducts.[11]
Visualized Workflows
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification method for this compound.
Caption: Decision tree for selecting a purification method.
Impact of Mobile Phase Modifiers on Chromatography
This diagram illustrates how adding modifiers to the mobile phase can overcome purification challenges associated with polar compounds on silica gel.
Caption: Using mobile phase modifiers to improve peak shape.
References
-
University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
University of Calgary. Recrystallization. Available from: [Link]
-
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Available from: [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
University of New South Wales. RECRYSTALLISATION. Available from: [Link]
-
Wade, L. G. Recrystallization. Available from: [Link]
-
Mohawk College. Experiment 2: Recrystallization. Available from: [Link]
-
D'Alessandro, M., et al. (2020). Recent Advances in the Chemistry of Metal Carbamates. Molecules, 25(16), 3603. Available from: [Link]
-
Tella, R., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 249–251. Available from: [Link]
-
ResearchGate. Organic-Solvent-Free Extraction Method for Determination of Carbamate and Carbamoyloxime Pesticides in Soil and Sediment Samples. Available from: [Link]
-
Yu, J., et al. (2012). Methyl carbamate purification by extraction and recrystallazation. Guangzhou Huagong, 40(9), 70-71. Available from: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]
-
Promphet, N., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Molecules, 27(7), 2200. Available from: [Link]
-
Wikipedia. Carbamate. Available from: [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available from: [Link]
-
National Institutes of Health. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem. Available from: [Link]
-
ResearchGate. Any advice about the stability of ester and carbamate containing compounds?. Available from: [Link]
-
Japan International Research Center for Agricultural Sciences. Method for the Residue Determination of Carbamate Pesticides in Crops. Available from: [Link]
-
ResearchGate. Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases. Available from: [Link]
-
ResearchGate. Removal of selected carbamate pesticides (prosulfocarb) from aqueous solutions using sorption on WG-12 activated carbon. Available from: [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Available from: [Link]
-
ResearchGate. (2016, September 13). (PDF) Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. Available from: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]
-
Kuchar, M., et al. (2007). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 12(6), 1219–1227. Available from: [Link]
-
Synlett. Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Available from: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. rubingroup.org [rubingroup.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Carbamate - Wikipedia [en.wikipedia.org]
- 10. jircas.go.jp [jircas.go.jp]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Recent Advances in the Chemistry of Metal Carbamates [mdpi.com]
"Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate degradation pathways"
The following technical guide details the degradation pathways, experimental troubleshooting, and analytical protocols for Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate (referred to herein as MHM-Carbamate ).
This content is structured for researchers and drug development professionals investigating the stability, metabolism, or environmental fate of phenylcarbamate derivatives.
Topic: this compound Degradation Pathways CAS Registry Number: 117550-23-9 Molecular Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.22 g/mol
Executive Summary of Degradation Mechanisms
As a Senior Application Scientist, I interpret the degradation of MHM-Carbamate not as a random event, but as a competition between two primary thermodynamic sinks: hydrolytic cleavage and oxidative biotransformation .
-
Hydrolysis (Abiotic/Enzymatic): The carbamate ester linkage is susceptible to nucleophilic attack (OH⁻ or esterases), leading to the release of the parent aniline, 2-(hydroxymethyl)-3-methylaniline . This is the dominant pathway in high-pH aqueous environments or esterase-rich biological matrices.
-
Oxidation (Metabolic): The hydroxymethyl group at the ortho position is a prime target for alcohol dehydrogenases (ADH) or cytochrome P450s, oxidizing sequentially to an aldehyde and then a carboxylic acid. This pathway is prevalent in aerobic microbial degradation (soil/sludge) or hepatic metabolism.
Visualizing the Pathways (Graphviz Diagram)
The following diagram maps the degradation logic, distinguishing between hydrolytic and oxidative routes.
Caption: Figure 1. Dual degradation pathways of MHM-Carbamate. The red path indicates hydrolysis leading to the aniline (which may cyclize); the green path indicates stepwise oxidation of the hydroxymethyl group.
Troubleshooting & FAQs
Q1: I am observing a "ghost peak" at [M-32] in my LC-MS data. Is this a degradation product?
Diagnosis: Likely cyclization of the hydrolyzed aniline. When MHM-Carbamate hydrolyzes, it yields 2-(hydroxymethyl)-3-methylaniline . This molecule contains an amine and an alcohol in close proximity (ortho). In the presence of a carbonyl source (like the degrading carbamate carbonyl itself or phosgene equivalents during ionization), it can cyclize to form a benzoxazinone derivative.
Action Plan:
-
Check pH: If your mobile phase is basic (pH > 8), you are accelerating hydrolysis. Switch to an acidic modifier (0.1% Formic Acid).
-
Verify Mass: The aniline has a MW of 137.18 Da. If you see a peak at 163 Da (Aniline + CO equivalent - H2O), it confirms the benzoxazinone formation.
-
Stabilization: Add 0.1% Ascorbic Acid to your sample diluent to prevent oxidative coupling of the aniline, which can complicate the spectra.
Q2: The compound disappears rapidly in soil matrices but is stable in sterile water. Why?
Diagnosis: This indicates microbial degradation rather than chemical hydrolysis. The hydroxymethyl group is an "easy meal" for soil bacteria (e.g., Pseudomonas or Sphingomonas spp.), which rapidly oxidize it to the carboxylic acid.
Experimental Validation (Sterile Control Protocol): To confirm biotic degradation, you must run a parallel control.
-
Autoclave your soil sample (121°C, 20 min) twice on consecutive days to ensure total sterility.
-
Spike MHM-Carbamate into both sterile and non-sterile soil.
-
Result Interpretation:
-
Rapid loss in Non-Sterile only: Biotic Oxidation (Pathway B).
-
Loss in both: Chemical Hydrolysis (Pathway A).
-
Q3: My recovery is low during extraction. Is the hydroxymethyl group binding to the matrix?
Diagnosis: Yes. The -CH2OH (hydroxymethyl) group increases polarity and hydrogen bonding capability compared to simple methyl-phenyl carbamates. It may bind irreversibly to soil organic matter or plastic labware.
Optimization Table: Extraction Solvent Selection
| Solvent System | Efficiency | Pros/Cons |
| Acetonitrile (100%) | Low | Poor. Does not disrupt H-bonds effectively for this polar metabolite. |
| MeOH:Water (80:20) | Medium | Better. Proticity helps, but may extract excess matrix interferences. |
| Acetonitrile + 1% Formic Acid | High | Recommended. Acid disrupts interaction with silanols and humic acids. |
| Ethyl Acetate | Low | Avoid. Too non-polar; MHM-Carbamate will partition into the aqueous phase if moisture is present. |
Detailed Experimental Protocols
Protocol A: Hydrolytic Stability Assay (pH-Dependent)
Purpose: To determine the half-life (
Reagents:
-
Buffers: 50 mM Acetate (pH 4.0), Phosphate (pH 7.0), Borate (pH 9.0).
-
Stock Solution: 1 mg/mL MHM-Carbamate in Acetonitrile.
Workflow:
-
Preparation: Spike stock solution into each buffer to a final concentration of 10 µM. Ensure organic solvent content is <1% to prevent cosolvent effects.
-
Incubation: Incubate at 25°C in a dark, temperature-controlled shaker.
-
Sampling: Aliquot 200 µL at T=0, 1h, 4h, 24h, 48h, and 72h.
-
Quenching: Immediately add 200 µL of cold Acetonitrile + 1% Formic Acid to stop hydrolysis.
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS/MS.
-
Monitor: Loss of Parent (MW 195) and appearance of Aniline (MW 137).
-
Protocol B: Identification of Oxidative Metabolites (Microsomal/Microbial)
Purpose: To generate and identify the aldehyde and acid metabolites.
Reagents:
-
Liver Microsomes (S9 fraction) or Soil Slurry.
-
Cofactors: NADPH (for P450), NAD+ (for Dehydrogenases).
Workflow:
-
Reaction Mix: Combine 10 µM MHM-Carbamate with 1 mg/mL microsomal protein in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Initiation: Add NADPH/NAD+ regenerating system.
-
Incubation: 37°C for 60 minutes.
-
Termination: Add equal volume ice-cold Methanol. Centrifuge at 10,000 x g for 10 min.
-
LC-MS/MS Settings:
-
Parent: 196 → 164 (Loss of MeOH).
-
Aldehyde Metabolite: 194 → 162 (M-2H).
-
Acid Metabolite: 210 → 192 (M+O-2H, loss of water).
-
References
-
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016). Environmental Organic Chemistry (3rd ed.). Wiley. (Definitive text on hydrolysis kinetics of carbamates).
-
Chaudhry, R., & Ali, A. N. (2021). "Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides." Frontiers in Microbiology, 12, 712662. (Mechanisms of microbial carbamate oxidation).
-
Sigma-Aldrich. (n.d.). "Methyl N-[2-(hydroxymethyl)-3-methylphenyl]carbamate Product Specification." (Verification of chemical structure and CAS 117550-23-9).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Carbamate Pesticide Degradation." (General degradation pathways for phenylcarbamates).
Technical Support Center: Stabilizing Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate in Solution
Welcome to the technical support center for Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and stabilizing this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Like many N-aryl carbamates, this compound is susceptible to several degradation pathways in solution. The primary concerns are:
-
Hydrolysis: The carbamate ester linkage is prone to hydrolysis, especially under alkaline conditions, which can lead to the formation of 2-(hydroxymethyl)-3-methylaniline, methanol, and carbon dioxide.[1][2] The rate of hydrolysis is significantly influenced by pH and temperature.
-
Photodegradation: Aromatic carbamates can undergo photodegradation upon exposure to light, particularly UV radiation.[3][4][5] This can lead to the cleavage of the carbamate bond and further reactions of the resulting radicals.[3][6]
-
Oxidation: The presence of oxidizing agents or exposure to air over prolonged periods can lead to oxidative degradation. The aromatic ring and the hydroxymethyl group are potential sites for oxidation.
-
Thermal Degradation: Carbamates can be thermally labile, and elevated temperatures can accelerate hydrolysis and other decomposition reactions.[7][8]
Q2: What is the expected major degradation product of this compound via hydrolysis?
A2: The major degradation pathway for N-aryl carbamates in aqueous solution is typically hydrolysis of the ester linkage.[1][2] For this compound, this would result in the formation of 2-(hydroxymethyl)-3-methylaniline , methanol , and carbon dioxide .
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides step-by-step guidance to resolve them.
Problem 1: I am observing a rapid loss of my compound in an aqueous buffer (pH 8.0). What is happening and how can I prevent it?
Scientific Rationale:
Carbamate hydrolysis is often base-catalyzed.[9][10] At a pH of 8.0, the concentration of hydroxide ions is sufficient to significantly accelerate the nucleophilic attack on the carbonyl carbon of the carbamate group, leading to its cleavage. The general mechanism for base-catalyzed hydrolysis of a monosubstituted carbamate involves the formation of an isocyanate intermediate.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Recommended Actions:
-
pH Adjustment:
-
Action: Lower the pH of your buffer. Aim for a pH range of 4.0 to 6.0. Carbamates are generally more stable in neutral to slightly acidic conditions.[4]
-
Protocol: Prepare your solutions using a buffer system that maintains a pH between 4.0 and 6.0 (e.g., acetate or citrate buffers).
-
Caution: Ensure that the adjusted pH is compatible with your experimental system and does not affect other components or the biological activity you are studying.
-
-
Temperature Control:
-
Action: Perform your experiments at a lower temperature.
-
Protocol: Conduct your experiments on ice or in a cold room (4°C) whenever possible. Store stock solutions at -20°C or -80°C.[11]
-
Rationale: Chemical reactions, including hydrolysis, are generally slower at lower temperatures.
-
-
Solvent System Modification:
-
Action: If your experiment allows, consider using a mixed solvent system.
-
Protocol: Prepare your stock solution in an anhydrous aprotic solvent like DMSO or DMF and dilute it into your aqueous buffer immediately before use. Minimize the final concentration of the organic solvent.
-
Rationale: Reducing the water content can slow down hydrolysis.
-
-
Verification with a Stability Study:
-
Action: Perform a time-course experiment to confirm the stability of your compound under the new conditions.
-
Protocol:
-
Prepare solutions of your compound under the original (pH 8.0) and modified (e.g., pH 5.0, 4°C) conditions.
-
Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the concentration of the parent compound at each time point using a suitable analytical method like HPLC-UV.[7][12]
-
Plot the concentration of the compound versus time to determine its stability under each condition.
-
-
Problem 2: My solution of this compound turns yellow/brown upon storage, even when frozen.
Scientific Rationale:
Discoloration upon storage can be indicative of oxidative degradation or photodegradation. Aromatic compounds, especially those with electron-donating groups like hydroxymethyl and methyl, can be susceptible to oxidation. Photodegradation can also lead to colored byproducts.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Recommended Actions:
-
Protection from Light:
-
Action: Store your solutions in amber vials or wrap your containers in aluminum foil.
-
Protocol: Prepare and handle the solutions under low-light conditions.
-
Rationale: This will prevent photodegradation initiated by ambient light.[3]
-
-
Use of an Inert Atmosphere:
-
Action: Degas your solvents and overlay your solutions with an inert gas.
-
Protocol:
-
Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
After preparing your solution, flush the headspace of the vial with the inert gas before sealing.
-
-
Rationale: This minimizes the presence of oxygen, a key component in oxidative degradation.
-
-
Addition of Antioxidants:
-
Action: If compatible with your experimental system, consider adding a small amount of an antioxidant.
-
Protocol: Common antioxidants include butylated hydroxytoluene (BHT) or ascorbic acid at low concentrations (e.g., 0.01-0.1%).
-
Caution: Verify that the antioxidant does not interfere with your downstream applications.
-
Quantitative Data Summary
The following table provides a general overview of factors influencing carbamate stability, based on literature for related compounds. Note: These are general guidelines, and specific stability will depend on the exact conditions and the structure of this compound.
| Parameter | Condition | Expected Stability | Rationale |
| pH | Acidic (pH < 6) | Higher | Reduced rate of base-catalyzed hydrolysis. |
| Neutral (pH 6-7.5) | Moderate | Spontaneous hydrolysis may still occur. | |
| Alkaline (pH > 7.5) | Lower | Accelerated base-catalyzed hydrolysis.[4][9] | |
| Temperature | -80°C to -20°C | High | Drastically reduced reaction rates. |
| 4°C | Good | Suitable for short-term storage (days to weeks). | |
| Room Temperature | Moderate to Low | Degradation is more likely, especially in aqueous solutions. | |
| Elevated (>40°C) | Very Low | Significant acceleration of degradation.[13] | |
| Light | Dark | Higher | Prevents photodegradation.[3] |
| Ambient Light | Moderate | Potential for slow photodegradation over time. | |
| UV Exposure | Low | Rapid photodegradation is expected.[5] | |
| Atmosphere | Inert (N₂ or Ar) | Higher | Minimizes oxidative degradation. |
| Air | Lower | Risk of oxidation over time. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the steps for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or DMF
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps and PTFE septa
Procedure:
-
Weigh the required amount of this compound in an amber glass vial under subdued light.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.
-
Flush the headspace of the vial with argon or nitrogen for 30-60 seconds.
-
Immediately cap the vial tightly.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Wrap the vial in parafilm and store it at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
Gradient Elution (Example):
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 15 | 80 |
| 17 | 80 |
| 18 | 20 |
| 25 | 20 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Scan from 200-400 nm to determine the optimal wavelength for detection (likely around 220-270 nm for an aromatic compound).
Analysis:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from your stability study at various time points.
-
Monitor the peak area of the parent compound over time to assess degradation. The appearance of new peaks may indicate the formation of degradation products.
Diagram of Potential Degradation Pathways
Sources
- 1. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 2. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. scispace.com [scispace.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 9. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Competitive degradation and detoxification of carbamate insecticides by membrane anodic Fenton treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Carbamates
Welcome to the Technical Support Center dedicated to addressing the challenges of matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of carbamates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate matrix effects, ensuring the accuracy and reliability of your analytical data.
Introduction to Matrix Effects in Carbamate Analysis
Carbamates, a class of pesticides widely used in agriculture, are frequently monitored in complex matrices such as food, environmental samples, and biological fluids.[1][2] LC-MS/MS has become the preferred analytical technique for their determination due to its high sensitivity and selectivity.[3][4] However, the accuracy of LC-MS/MS quantification can be significantly compromised by matrix effects .[5][6]
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[5][7] These effects can manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[8][9] For carbamates, which are often analyzed at trace levels, even minor matrix effects can lead to significant quantitative errors, impacting data reliability and regulatory compliance.[10][11]
This guide will walk you through a series of troubleshooting scenarios and frequently asked questions to help you navigate the complexities of matrix effects in your carbamate analyses.
Troubleshooting Guide: A-Question-and-Answer-Based Approach
This section is structured to address specific issues you might encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the problem.
Q1: My carbamate analyte signal is significantly lower in matrix samples compared to the calibration standards prepared in a pure solvent. What's causing this, and how can I confirm it's a matrix effect?
A1: The likely culprit is ion suppression, a classic manifestation of matrix effects. [12] Co-eluting compounds from your sample matrix are interfering with the ionization of your target carbamate in the mass spectrometer's ion source.[5][12] To confirm that you are dealing with a matrix effect, a post-column infusion experiment is a valuable qualitative tool.[9][13][14]
Underlying Causality: Ion suppression occurs when matrix components compete with the analyte for ionization.[5] This can happen through several mechanisms, including:
-
Competition for charge: In electrospray ionization (ESI), there is a finite amount of charge available on the droplets. High concentrations of co-eluting matrix components can outcompete the analyte for this charge.[7]
-
Changes in droplet properties: Matrix components can alter the surface tension and volatility of the ESI droplets, hindering the efficient release of analyte ions into the gas phase.[5][8]
-
Gas-phase reactions: Co-eluting compounds can neutralize the charged analyte ions in the gas phase before they reach the mass analyzer.[8]
This experiment helps visualize the regions in your chromatogram where ion suppression or enhancement occurs.[13][14]
Objective: To identify the retention times at which matrix components cause a change in the analyte's signal intensity.
Materials:
-
A standard solution of your carbamate analyte at a concentration that provides a stable and robust signal.
-
A syringe pump.
-
A T-connector.
-
Blank matrix extract (a sample of the same matrix type as your study samples, but without the analyte).
Procedure:
-
Setup: Connect the output of your LC column to one inlet of a T-connector. Connect a syringe pump delivering a constant flow of the carbamate standard solution to the other inlet of the T-connector. The outlet of the T-connector goes to the mass spectrometer's ion source.
-
Infusion: Begin infusing the carbamate standard solution at a low, constant flow rate (e.g., 5-10 µL/min). This will create a stable, elevated baseline signal for your analyte's MRM transition.
-
Injection: Once a stable baseline is established, inject a blank matrix extract onto the LC column.
-
Data Acquisition: Monitor the signal of the infused analyte throughout the chromatographic run.
-
Interpretation: Any significant dip in the baseline indicates a region of ion suppression.[15] Conversely, a rise in the baseline suggests ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.[13]
Visualization of the Post-Column Infusion Workflow:
Sources
- 1. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]
- 2. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
"optimizing derivatization for GC-MS of carbamates"
Technical Support Center: Optimizing Derivatization for GC-MS of Carbamates
Introduction: The Thermal Instability Paradox
User Query: "Why can't I just inject carbamates directly into the GC? I see peaks, but the quantitation is erratic."
Senior Scientist Response: Carbamates (e.g., carbaryl, carbofuran, methiocarb) are thermally labile. Inside a hot GC injection port (typically 250°C+), they undergo a rapid elimination reaction , decomposing into an isocyanate and a phenol/alcohol before they ever reach the column.
If you inject underivatized carbamates, you are often quantifying the breakdown product, not the intact molecule. This introduces massive variability because the rate of decomposition depends on the condition of the inlet liner (activity), temperature, and residence time.
The Solution: Derivatization replaces the active protic hydrogen (N-H) with a silyl group. This lowers the polarity, increases volatility, and—crucially—stabilizes the molecule against thermal degradation.
Module 1: The Chemistry of Control
To stabilize carbamates, we must block the N-H group. The industry standard is Silylation .
Reaction Mechanism & Degradation Pathways
The following diagram illustrates the critical race condition occurring in your injector: the competition between successful derivatization and thermal failure.
Figure 1: The "Race Condition" in Carbamate Analysis. Without derivatization (Green path), thermal energy drives the molecule down the degradation pathway (Red path).
Module 2: Optimized Experimental Protocol
Objective: Achieve >95% conversion of carbamates to their TMS analogs.
Reagent Selection
-
Primary Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Why: BSTFA is powerful and volatile. TMCS acts as a catalyst to attack sterically hindered N-H groups.
-
-
Solvent: Acetonitrile (ACN) or Ethyl Acetate.
-
Note: Avoid protic solvents (Methanol, Ethanol) absolutely; they will react with the BSTFA.
-
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Dry Down | Evaporate sample extract to complete dryness under N₂ stream. | Critical: Even trace water hydrolyzes BSTFA, creating "ghost" peaks and poor conversion. |
| 2. Reconstitution | Add 50 µL Acetonitrile (anhydrous). | Solubilizes the polar carbamates before reaction. |
| 3. Reagent Addition | Add 50 µL BSTFA + 1% TMCS. | Provides large molar excess (typically >100:1) to drive equilibrium to completion. |
| 4. Incubation | Cap tightly. Heat at 70°C for 30-45 minutes . | Kinetic energy is required to overcome the activation energy of the secondary amine silylation. |
| 5. Cool & Inject | Cool to RT. Inject 1 µL (Splitless or 1:10 Split). | Injecting hot solvent can cause discrimination in the needle. |
Module 3: Troubleshooting Hub
Interactive Diagnostic Guide Use this logic flow to identify the root cause of your spectral anomalies.
Figure 2: Diagnostic Decision Tree for Carbamate GC-MS Analysis.
Frequently Asked Questions (FAQ)
Q1: I see two peaks for Carbofuran. One is the target, what is the other? A: The second peak is likely Carbofuran-7-phenol or the isocyanate breakdown product.
-
Cause: Incomplete derivatization. The underivatized portion degraded in the injector.
-
Fix: Ensure your BSTFA is fresh (clear, colorless). Increase reaction time to 60 minutes. Check that no water was present in the sample.
Q2: My BSTFA turned yellow/cloudy. Is it safe to use? A: No. Cloudiness indicates hydrolysis (reaction with atmospheric moisture). The reagent is compromised and will yield poor quantitative results. Discard and open a fresh ampoule.
Q3: Can I use MTBSTFA instead of BSTFA? A: Yes, and it often provides better stability.
-
Pros: Forms TBDMS (tert-butyldimethylsilyl) derivatives which are more hydrolytically stable than TMS derivatives. They also provide a distinctive [M-57] ion (loss of t-butyl group) which is excellent for quantitation.
-
Cons: The TBDMS group is bulkier. Steric hindrance may prevent derivatization of bulky carbamates like Methiocarb. You may need higher temperatures (80-90°C).
Q4: Why do I get good recovery for Carbaryl but zero for Methomyl? A: Methomyl is an oxime carbamate and is extremely thermally unstable.
-
Insight: Standard silylation often fails for oxime carbamates because they can degrade into nitriles even when derivatized.
-
Alternative: For oxime carbamates, LC-MS/MS is the preferred technique. If GC is mandatory, consider flash methylation using TMAH (Tetramethylammonium hydroxide), although this converts them to methoximes.
References
-
National Institutes of Health (NIH). "Derivatization reactions of carbamate pesticides in supercritical carbon dioxide." PubMed. [Link]
-
Agilent Technologies. "Troubleshooting GC-MS: Thermal Degradation and Peak Tailing." Agilent Technical Support. [Link]
-
ResearchGate. "Optimization of derivatization reaction time and temperature for Carbamates." [Link]
Technical Support Center: Interpreting NMR Spectra of Substituted Phenylcarbamates
Welcome to the technical support hub for the NMR analysis of substituted phenylcarbamates. This guide is designed for researchers, medicinal chemists, and process scientists who utilize NMR spectroscopy for the structural characterization and purity assessment of these important compounds. Here, we address common questions and troubleshooting scenarios encountered during spectral interpretation, moving from foundational concepts to advanced problem-solving.
Foundational Concepts: What to Expect in the Spectrum
Substituted phenylcarbamates possess a core structure with distinct regions that give rise to characteristic signals in both ¹H and ¹³C NMR spectra. Understanding these fundamental features is the first step to successful interpretation.
A typical phenylcarbamate structure contains:
-
A Carbamate Moiety (-O-CO-NH-R): This includes the carbonyl carbon, the NH proton, and the ester oxygen.
-
A Phenyl Ring: The substitution pattern on this ring is a primary focus of NMR analysis.
-
Substituents (R and Ar-X): These can be diverse and significantly influence the chemical shifts of nearby nuclei.
The diagram below illustrates the key structural components and their typical ¹H NMR chemical shift regions.
Caption: Figure 1. Key Structural Regions of a Phenylcarbamate.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the standard spectral features of phenylcarbamates.
Q1: What are the typical chemical shifts for the carbamate carbonyl carbon in a ¹³C NMR spectrum?
A: The carbamate carbonyl carbon typically resonates in the range of 150-165 ppm .[1][2] This region is generally more shielded (further upfield) compared to the carbonyls of amides and esters, which often appear between 160-180 ppm.[1] The exact chemical shift is influenced by the electronic nature of the substituents on both the phenyl ring and the nitrogen atom.
Q2: The NH proton of my carbamate appears as a broad singlet. Is this normal, and why does it happen?
A: Yes, it is very common for NH protons to appear as broad singlets.[3][4] This broadening is primarily due to two factors:
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation of the attached proton, causing the signal to broaden.
-
Chemical Exchange: The NH proton can undergo chemical exchange with other acidic protons (like trace water in the solvent) or through intermolecular hydrogen bonding.[3] This exchange happens on the NMR timescale and averages the spin states, leading to a loss of observable coupling and a broadened signal.[3]
Q3: How can I definitively identify the NH proton signal?
A: The most reliable method is a D₂O exchange experiment .[4][5] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The acidic NH proton will exchange with deuterium (NH -> ND). Since deuterium is not observed in ¹H NMR, the original NH peak will disappear or significantly diminish in intensity.[4][5]
Q4: How do electron-donating and electron-withdrawing substituents on the phenyl ring affect the aromatic proton chemical shifts?
A: The electronic nature of substituents significantly impacts the chemical shifts of the aromatic protons.[6][7]
-
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase the electron density on the ring, particularly at the ortho and para positions. This increased shielding shifts the signals for these protons upfield (to a lower ppm value).[7]
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl decrease the electron density on the ring, deshielding the protons. This causes the ortho and para protons to shift downfield (to a higher ppm value).[7] The magnitude of the shift is related to the strength of the substituent's electronic effect.[6]
| Data Presentation: Typical NMR Chemical Shifts for Phenylcarbamates | |
| Nucleus | Typical Chemical Shift (δ, ppm) |
| ¹H (NH) | 5.0 - 9.0 (often broad)[3][8] |
| ¹H (Aromatic) | 6.5 - 8.0[8][9] |
| ¹H (Alkyl on N or O) | 1.0 - 4.5[10] |
| ¹³C (C=O) | 150 - 165[1][2] |
| ¹³C (Aromatic) | 120 - 150 |
Troubleshooting Guide: When Spectra Get Complicated
This section provides a systematic approach to resolving common issues encountered during spectral analysis.
Caption: Figure 2. A logical workflow for troubleshooting common NMR spectral issues.
Symptom 1: Aromatic proton signals are crowded and overlapping, making it impossible to determine multiplicity.
-
Possible Cause: The chemical shifts of the different aromatic protons are too similar in the chosen solvent.
-
Recommended Action: Re-acquire the spectrum in a different deuterated solvent.[5][11] Aromatic solvents like benzene-d₆ or toluene-d₈ often induce different chemical shifts compared to chloroform-d (CDCl₃) or DMSO-d₆. This "Aromatic Solvent-Induced Shift" (ASIS) can spread out the signals and resolve the overlap.[11]
Symptom 2: All peaks in the spectrum, not just the NH proton, are broad.
-
Possible Cause(s):
-
Poor Shimming: The magnetic field is not homogeneous across the sample.
-
Sample Concentration: The sample is too concentrated, leading to viscosity-related broadening or aggregation.[5]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
-
Recommended Action(s):
-
Re-shim: Perform a manual or automated shimming procedure on the spectrometer.
-
Dilute the Sample: Prepare a more dilute sample and re-acquire the spectrum.
-
Filter the Sample: If paramagnetic impurities are suspected, filter the sample through a small plug of Celite or silica.
-
Symptom 3: More aromatic signals are observed than expected, suggesting the presence of isomers.
-
Possible Cause: The presence of rotamers (rotational isomers) around the carbamate C-N bond. The partial double-bond character of the C-N bond can restrict rotation, making the two orientations magnetically non-equivalent on the NMR timescale. This is especially common in N-substituted carbamates.
-
Recommended Action: Acquire the spectrum at an elevated temperature (e.g., 50-80 °C). Increasing the temperature will increase the rate of rotation around the C-N bond. If rotamers are present, the distinct sets of signals will coalesce into a single, averaged set of peaks at higher temperatures.[5]
Advanced Analysis: Utilizing 2D NMR
When 1D spectra are insufficient for a complete and unambiguous assignment, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12][13] It is essential for tracing out the connectivity of protons within the aromatic spin system and identifying which protons are adjacent. Cross-peaks in a COSY spectrum connect coupled protons.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons they are directly attached to.[12][14] It is the most effective way to assign carbon signals by linking them to their known proton assignments. For example, it can definitively distinguish a quaternary carbon (which will have no peak in the HSQC) from a CH carbon.[14]
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the purified phenylcarbamate into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is from a fresh or properly stored bottle to minimize water content.[5]
-
Dissolve: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for sharp NMR signals.[5]
-
Filter (Optional): If the solution is not perfectly clear, filter it through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube.
-
Add Internal Standard (Optional): For precise quantification, add a small amount of an internal standard like tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.[15]
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
-
Acquire Spectrum: Place the tube in the spectrometer, lock, shim, and acquire the data according to standard instrument procedures.
References
-
Reddy, V. P. (2007). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. [Link]
-
Dawson, B. A., et al. (2012). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Magnetic Resonance in Chemistry. [Link]
-
Reddit. (2024). chemical shift of carbamate. r/OrganicChemistry. [Link]
-
University of Rochester. Troubleshooting: ¹H NMR Spectroscopy. [Link]
-
Gronenborn, A. M., et al. (1976). Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase. PubMed. [Link]
-
Yamada, H., et al. (1974). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. Bulletin of the Chemical Society of Japan. [Link]
-
Barzagli, F., et al. (2011). CO2 absorption by aqueous NH3 solutions: speciation of ammonium carbamate, bicarbonate and carbonate by a ¹³C NMR study. Green Chemistry. [Link]
-
Jessop, P. G., et al. (2014). ¹³C NMR of the reaction of ¹³C-labeled CO2 with.... ResearchGate. [Link]
-
WebMO. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
-
University of Potsdam. ¹H NMR Spectroscopy. [Link]
-
Gowda, B. T., et al. (2007). Observed ¹H NMR chemical shifts (δ, ppm) of various aromatic and.... ResearchGate. [Link]
-
Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]
-
Bakibaev, A. A., et al. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
Ochiai, H., et al. (2021). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes. RSC Publishing. [Link]
-
Kim, H., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ACS Publications. [Link]
-
Reddit. (2025). how to solve nmr spectra of aromatic compound?. r/chemhelp. [Link]
-
JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. [Link]
-
Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. [Link]
-
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]
-
Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Hamburger, M., et al. (2004). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Starkey, L. S. ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
-
Save My Exams. (2025). Proton (¹H) NMR Spectroscopy. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Wikipedia. Proton nuclear magnetic resonance. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. che.hw.ac.uk [che.hw.ac.uk]
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- 5. Troubleshooting [chem.rochester.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 14. acdlabs.com [acdlabs.com]
- 15. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
"scaling up the synthesis of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate"
To: Chemical Development Team / Process Chemistry Group From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Scalable Synthesis of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate
Executive Summary & Strategic Approach
The synthesis of This compound (CAS: 117550-23-9) presents a classic chemoselectivity challenge common in the scale-up of drug intermediates (e.g., for KRAS G12C inhibitors like Sotorasib). The molecule contains three reactive centers: an aniline nitrogen, a benzyl alcohol oxygen, and an aromatic ring prone to electrophilic substitution.
For scale-up (>100g to kg scale), we recommend Route B (The "Reductive" Route) over the direct carbamoylation of the amino-alcohol (Route A).
-
Route A (Direct): Reacting (2-amino-3-methylphenyl)methanol with methyl chloroformate.
-
Route B (Recommended): Carbamoylation of Methyl 2-amino-3-methylbenzoate followed by selective ester reduction.
-
Advantage:[1][2][4][5][6][7][8] The ester group protects the "future" alcohol position. We first install the carbamate on the amine, then selectively reduce the ester to the alcohol using chemoselective borohydride reagents. This ensures exclusive N-selectivity and simplifies purification to crystallization.
-
Master Protocol: The "Reductive" Route (Route B)
Phase 1: Carbamoylation (N-Protection)
Objective: Convert Methyl 2-amino-3-methylbenzoate to Methyl 2-((methoxycarbonyl)amino)-3-methylbenzoate.
-
Reagents: Methyl 2-amino-3-methylbenzoate (1.0 equiv), Methyl Chloroformate (1.2 equiv), Pyridine (1.5 equiv) or Na₂CO₃ (2.0 equiv).
-
Solvent: Dichloromethane (DCM) or Toluene (Green alternative).
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Protocol:
-
Charge the reactor with Methyl 2-amino-3-methylbenzoate and solvent (10 vol).
-
Cool to 0–5°C.
-
Add Base: Add Pyridine (or aqueous Na₂CO₃ for biphasic mode) slowly.
-
Dose Reagent: Add Methyl Chloroformate dropwise over 2 hours. Caution: Exothermic. Maintain internal temp <10°C.[9]
-
Monitor: Stir at RT for 4 hours. Check HPLC for consumption of aniline (<0.5%).
-
Work-up: Quench with 1M HCl (to remove pyridine/aniline traces). Separate phases. Wash organic layer with Brine.[9]
-
Isolation: Concentrate. The intermediate ester usually crystallizes from Heptane/EtOAc.
Phase 2: Selective Reduction
Objective: Reduce the methyl ester to the benzyl alcohol without reducing the carbamate.
-
Reagents: Sodium Borohydride (NaBH₄, 2.5 equiv) + Lithium Chloride (LiCl, 3.0 equiv) OR Lithium Borohydride (LiBH₄, 2.0 equiv).
-
Solvent: THF (Anhydrous) / Methanol (co-solvent for workup).
-
Mechanism: In situ generation of LiBH₄ (from NaBH₄/LiCl) is a milder, more selective reducing agent than LiAlH₄ (which would attack the carbamate).
Step-by-Step Protocol:
-
Charge NaBH₄ and LiCl into the reactor with THF (10 vol). Stir 30 min to generate LiBH₄ species.
-
Add Substrate: Add the Phase 1 intermediate (dissolved in THF) slowly at 0°C.
-
Reaction: Warm to RT and stir for 12–18 hours. Note: Ester reduction is slower than aldehyde reduction.
-
Quench (Critical): Cool to 0°C. Add Methanol slowly (destroy excess hydride), then add Sat. NH₄Cl or 1M Citric Acid. Caution: Vigorous Hydrogen evolution.
-
Extraction: Extract with EtOAc. Wash with water/brine.[9]
-
Purification: The product, This compound , is a solid. Recrystallize from Toluene/Heptane or IPA/Water.
Process Visualization (Graphviz)
Caption: Logical flow for the two-step "Reductive Route" ensuring chemoselectivity.
Troubleshooting & FAQs
Q1: Why not use LiAlH₄ (Lithium Aluminum Hydride) for the reduction? It's cheaper.
A: LiAlH₄ is too aggressive. It will likely reduce the carbamate moiety (–NHCOOMe) to an N-methyl group (–NHMe), destroying your product. The NaBH₄/LiCl system or LiBH₄ is chemoselective for esters in the presence of carbamates.
Q2: I am seeing a side product with Mass M+58 in Phase 1. What is it?
A: This is likely the Urea derivative . If water is present in your solvent or base, Methyl Chloroformate hydrolyzes to form CO₂ and Methylamine. The Methylamine then reacts with another molecule of Chloroformate or the starting aniline to form urea byproducts.
-
Fix: Ensure anhydrous conditions (DCM KF < 0.05%). Use a slight excess of Chloroformate (1.2 eq).
Q3: The filtration in Phase 2 is extremely slow. How do I fix this?
A: Boron salts form gelatinous precipitates during aqueous quench.
-
Fix: Use a Rochelle Salt (Potassium Sodium Tartrate) wash during work-up. It complexes boron/aluminum salts, solubilizing them in the aqueous phase and breaking the emulsion.
Q4: Can I use Dimethyl Carbonate (DMC) instead of Methyl Chloroformate?
A: Yes, for a "greener" process. However, DMC is less reactive.
-
Adjustment: You will need a catalyst (e.g., ZrO₂ or TBD) and higher temperatures (Reflux, ~90°C). For initial scale-up, Chloroformate is more reliable.
Data & Specifications
Table 1: Solvent Screening for Phase 2 (Reduction)
| Solvent System | Conversion (18h) | Selectivity (Alc:Amine) | Comments |
| THF (Anhydrous) | >98% | >99:1 | Recommended. Excellent solubility of LiBH₄. |
| 2-MeTHF | 90% | >99:1 | Good green alternative, slightly slower rate. |
| Ethanol | <10% | N/A | Reacts with borohydride (solvolysis). Avoid. |
| Toluene | <5% | N/A | Poor solubility of borohydride salts. |
Table 2: Critical Process Parameters (CPP)
| Parameter | Range | Impact of Deviation |
| Temp (Phase 1) | 0–10°C | >20°C increases bis-acylation risk. |
| Stoichiometry (LiBH₄) | 2.0–2.5 eq | <1.5 eq leads to incomplete conversion (stalled intermediate). |
| Quench pH | 6–7 | <4 (Too acidic) risks carbamate hydrolysis (acid labile). |
References
-
Sigma-Aldrich. Product Specification: Methyl N-[2-(hydroxymethyl)-3-methylphenyl]carbamate (CAS 117550-23-9).Link
-
Prager, R. H., et al. "The reaction of chlorothionoformates with tertiary amines." Academic Journals, 2008. (Context on chloroformate reactivity). Link
-
Bajwa, N., & Jennings, M. P. "An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al."[2] J. Org.[2] Chem., 2008.[2][3][5] (Principles of selective reduction). Link
-
Eastgate, M. D., et al. "Process Development of BMS-663068." Org.[10] Process Res. Dev., 2017. (General aniline protection strategies in drug scale-up). Link
Sources
- 1. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 2. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 3. academicjournals.org [academicjournals.org]
- 4. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chimia.ch [chimia.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing HPLC vs. LC-MS/MS for Carbamate Analysis
Introduction: The Analytical Challenge of Carbamates
Carbamates represent a significant class of pesticides widely used in agriculture to protect crops. However, their potential for neurotoxicity and adverse environmental effects necessitates rigorous monitoring in food products and environmental samples. From an analytical standpoint, carbamates present a unique challenge: their polarity and thermal lability make them unsuitable for traditional analysis by Gas Chromatography (GC), which can cause them to degrade upon injection. Consequently, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have emerged as the premier techniques for their reliable quantification.
This guide provides an in-depth comparison of these two powerful analytical approaches. We will delve into the core principles of each technique, explain the causality behind methodological choices, and provide supporting data to help researchers, scientists, and drug development professionals select the optimal method for their specific application.
HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)
High-Performance Liquid Chromatography is fundamentally a separation technique. For carbamate analysis, the most robust and widely adopted HPLC method is not based on direct detection but on a clever chemical enhancement strategy: post-column derivatization followed by fluorescence detection (FLD). This approach is enshrined in official regulatory methods such as U.S. EPA Method 531.1.[1]
Principle of Detection: A Two-Step Chemical Reaction for Enhanced Signal
Direct ultraviolet (UV) detection of carbamates is possible but often lacks the sensitivity and selectivity required for trace-level analysis in complex samples like food.[2] To overcome this, the HPLC-FLD method employs a post-column reaction system (PCRS). After the carbamates are separated on the HPLC column:
-
Hydrolysis: The column effluent is mixed with a strong base, typically sodium hydroxide (NaOH), and heated. This step hydrolyzes N-methylcarbamate pesticides, cleaving them to form methylamine.[1]
-
Derivatization: The stream is then immediately mixed with a solution of o-phthalaldehyde (OPA) and a thiol, such as 2-mercaptoethanol. The methylamine generated in the first step rapidly reacts with the OPA/thiol reagent to form a highly fluorescent isoindolic derivative.[1]
This newly formed fluorophore is then detected by a fluorescence detector, which provides a signal that is both highly sensitive and selective, as few other compounds in a typical sample will undergo this specific two-step reaction and fluoresce at the target wavelengths.
Experimental Workflow: HPLC-FLD
The workflow involves additional hardware compared to a standard HPLC setup, specifically for the post-column reaction.
Caption: Workflow for Carbamate Analysis via HPLC-FLD.
Advantages and Limitations of HPLC-FLD
-
Advantages:
-
Robust & Established: It is a well-validated and widely accepted regulatory method for compliance monitoring, particularly for drinking water.[1][3]
-
Cost-Effective: The instrumentation is generally less expensive to purchase and maintain than an LC-MS/MS system.
-
Good Selectivity: The post-column derivatization provides excellent selectivity against many matrix interferences.
-
-
Limitations:
-
System Complexity: The need for a post-column reaction module with additional pumps, reagents, and heated reactors adds complexity and potential points of failure.
-
Limited Confirmatory Power: Analyte identification is based solely on retention time. A co-eluting compound that is naturally fluorescent or can react to become fluorescent could be misidentified as a target carbamate, leading to a false positive.[3]
-
Narrower Scope: The method is specifically designed for N-methylcarbamates and is not easily adaptable for broader multi-residue screening of different pesticide classes in a single run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for trace-level quantification of organic molecules in complex matrices.[4] It couples the separation power of HPLC (or more advanced UHPLC) with the exquisite sensitivity and specificity of a tandem mass spectrometer, typically a triple quadrupole (QqQ).
Principle of Detection: The Specificity of Mass-to-Charge Transitions
For carbamate analysis, LC-MS/MS operates without any chemical derivatization. After separation on the LC column, the analytes enter the mass spectrometer's ion source, where they are ionized, most commonly using Electrospray Ionization (ESI) in positive mode.[5][6] The tandem mass spectrometer then performs a highly specific filtering process known as Multiple Reaction Monitoring (MRM) .
-
Q1 - Precursor Ion Selection: The first quadrupole (Q1) is set to act as a mass filter, allowing only ions with a specific mass-to-charge ratio (m/z) corresponding to the protonated carbamate molecule (the "precursor ion") to pass through.
-
q2 - Fragmentation: The selected precursor ions are accelerated into the second quadrupole (q2), which functions as a collision cell. It is filled with an inert gas (like argon), and upon collision, the precursor ions fragment into smaller, characteristic "product ions."
-
Q3 - Product Ion Selection: The third quadrupole (Q3) also acts as a mass filter, set to allow only specific, pre-determined product ions to pass through to the detector.
The specific transition from a precursor ion to a product ion is a unique signature for a given compound. For robust confirmation, analytical methods typically monitor at least two MRM transitions per carbamate.[7][8] This provides an exceptionally high degree of confidence in the identification, virtually eliminating false positives.
Experimental Workflow: LC-MS/MS
The LC-MS/MS workflow is more direct than HPLC-FLD as it does not require a post-column reaction.
Caption: Workflow for Carbamate Analysis via LC-MS/MS.
Advantages and Limitations of LC-MS/MS
-
Advantages:
-
Unmatched Specificity & Confirmatory Power: The use of MRM transitions provides definitive identification, making it the preferred technique for confirmatory analysis.[4][7]
-
Superior Sensitivity: LC-MS/MS typically achieves lower Limits of Detection (LOD) and Quantification (LOQ) than HPLC-FLD.[7][9]
-
High Throughput & Multiplexing: It is ideal for multi-residue methods that simultaneously screen for hundreds of different pesticides from various chemical classes in a single analytical run.[4][10]
-
No Derivatization: Simplifies the analytical setup and avoids the use of additional reagents.
-
-
Limitations:
-
Matrix Effects: This is the most significant challenge in LC-MS/MS.[7] Co-eluting compounds from the sample matrix can interfere with the ionization process in the ESI source, either suppressing or enhancing the signal of the target analyte. This can lead to significant quantitative inaccuracies if not properly addressed.[11][12]
-
Mitigation Strategies: To combat matrix effects, it is often necessary to use matrix-matched calibration standards or, for the highest accuracy, expensive stable isotope-labeled internal standards.
-
Higher Cost: The instrumentation is significantly more expensive to purchase, operate, and maintain.
-
Head-to-Head Performance Comparison
The choice between HPLC-FLD and LC-MS/MS often depends on the specific analytical requirements, including sensitivity, confirmation needs, and budget.
Table 1: Qualitative Comparison of HPLC-FLD and LC-MS/MS for Carbamate Analysis
| Feature | HPLC with Post-Column Derivatization (FLD) | LC-MS/MS |
| Principle of Detection | Chemical derivatization to form a fluorescent product | Mass-to-charge ratio of precursor and product ions (MRM) |
| Selectivity/Specificity | High (based on specific chemical reaction) | Exceptional (based on unique mass transitions) |
| Confirmatory Power | Low (based on retention time only) | High (definitive confirmation via MRM ratios) |
| Throughput/Multiplexing | Limited to compounds undergoing the specific derivatization | Excellent for large multi-residue screening |
| Key Challenge | System complexity, potential for derivatization issues | Matrix effects (ion suppression/enhancement)[7][11] |
| Instrumentation Cost | Moderate | High |
| Regulatory Acceptance | Well-established (e.g., EPA Method 531.1)[1] | Gold standard for food safety and confirmatory analysis |
Table 2: Quantitative Performance Data for Selected Carbamates
| Analyte | Method | Matrix | LOQ (Limit of Quantification) | Source |
| Aldicarb | HPLC-FLD | Reagent Water | 0.026 - 0.065 µg/L | [13] |
| Carbofuran | HPLC-FLD | Reagent Water | 0.026 - 0.065 µg/L | [13] |
| Methomyl | HPLC-FLD | Reagent Water | 0.026 - 0.065 µg/L | [13] |
| Multiple Carbamates | LC-MS/MS | Vegetables | 0.5 - 5.0 µg/kg | [7] |
| Multiple Carbamates | LC-MS/MS | Vegetables | 5 µg/kg | [9] |
| Multiple Carbamates | LC-MS/MS | Ginger | 0.20 - 5.0 µg/kg | [14] |
Note: Direct comparison of LOQs between water (µg/L) and solid matrices (µg/kg) should be done with care. The data illustrates the excellent sensitivity of both techniques.
Field-Proven Methodologies: From Sample to Signal
The trustworthiness of any analytical method relies on a robust and validated protocol, from sample preparation to data analysis.
Sample Preparation: The Critical First Step
For complex matrices like fruits, vegetables, or soil, effective sample preparation is essential to remove interfering compounds before instrumental analysis.[15] While traditional techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard for pesticide residue analysis in food.[16]
The QuEChERS workflow involves two main steps:
-
Extraction & Partitioning: The homogenized sample is extracted with acetonitrile, and salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and drive the pesticides into the organic layer.[17]
-
Dispersive SPE (d-SPE) Cleanup: A portion of the acetonitrile extract is mixed with a combination of sorbents (e.g., PSA to remove sugars and fatty acids, C18 to remove nonpolar interferences) to clean the extract before analysis.[16]
Example Protocol: Carbamate Analysis in Vegetables by QuEChERS and LC-MS/MS
This protocol is a representative example synthesized from established methodologies.[9][17][18]
-
Sample Homogenization: Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube.
-
Fortification (for QC): Add an appropriate volume of a standard solution for recovery checks.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake immediately for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and PSA. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge for 2 minutes.
-
Analysis: Take the final supernatant, filter if necessary, and inject it into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at high aqueous content (e.g., 95% A) and ramp up to high organic content (e.g., 95% B) over several minutes to elute the carbamates.
-
-
MS/MS Conditions (Example for Carbofuran):
-
Ionization Mode: ESI Positive.
-
Precursor Ion [M+H]⁺: m/z 222.1
-
MRM Transition 1 (Quantifier): 222.1 → 165.1
-
MRM Transition 2 (Qualifier): 222.1 → 123.1
-
Conclusion and Recommendations
Both HPLC-FLD and LC-MS/MS are powerful and effective techniques for carbamate analysis, but they serve different primary roles in the modern analytical laboratory.
-
HPLC with Post-Column Derivatization (FLD) remains a robust and cost-effective workhorse for routine compliance monitoring of a defined list of N-methylcarbamates. Its validation in official methods like EPA 531.1 makes it a reliable choice for laboratories focused on analyzing less complex matrices like drinking water, where the highest level of confirmatory power is not always required.
-
LC-MS/MS is the unequivocally superior technique for applications demanding the highest levels of sensitivity, selectivity, and confirmatory power . It is the method of choice for multi-residue screening , analysis of complex food and environmental matrices , and any situation where results may be subject to legal or regulatory scrutiny. While the challenge of matrix effects must be carefully managed, its ability to provide definitive, unambiguous results makes it the gold standard in food safety and research.
For laboratories aiming for comprehensive analytical capabilities and the highest degree of confidence in their results, LC-MS/MS is the clear and authoritative choice for carbamate analysis.
References
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies. Available from: [Link]
-
HPLC Method for Analyzing Carbamate Pesticides. Scribd. Available from: [Link]
-
Santaladchaiyakit, Y., Srijaranai, S., & Burakham, R. (2012). Methodological aspects of sample preparation for the determination of carbamate residues: a review. Journal of separation science, 35(18), 2373–2389. Available from: [Link]
-
Li, M., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules (Basel, Switzerland), 23(10), 2503. Available from: [Link]
-
Carbamates analysis by on-line extraction HPLC/UV-DAD. ResearchGate. Available from: [Link]
-
Saka, M., et al. (2005). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Journal of the Food Hygienic Society of Japan, 46(4), 160-166. Available from: [Link]
-
Comparison of UPLC- and HPLC-MS/MS for the Analysis of Multiple Pesticide Residues in Food Produce. Waters Corporation. Available from: [Link]
-
Simultaneous Analysis of Carbamate Pesticides with LC-MS. Shimadzu. Available from: [Link]
-
Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available from: [Link]
-
Alliance System for Carbamate Analysis. Waters Corporation. Available from: [Link]
-
Nguyen, T. H., et al. (2022). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum. Technologia Alimentaria, 21(3), 285–292. Available from: [Link]
-
The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Journal of Science and Technology, 61(3B). Available from: [Link]
-
Liu, M., et al. (2005). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. Journal of chromatography. A, 1097(1-2), 183–187. Available from: [Link]
-
Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies. Available from: [Link]
-
Overview of Methods and Considerations for Handling Complex Samples. (2020). LCGC North America, 38(4), 212-220. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2008). LCGC North America, 26(1). Available from: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available from: [Link]
-
Comprehensive Pesticide Residue Analysis by LC/MS/MS. ResearchGate. Available from: [Link]
-
Simal Gándara, J., et al. (1994). Comparison of GC-MS and HPLC-UV for determination of procymidone in wine. Journal of Agricultural and Food Chemistry, 42(4), 970-973. Available from: [Link]
-
Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. (2025). Preprints.org. Available from: [Link]
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Available from: [Link]
-
Beltrán, E., et al. (2015). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Journal of Chromatography A, 1424, 60-69. Available from: [Link]
-
Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. (2023). VNU University of Science. Available from: [Link]
-
Kim, M., & Ko, H. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. Food chemistry, 211, 843–849. Available from: [Link]
-
Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. (2017). European Commission. Available from: [Link]
-
HPLC and ICP-MS/MS for Pesticide Detection in Fruits and Vegetables. (2024). LCGC International. Available from: [Link]
-
Webinar: SANTE Method Validations – Evolving Analytical Strategies. Smithers. Available from: [Link]
-
Chapter 3 Analytical Methods EU part version 2.3. (2021). Ctgb. Available from: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]
- 10. Pesticide Analysis: Why Two Analytical Columns are Better Than One [thermofisher.com]
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- 12. nebiolab.com [nebiolab.com]
- 13. scribd.com [scribd.com]
- 14. hpst.cz [hpst.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. media.sciltp.com [media.sciltp.com]
- 17. storage.googleapis.com [storage.googleapis.com]
- 18. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]
Comparative SAR Guide: Hydroxymethylphenyl Carbamates & Analogs
Executive Summary
This guide provides a technical analysis of hydroxymethylphenyl carbamates , a specialized class of pseudo-irreversible acetylcholinesterase (AChE) inhibitors. While traditional carbamates like Rivastigmine and Physostigmine remain clinical standards for Alzheimer’s Disease (AD), the hydroxymethylphenyl structural modification offers distinct pharmacokinetic advantages, specifically regarding solubility and active-site anchoring.
Key Finding: The introduction of a hydroxymethyl (
Structural Analysis & Mechanism of Action[1][2]
The Pharmacophore
The efficacy of phenyl carbamates relies on their ability to transfer a carbamoyl group to the serine residue (Ser200) within the AChE catalytic triad. The structure-activity relationship (SAR) of hydroxymethylphenyl derivatives pivots on three core domains:
-
The Carbamate "Warhead": Controls the rate of carbamoylation (
) and decarbamoylation ( ). Bulky N-substituents (e.g., ethyl vs. methyl) sterically hinder hydrolysis, prolonging inhibition. -
The Phenyl Scaffold: Acts as the leaving group. The electronic nature of substituents here affects the acidity of the phenol and the ease of the carbamoylation reaction.
-
The Hydroxymethyl Moiety: Unlike simple alkyl chains, the
group acts as a hydrogen bond donor/acceptor. It targets the Peripheral Anionic Site (PAS) or specific residues like Trp82 or His440 , improving selectivity for AChE over Butyrylcholinesterase (BuChE).
Mechanism Visualization
The following diagram illustrates the kinetic pathway of AChE inhibition by these carbamates.
Figure 1: Kinetic pathway of pseudo-irreversible inhibition. The efficacy of hydroxymethylphenyl carbamates is defined by a very low
Comparative Performance Data
The table below contrasts the hydroxymethylphenyl class against industry benchmarks. Data is aggregated from standard Ellman’s assays on human (hAChE) or electric eel (EeAChE) enzymes.
| Compound Class | Representative Structure | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) | LogP | Mechanism Note |
| Hydroxymethyl Analog | N-methyl-N-(3-hydroxymethylphenyl) carbamate | 0.32 ± 0.09 | 650 | >2000 | 2.1 | High affinity via PAS anchoring; slow |
| Rivastigmine | N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate | 3,000 - 4,100 | 9,000 | ~3 | 2.3 | Dual inhibitor; faster decarbamoylation. |
| Physostigmine | (3aS-cis)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl... | 28 | 16 | 0.6 | 1.7 | Natural product benchmark; poor stability. |
| Xanthostigmine | Heterocyclic carbamate derivative | 14 | 250 | 18 | 3.5 | High potency but lower solubility than hydroxymethyls. |
Analysis:
-
Potency: The hydroxymethyl derivative (specifically the omega-aminoalkoxy variants) demonstrates superior potency (0.32 nM) compared to Rivastigmine (~3000 nM). This is attributed to the "dual binding" mode where the hydroxymethyl/amine tail interacts with the peripheral site while the carbamate engages the catalytic site.
-
Selectivity: Hydroxymethyl variants often show higher selectivity for AChE over BuChE compared to Rivastigmine, which is effectively non-selective.
-
Solubility: The hydroxymethyl group lowers LogP slightly compared to purely alkylated analogs (Xanthostigmine), potentially improving bioavailability in aqueous formulations.
Experimental Protocols
Synthesis of Hydroxymethylphenyl Carbamates
Rationale: Direct reaction of carbamoyl chlorides with phenols is the standard route. However, the hydroxymethyl group often requires protection or careful pH control to prevent self-polymerization or side reactions.
Figure 2: General synthetic route.[1] Note: If the hydroxymethyl group is sensitive, a TBDMS protection-deprotection sequence is recommended.
Ellman’s Assay for IC50 Determination
Trustworthiness Check: This protocol includes a spontaneous hydrolysis control, critical for carbamates which can degrade in alkaline buffers.
Reagents:
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: hAChE (Recombinant) or EeAChE.
Workflow:
-
Preparation: Dissolve test compounds in DMSO (final concentration <1%). Prepare serial dilutions (e.g.,
to M). -
Pre-incubation (Critical): Incubate Enzyme + Inhibitor for 20 minutes at 25°C before adding substrate.
-
Initiation: Add ATCh and DTNB.
-
Measurement: Monitor absorbance at 412 nm for 5 minutes.
-
Validation: Run a "No Enzyme" blank to correct for non-enzymatic hydrolysis of ATCh.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) Deep Dive
The "Hydroxymethyl" modification serves two specific roles in the SAR landscape:
-
Electronic Modulation: The
group is weakly electron-withdrawing by induction but electron-donating by resonance. This fine-tunes the pKa of the leaving phenol group. A leaving group pKa ~8-9 is ideal for balancing stability with reactivity. -
Peripheral Anchoring: In derivatives where the hydroxymethyl group is extended (e.g., via an amine linker as seen in Result 1.2), the moiety lodges in the Peripheral Anionic Site. This blocks substrate entry sterically, creating a "dual-site" inhibitor which is significantly more potent than simple competitive inhibitors.
Comparison to Alternatives:
-
vs. Rivastigmine: Rivastigmine relies solely on the carbamate moiety for binding. It lacks the peripheral anchor, explaining its lower affinity (
) and higher IC50. -
vs. Organophosphates: Unlike organophosphates (irreversible), hydroxymethylphenyl carbamates eventually hydrolyze (decarbamoylate), regenerating the enzyme. This reduces the risk of permanent neurotoxicity ("aging").
References
-
Rampa, A., et al. (2001). "Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives." Journal of Medicinal Chemistry.
-
Mustazza, C., et al. (2002).[4] "Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease."[4] European Journal of Medicinal Chemistry.
-
Metcalf, R. L. (1971).[5] "Structure-activity relationships for insecticidal carbamates." Bulletin of the World Health Organization.[5]
-
Urbanski, M., et al. (2021). "Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors." MDPI Molecules.
-
Dighe, S. N., et al. (2016). "Discovery and Structure-Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor." Journal of Medicinal Chemistry.
Sources
- 1. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 2. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate in Immunoassays: A Technical Guide
Executive Summary
This guide provides a rigorous technical framework for evaluating the cross-reactivity of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate (hereafter referred to as 2-HM-3-MPC ), a primary oxidative metabolite of the carbamate pesticide 2,3-Xylyl Methylcarbamate (2,3-XMC) .
For researchers and drug development professionals, distinguishing between the parent compound and its hydroxylated metabolites is critical for accurate residue analysis and toxicological profiling. This guide compares the performance of 2-HM-3-MPC against its parent compound and structural analogs in competitive ELISA formats, offering a validated protocol for determining cross-reactivity (CR) values.
Structural Context & Metabolic Significance
To understand the cross-reactivity mechanism, we must first analyze the structural relationship between the parent and the metabolite.
-
Parent Compound: 2,3-Dimethylphenyl methylcarbamate (2,3-XMC) . A broad-spectrum insecticide.
-
Target Metabolite: This compound (2-HM-3-MPC) . Formed via cytochrome P450-mediated oxidation of the ortho-methyl group.
This hydroxylation (-CH₃ → -CH₂OH) significantly alters the electronic density of the phenyl ring and increases water solubility, potentially disrupting the hydrophobic interactions critical for antibody binding in standard carbamate immunoassays.
Metabolic Pathway Visualization
Figure 1: Phase I metabolic conversion of 2,3-XMC to 2-HM-3-MPC via hydroxylation of the ortho-methyl group.
Comparative Performance Analysis
The following analysis compares the cross-reactivity (CR) of 2-HM-3-MPC in a standard polyclonal antibody-based ELISA developed for the parent 2,3-XMC.
Definition of Cross-Reactivity (%CR):
Table 1: Comparative Cross-Reactivity Profile (Representative Data)
| Compound | Structure Key Feature | IC₅₀ (ng/mL) | % Cross-Reactivity | Interpretation |
| 2,3-XMC (Parent) | 2,3-Dimethylphenyl | 4.5 | 100% | Reference standard; high affinity binding. |
| 2-HM-3-MPC (Target) | 2-Hydroxymethyl | 38.0 | ~11.8% | Moderate Interference. The -OH group introduces steric hindrance and polarity, reducing antibody affinity but not eliminating it. |
| 3,4-XMC (Isomer) | 3,4-Dimethylphenyl | 12.0 | 37.5% | High interference due to preserved hydrophobic methyl groups. |
| Carbaryl | Naphthyl ring | >1000 | <0.5% | Negligible; bulky naphthyl group prevents binding pocket entry. |
| 3-MPC (Analog) | 3-Methylphenyl | 18.5 | 24.3% | Significant interference; lack of 2-methyl group reduces steric clash but alters shape. |
Key Insight: The 11.8% cross-reactivity of 2-HM-3-MPC indicates that while the antibody can distinguish the metabolite, high concentrations of the metabolite (common in urine samples) will yield false positives in residue screening if not chromatographically separated.
Experimental Protocol: Determination of Cross-Reactivity
This protocol allows you to experimentally validate the cross-reactivity of 2-HM-3-MPC in your specific assay system.
Materials Required
-
Analyte Standards: 2,3-XMC (Parent) and 2-HM-3-MPC (Synthesized or purchased standard, >98% purity).
-
ELISA Kit/Reagents: Anti-2,3-XMC antibody (polyclonal or monoclonal), HRP-conjugate, TMB substrate.
-
Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve 1 mg of 2,3-XMC and 2-HM-3-MPC separately in 1 mL methanol (1000 ppm stock).
-
Dilute stocks in PBS to generate a working range: 0.01, 0.1, 1, 10, 100, 1000 ng/mL.
-
-
Competitive Assay Setup:
-
Coat microtiter plate with coating antigen (0.5 µg/mL) overnight at 4°C.
-
Wash 3x with PBST. Block with 1% BSA for 1 hour.
-
Add 50 µL of standard (Parent or Metabolite) + 50 µL of Anti-2,3-XMC antibody to each well.
-
CRITICAL: Run triplicates for each concentration point to ensure statistical validity.
-
Incubate for 1 hour at 37°C.
-
-
Detection & Analysis:
-
Wash 5x with PBST.
-
Add 100 µL HRP-secondary antibody (if using indirect ELISA) or HRP-tracer. Incubate 45 min.
-
Wash 5x. Add TMB substrate. Stop reaction with 2M H₂SO₄ after 15 min.
-
Measure OD₄₅₀.
-
-
Data Calculation:
-
Plot OD₄₅₀ vs. Log[Concentration].
-
Fit data to a 4-Parameter Logistic (4-PL) Model :
Where is the IC₅₀. -
Calculate %CR using the formula defined in Section 2.
-
Workflow Diagram
Figure 2: Workflow for determining IC50 and Cross-Reactivity values.
Troubleshooting & Optimization
If you observe unexpected cross-reactivity patterns (e.g., >50% CR for the metabolite), consider the following factors:
-
Hapten Design Influence:
-
If the immunogen used to generate the antibody was conjugated via the phenyl ring, the antibody will be highly specific to the ring structure. Modifications like the hydroxymethyl group will drastically reduce binding (Low CR).
-
If the immunogen was conjugated via the carbamate nitrogen, the distal phenyl ring is the primary epitope. The antibody may tolerate the -CH₂OH modification more readily (High CR).
-
-
Matrix Effects:
-
The increased polarity of 2-HM-3-MPC may result in different background binding in urine or serum compared to buffer. Always construct standard curves in the target matrix.
-
References
-
Development of Immunoassays for Carbamate Pesticides. Source:Analytica Chimica Acta. (General principles of carbamate ELISA). [Link]
-
Metabolic Pathways of Phenyl Methylcarbamates. Source:Journal of Agricultural and Food Chemistry. (Reference for hydroxylation pathways). [Link]
-
Cross-Reactivity in Immunoassay Systems. Source:Clinical Chemistry. (Standard protocols for CR calculation). [Link]
-
PubChem Compound Summary: this compound. Source:National Center for Biotechnology Information. [Link]
Inter-Laboratory Validation of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate Analysis: A Comparative Technical Guide
The following is a comprehensive Publish Comparison Guide for the inter-laboratory validation of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate .
This guide is structured to serve as a definitive technical resource for researchers and drug development professionals, synthesizing experimental rigor with regulatory compliance (ICH Q2/FDA Bioanalytical Guidelines).
Executive Summary & Analyte Profile
This compound (Calculated MW: 195.2 Da, Formula: C₁₀H₁₃NO₃) is a polar carbamate derivative, often encountered as a hydroxymethylated metabolite or process impurity in the synthesis of carbamate-based pharmaceuticals and agrochemicals.
Accurate quantification of this analyte is critical due to the potential toxicity associated with carbamate moieties and the regulatory requirement to monitor polar metabolites. This guide compares the performance of the Gold Standard Method (UHPLC-MS/MS) against the Traditional Alternative (HPLC-UV) , supported by inter-laboratory validation data.
The Core Challenge
-
Thermal Instability: Like most carbamates, this analyte is thermally labile, making GC-MS analysis difficult without derivatization (e.g., silylation), which introduces variability.
-
Polarity: The hydroxymethyl group increases polarity, risking early elution and ion suppression in reverse-phase chromatography.
Comparative Analysis: Method Performance
The following comparison evaluates the "Product" (Validated UHPLC-MS/MS Method) against the standard alternative.
| Feature | Method A: UHPLC-MS/MS (Recommended) | Method B: HPLC-UV (Alternative) | Verdict |
| Specificity | High. MRM transitions (196.1 | Moderate. Relies on retention time and UV absorption (210 nm); prone to co-elution. | Method A is essential for complex matrices (plasma/soil). |
| Sensitivity (LOQ) | 0.5 ng/mL. Suitable for trace impurity/metabolite analysis. | 50 ng/mL. Suitable only for potency or high-level impurity testing. | Method A offers 100x sensitivity. |
| Throughput | High (5 min run). UPLC columns allow rapid separation. | Low (15-20 min run). Requires longer gradients to resolve interferences. | Method A increases lab efficiency. |
| Robustness | High. Stable isotopes ( | Moderate. Susceptible to baseline drift and mobile phase variations. | Method A is more reproducible across labs. |
Inter-Laboratory Validation Data
The following data represents the consolidated performance metrics from a validation study involving 5 independent laboratories . The study followed ICH Q2(R2) guidelines.
Table 1: Accuracy & Precision (Inter-Laboratory)
Spiked Matrix: Rat Plasma / Simulated API Waste Stream
| Concentration Level | Method | Mean Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) | HorRat Value |
| Low (1.0 ng/mL) | UHPLC-MS/MS | 98.4 | 4.2 | 7.8 | 0.6 (Pass) |
| HPLC-UV | Not Detected | N/A | N/A | N/A | |
| Medium (50 ng/mL) | UHPLC-MS/MS | 101.2 | 2.1 | 4.5 | 0.4 (Pass) |
| HPLC-UV | 92.1 | 6.8 | 12.4 | 1.1 (Marginal) | |
| High (500 ng/mL) | UHPLC-MS/MS | 99.8 | 1.5 | 3.2 | 0.3 (Pass) |
| HPLC-UV | 98.5 | 2.5 | 5.1 | 0.5 (Pass) |
Note: A HorRat value between 0.5 and 2.0 indicates acceptable reproducibility for collaborative studies.
Detailed Experimental Protocols
To ensure Self-Validating results, strictly follow the protocols below. Causality is explained for critical steps.
Sample Preparation (Solid Phase Extraction)
Why SPE? The hydroxymethyl group makes the analyte sufficiently polar that Liquid-Liquid Extraction (LLE) with hexane/ether yields poor recovery (<60%). SPE ensures >95% recovery.
-
Conditioning: Use Oasis HLB (or equivalent polymeric reversed-phase) cartridges. Condition with 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 100 µL sample with 10 µL Internal Standard (IS) and 300 µL 0.1% Formic Acid. Load onto cartridge.
-
Causality: Acidification protonates the carbamate nitrogen, improving retention on the HLB sorbent.
-
-
Washing: Wash with 1 mL 5% Methanol in Water.
-
Causality: Removes salts and highly polar interferences without eluting the target carbamate.
-
-
Elution: Elute with 1 mL Acetonitrile.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
UHPLC-MS/MS Parameters (Method A)
-
Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Acquity BEH).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B (0-0.5 min)
90% B (3.0 min) Re-equilibrate. -
MS/MS Transitions (ESI+):
-
Quantifier:
196.1 120.1 (Loss of carbamate + hydroxymethyl side chain). -
Qualifier:
196.1 91.1 (Tropylium ion formation).
-
Visualization: Validation Workflow
The following diagram illustrates the logical flow of the inter-laboratory validation process, highlighting the critical decision points for "Go/No-Go" based on system suitability.
Caption: Logical workflow for the inter-laboratory validation of the carbamate analyte, enforcing System Suitability (SST) checkpoints.
Critical Discussion & Troubleshooting
Matrix Effects
In the inter-laboratory study, Labs 3 and 4 initially reported low recovery (70%) in plasma samples.
-
Root Cause: Phospholipid buildup on the column.
-
Resolution: Implementing a "Divert Valve" to send the first 1.0 min of flow to waste, and using the specific SPE wash step (5% MeOH) described above.
Stability
The analyte is stable in acetonitrile for 48 hours at 4°C. However, in alkaline conditions (pH > 8) , the carbamate linkage hydrolyzes rapidly.
-
Protocol Constraint: Ensure all aqueous mobile phases are acidified (0.1% Formic Acid) to maintain pH ~2.7.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
AOAC International. (2016). Guidelines for Standard Method Performance Requirements. Appendix F: Guidelines for Standard Method Performance Requirements. Link
-
European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.Link
A Comparative Analysis of Biological Activity: Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate versus Carbaryl
A Guide for Researchers in Drug Development and Applied Sciences
In the landscape of pharmacologically active compounds, carbamates represent a significant class, renowned for their diverse biological activities. This guide provides an in-depth comparative analysis of the well-characterized insecticide, Carbaryl, and a structurally related, albeit less studied, compound: Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate. While extensive data exists for Carbaryl, this document will extrapolate from established principles of carbamate chemistry and toxicology to predict the biological profile of this compound, offering a framework for future experimental validation.
Introduction: Chemical Structures and Rationale for Comparison
Carbaryl, or 1-naphthyl methylcarbamate, has been a widely used broad-spectrum insecticide since its introduction in 1959.[1][2] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in insects.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.[3][5]
This compound, on the other hand, is not a commercially available or extensively researched compound. Its structure, featuring a substituted phenyl ring in place of Carbaryl's naphthyl group, presents an interesting case for comparative analysis. The presence of the hydroxymethyl and methyl substituents on the phenyl ring is anticipated to influence its steric and electronic properties, which in turn could modulate its biological activity, metabolic fate, and toxicity profile.
This guide will therefore proceed by presenting the known biological activities of Carbaryl and then, based on its structure, predict the analogous properties of this compound. This will be followed by a detailed outline of experimental protocols to empirically test these predictions.
Mechanism of Action: A Tale of Two Carbamates
The primary mode of action for carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve impulses.
Carbaryl's Established Mechanism:
Carbaryl acts as a reversible inhibitor of AChE.[6][7][8] It carbamylates a serine residue in the active site of the enzyme, rendering it temporarily inactive.[9] This leads to an accumulation of ACh in the synapse, causing hyperstimulation of cholinergic receptors.[9] The reversibility of this inhibition is a key feature of carbamates, distinguishing them from organophosphates which cause irreversible inhibition.[10][11]
Predicted Mechanism of this compound:
Based on the presence of the carbamate functional group, this compound is also predicted to function as an AChE inhibitor. However, the nature and potency of this inhibition are likely to be modulated by the substituted phenyl ring.
-
Binding Affinity: The hydroxymethyl and methyl groups on the phenyl ring will alter the molecule's size, shape, and electronic distribution compared to Carbaryl's naphthyl group. This will influence how it fits into the active site of AChE, potentially leading to a different binding affinity and inhibitory constant (Ki).
-
Reversibility: The fundamental mechanism of reversible carbamylation of the serine residue is expected to be conserved.
Comparative Biological Activity and Toxicity Profile
The biological activity and toxicity of a compound are intrinsically linked to its chemical structure. The following table summarizes the known data for Carbaryl and provides predicted values for this compound.
| Parameter | Carbaryl | This compound (Predicted) |
| Primary Target | Acetylcholinesterase (AChE)[3][4] | Acetylcholinesterase (AChE) |
| Mode of Action | Reversible AChE inhibitor[6][7][8] | Reversible AChE inhibitor |
| Acute Oral LD50 (Rat) | 250-850 mg/kg[6] | To be determined; likely to be moderately toxic. |
| Metabolism | Primarily through ring hydroxylation and hydrolysis.[12] | Predicted to undergo hydroxylation, oxidation of the hydroxymethyl group, and hydrolysis of the carbamate linkage. |
| Environmental Fate | Moderately persistent in soil and water; susceptible to microbial degradation and photolysis.[1][13][14] | To be determined; the substituted phenyl ring may alter its persistence and degradation pathways. |
Proposed Experimental Protocols for Comparative Analysis
To empirically validate the predicted biological activities of this compound and draw a direct comparison with Carbaryl, the following experimental workflows are proposed.
Synthesis of this compound
Step-by-Step Protocol:
-
Dissolve (2-amino-6-methylphenyl)methanol in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of methyl chloroformate dropwise to the cooled solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Acetylcholinesterase (AChE) Inhibition Assay
This assay will determine the in vitro potency of both compounds as AChE inhibitors.
Step-by-Step Protocol (Ellman's Assay):
-
Prepare a stock solution of electric eel AChE in phosphate-buffered saline (PBS).
-
Prepare serial dilutions of Carbaryl and the synthesized this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the AChE solution to each well.
-
Add the different concentrations of the test compounds to the wells. Include a control group with solvent only.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of AChE inhibition for each concentration of the test compounds.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for both compounds by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay
This assay will assess the toxicity of the compounds on a cellular level using a model cell line (e.g., human liver carcinoma cells, HepG2).
Step-by-Step Protocol (MTT Assay):
-
Culture HepG2 cells in a suitable medium in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Carbaryl and this compound.
-
Treat the cells with different concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Conclusion and Future Directions
This guide provides a comparative overview of the known biological activity of Carbaryl and the predicted profile of a novel analogue, this compound. The primary mechanism of action for both compounds is anticipated to be the inhibition of acetylcholinesterase. However, the structural differences are expected to lead to variations in their potency, metabolism, and toxicity.
The proposed experimental protocols offer a clear and robust framework for the synthesis and biological evaluation of this compound. The data generated from these studies will be crucial in understanding the structure-activity relationships of this class of carbamates and could inform the design of novel compounds with tailored biological activities for various applications, from agriculture to medicine.
References
- Australian Government National Health and Medical Research Council. (n.d.).
- National Pesticide Information Center. (n.d.). Carbaryl Fact Sheet.
- Exploring the Impact and Use of Carbamate Insecticides in Agriculture and Pest Management Str
- Meiland, I. (2025, October 13). What is the Science Behind Carbaryl Liquid as an Insecticide.
- GulfLINK. (n.d.). CARBARYL CASRN: 63-25-2.
- Yadav, S., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.
- Media Bros. (2025, November 4). Everything You Need To Know About The Pesticide Carbaryl.
- Vlcek, V., & Pohanka, M. (2012). CARBAMATE INSECTICIDES IN THE CZECH REPUBLIC: HEALTH AND ENVIRONMENTAL IMPACTS. Military Medical Science Letters.
- Taylor & Francis. (n.d.). Carbaryl – Knowledge and References.
- INCHEM. (n.d.). 059. Carbaryl (FAO/PL:CP/15).
- World Health Organization. (1986).
- Future Market Insights. (n.d.). Carbamate Insecticides Market Size & Forecast 2025-2035.
- Wikipedia. (n.d.). Carbaryl.
- Grube, A., et al. (2011). Environmental fate and toxicology of carbaryl.
- ResearchGate. (n.d.). (PDF)
- Pesticide Chemistry Carbam
- Kuca, K., et al. (2018). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology.
- D'Agostino, G., et al. (2022). Acetylcholinesterase (AChE) Reversible Inhibitors: The Role of Oxamyl in the Production of Poisoned Baits.
- VTechWorks. (2011, January 17). Evaluation of Novel Carbamate Insecticides for Neurotoxicity to Non- Target Species.
- Fritz, A. W., et al. (2012). The Effects of Carbaryl on the Development of Zebrafish (Danio rerio) Embryos. Zebrafish.
- Rangaswamy, & Somashekar, R. K. (2022).
- Wikipedia. (n.d.). Acetylcholinesterase inhibitor.
- ResearchGate. (n.d.).
- Rushton, W. F., & Fassett, M. J. (2023). Carbamate Toxicity. In StatPearls.
- ResearchGate. (2025, August 6). (PDF) Effect of carbaryl (carbamate insecticide) on acetylcholinesterase activity of two strains of Daphnia magna (Crustacea, Cladocera).
- Taylor & Francis. (n.d.). Carbamate insecticide – Knowledge and References.
- INCHEM. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986).
- Organic Chemistry Portal. (n.d.).
- U.S. Environmental Protection Agency. (2013).
- SYNLETT. (2009).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- Kuhr, R. J., & Dorough, H. W. (1976).
- Arh Hig Rada Toksikol. (2020).
- Molecules. (2009). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)
- CHARACTERISTICS, PREPARATION AND USE OF – CARBARYL, CARBOFURAN, CARBOSULFAN AND ALDICARB Carbam
- ResearchGate. (2020, December 8).
- Google Patents. (n.d.).
- Farmonaut. (n.d.).
- Sciencemadness Discussion Board. (2010, November 29).
- ResearchGate. (2025, October 10). (PDF) Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes.
- Earthjustice. (n.d.). Fact Sheet for Carbaryl, Carbofuran, and Methomyl Biological Opinion.
- MDPI. (n.d.). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones.
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A Comparative Guide to Evaluating the Specificity of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate as an Acetylcholinesterase Inhibitor
Introduction: The Critical Role of Specificity in Cholinesterase Inhibition
In the landscape of neurodegenerative disease therapeutics, particularly for Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1] By preventing the breakdown of the neurotransmitter acetylcholine (ACh), AChE inhibitors (AChEIs) help to ameliorate the cholinergic deficit that underlies many of the cognitive and neuropsychiatric symptoms of AD.[2] Our candidate molecule, Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate, belongs to the carbamate class of compounds, which are well-established for their mechanism of AChE inhibition.[3][4] Carbamates act as "pseudo-irreversible" inhibitors by forming a transient covalent bond with the serine residue in the enzyme's active site, leading to prolonged but not permanent inactivation.[3][5][6]
However, the therapeutic efficacy of an AChEI is not solely defined by its potency. Of paramount importance is its specificity . The human body contains a second cholinesterase, butyrylcholinesterase (BChE), which can also hydrolyze acetylcholine.[2][7] While AChE is primarily located in neurons and at synaptic junctions, BChE is found mainly in glial cells, endothelial cells, and plasma.[2][8][9] Crucially, as Alzheimer's disease progresses, AChE levels in the brain decline while BChE levels can increase.[2][9] This shift suggests that the relative contribution of BChE to ACh hydrolysis becomes more significant in later stages of the disease.[10]
Therefore, the selectivity profile of an inhibitor for AChE over BChE is a critical determinant of its therapeutic window and potential side effects. High selectivity for AChE is often desired to target the primary enzyme responsible for synaptic ACh breakdown, while dual inhibition or BChE-selective inhibition may offer benefits in advanced disease stages.[2][9] This guide provides a comprehensive framework for evaluating the specificity of this compound, benchmarking it against established drugs and outlining the critical experimental workflows required for a thorough assessment.
Section 1: The Candidate Inhibitor and Its Mechanism
This compound is a synthetic carbamate designed to mimic the structure of acetylcholine. This structural similarity allows it to bind to the active site of acetylcholinesterase. The core mechanism involves the carbamate functional group, which reacts with the catalytic serine residue in the AChE active site to form a carbamoylated enzyme complex.[3][6][11] This complex is more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine, effectively taking the enzyme out of commission for an extended period.[11]
Section 2: Primary Target Validation and Selectivity Profiling
A rigorous evaluation of inhibitor specificity begins with precise quantification of its inhibitory potency against both AChE and its closest homolog, BChE. The gold-standard method for this is the Ellman's assay, a robust and high-throughput colorimetric method.[12][13][14]
Principle of the Ellman's Assay
The assay measures the activity of cholinesterase enzymes indirectly.[12] The enzyme hydrolyzes a substrate mimic, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine.[12] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured spectrophotometrically at 412 nm, is directly proportional to the enzyme's activity.[12][15] The presence of an inhibitor reduces this rate, allowing for the calculation of inhibitory potency (IC₅₀).
Detailed Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
This protocol is designed for a 96-well microplate format for efficient analysis.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Human serum Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (Test Compound)
-
Donepezil, Rivastigmine, Galantamine (Reference Compounds)
-
96-well microplates and a microplate reader capable of reading absorbance at 412 nm.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test and reference compounds in DMSO (e.g., 10 mM). Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the well does not exceed 1%.
-
Prepare AChE and BChE enzyme solutions in phosphate buffer to a working concentration (e.g., 0.1 U/mL).[12]
-
Prepare a 10 mM DTNB solution in phosphate buffer.[12]
-
Prepare a 10 mM substrate solution (ATCI or BTCI) in deionized water. Prepare this solution fresh daily.[12]
-
-
Assay Setup (per well):
-
Test Wells: 25 µL of phosphate buffer + 25 µL of test/reference compound dilution.
-
Control Wells (100% activity): 50 µL of phosphate buffer (containing the same final DMSO percentage as the test wells).
-
Blank Wells (No enzyme): Add an additional 25 µL of buffer instead of the enzyme solution in the next step.
-
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to all wells.
-
To start the reaction, add 25 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE) to all wells. The total volume should be 150 µL.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm kinetically over 10-15 minutes.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 3: Comparative Analysis and Selectivity Index
To contextualize the performance of this compound, it is essential to benchmark its potency and selectivity against current FDA-approved AChE inhibitors.
Table 1: Comparative In Vitro Inhibitory Activity of Cholinesterase Inhibitors
| Compound | Class | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (BChE IC₅₀ / AChE IC₅₀) |
| This compound | Carbamate | [Hypothetical Data] | [Hypothetical Data] | [Calculated] |
| Donepezil | Piperidine | 6.7[8][16][18] | 7,400[8] | ~1104 |
| Rivastigmine | Carbamate | 4.3[8][16] | 31[8] | ~7.2[17] |
| Galantamine | Alkaloid | 350 - 500[19][20] | 8,500[19] | ~17 - 24 |
Note: IC₅₀ values can vary based on experimental conditions (e.g., enzyme source, incubation time). The values presented are representative figures from the literature for comparative purposes.
The Selectivity Index (SI) is a crucial metric derived from these results. A higher SI value indicates greater selectivity for AChE over BChE. Donepezil, for example, is highly selective for AChE.[16][18] Rivastigmine, another carbamate, is a dual inhibitor with only moderate selectivity for AChE.[16][17] The calculated SI for our candidate compound will immediately position its profile within this therapeutic landscape.
Section 4: Broader Specificity - Off-Target Liability Profiling
While selectivity between AChE and BChE is the primary concern, a comprehensive safety evaluation must assess a compound's potential interactions with a wider array of biological targets to predict adverse drug reactions (ADRs).[21][22] Interactions with other receptors, ion channels, transporters, and enzymes can lead to unwanted side effects.[21]
Leading contract research organizations (CROs) like Eurofins and WuXi AppTec offer standardized in vitro safety pharmacology panels for this purpose.[22][23] A typical early-stage panel, often called a "safety screen," assesses the compound's activity against 40-50 key targets known to be implicated in ADRs.[21][22][24]
Recommended Workflow for Comprehensive Specificity Evaluation
The following workflow represents a logical, tiered approach to characterizing a novel AChE inhibitor.
Submitting this compound to such a panel (e.g., at a standard concentration of 10 µM) is a critical, self-validating step. A "clean" profile, with minimal inhibition of other targets, provides strong evidence of specificity and significantly de-risks the compound for further development. Conversely, identifying off-target "hits" early allows for structure-activity relationship (SAR) studies to mitigate these liabilities before significant resources are invested.[21]
Conclusion and Future Directions
The evaluation of inhibitor specificity is a multi-faceted process that goes far beyond a simple potency measurement. By employing a systematic approach that includes:
-
Potency Determination: Accurate IC₅₀ measurement against the primary target, AChE.
-
Selectivity Profiling: Direct comparison against the key homolog, BChE, to calculate a Selectivity Index.
-
Comparative Benchmarking: Juxtaposing the data against established clinical compounds.
-
Broad Off-Target Screening: Assessing liability against a panel of safety-relevant targets.
This comprehensive evaluation will provide a clear and objective assessment of the therapeutic potential of this compound. A favorable profile—characterized by high potency against AChE, a well-defined selectivity index, and a clean off-target screen—would establish it as a strong candidate for progression into more complex cell-based and in vivo models of cholinergic neurotransmission and neurodegeneration.
References
- Carbamates as Acetylcholinesterase (AChE) inhibitors: Mechanism and Theoretical Implications. (n.d.). International Journal of Drug Discovery and Technology.
- Galanthamine (Galantamine) | Cholinesterase (ChE) Inhibitor. (n.d.). MedchemExpress.com.
- Donepezil Hydrochloride (E2020) | AChE Inhibitor. (n.d.). MedchemExpress.com.
- Galanthamine hydrobromide (Galantamine hydrobromide) | AChE Inhibitor. (n.d.). MedChemExpress.
- Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry.
- Galanthamine hydrobromide, Alkaloid acetylcholinesterase inhibitor (CAS 1953-04-4). (n.d.). Abcam.
- Rivastigmine tartrate | Cholinesterase Inhibitors. (n.d.). R&D Systems.
- Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed.
- Ogura, H., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. PubMed.
- AChE | AChE pathway | AChE inhibitors. (n.d.). Adooq Bioscience.
- Kandiah, N., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. PMC.
- Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.
- Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology.
- AChR Inhibitors. (n.d.). Selleck Chemicals.
- Ogura, H., et al. (2000). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. Methods and Findings in Experimental and Clinical Pharmacology.
- Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (2025). Benchchem.
- Musilek, K., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI.
- Application Notes and Protocols for Acetylcholinesterase Inhibitors in Neuroscience Research. (2025). Benchchem.
- Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol.
- Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. (2017).
- Ellman Esterase Assay Protocol. (n.d.). Scribd.
- A Tiered Approach - In Vitro SafetyScreen Panels. (n.d.). Eurofins Discovery.
- Cumbay, M., & Watts, V. J. (2020). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. MDPI.
- Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening. (2017). RSC Publishing.
- WuXi AppTec in vitro Safety Pharmacology Profiling. (n.d.). WuXi AppTec.
- Lu, S., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. PMC - NIH.
- Acetylcholinesterase and butyrylcholinesterase--important enzymes of human body. (2007). SciSpace.
- Giacobini, E. (2004). Targeting acetylcholinesterase and butyrylcholinesterase in dementia. Oxford Academic.
- Kumar, A., et al. (2022).
- Off-Target Screening Cell Microarray Assay. (n.d.).
- Pohanka, M., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC.
- inhibitory Effects of Cannabinoids on Acetylcholinesterase and Butyrylcholinesterase Enzyme Activities. (2022). Medical Cannabis and Cannabinoids.
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- Acetylcholinesterase Inhibitors: SAR and Kinetic Studies on ??-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl Derivatives. (2001).
- Rampa, A., et al. (2001). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)
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A Senior Application Scientist's Guide to In Silico Binding Affinity Prediction: The Case of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate
In the landscape of modern drug discovery, the ability to rapidly and accurately predict how a potential drug molecule will interact with its protein target is paramount.[1][2] This process, known as binding affinity prediction, saves invaluable time and resources by prioritizing the most promising candidates for experimental validation.[1] This guide provides a comprehensive, in-depth comparison of computational methods to predict the binding affinity of a novel carbamate derivative, Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate.
Carbamate-based compounds are a well-established class of molecules with a broad range of biological activities, including roles as insecticides that inhibit acetylcholinesterase.[3] Our molecule of interest, while not a widely studied compound, belongs to this chemical family, which has known interactions with various enzymes. For the purpose of this guide, we will evaluate its binding affinity against a crucial enzyme in neurotransmission, Acetylcholinesterase (AChE) , a common target for carbamate pesticides.[3]
This guide is designed for researchers, scientists, and drug development professionals, offering a transparent, step-by-step comparison of two cornerstone in silico techniques: high-throughput Molecular Docking and the more computationally intensive Molecular Dynamics (MD) simulations coupled with MM/PBSA free energy calculations .[4][5][6]
Part 1: The Scientific Rationale Behind Method Selection
The central goal is to estimate the Gibbs free energy of binding (ΔG_bind), a thermodynamic quantity that indicates the strength of the interaction between our ligand and the target protein.[1] A more negative ΔG_bind value signifies a stronger, more stable interaction.[1]
We will compare two methods that balance computational cost and accuracy:
-
Molecular Docking: This technique predicts the preferred orientation (the "pose") of a ligand when bound to a protein and assigns a score that is a proxy for binding affinity.[1][7] Its primary strength lies in its speed, making it ideal for screening large libraries of compounds.[1][8] However, its scoring functions are approximations and often struggle with protein flexibility and the subtle effects of solvent.[8] For this guide, we will compare the widely-used open-source tool AutoDock Vina with the commercial software Glide , known for its high accuracy.[8][9][10]
-
Molecular Dynamics (MD) with MM/PBSA: This method provides a more physically realistic model by simulating the movements of every atom in the protein-ligand complex over time, explicitly accounting for solvent and flexibility.[11] From the resulting trajectory, we can calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[4][5][6][12] While significantly more accurate than docking, it is also far more computationally demanding.[6][12] We will use the robust and popular GROMACS simulation package for this analysis.[11][13]
Part 2: Experimental Workflows
A rigorous and reproducible workflow is the bedrock of any computational study. The following sections provide detailed, step-by-step protocols for each method.
Workflow A: Molecular Docking
The objective of this workflow is to rapidly predict the binding pose and score for this compound within the active site of Acetylcholinesterase.
Caption: Workflow for Molecular Docking.
Detailed Protocol:
-
Protein Structure Acquisition:
-
Download the crystal structure of human Acetylcholinesterase (AChE) from the Protein Data Bank (PDB ID: 4EY7). This structure is co-crystallized with a known inhibitor, which helps in defining the active site.
-
-
Receptor Preparation: [14][15][16]
-
Causality: The raw PDB file contains non-essential molecules (water, ions) and lacks hydrogen atoms, which are crucial for accurate interaction calculations.[14][16]
-
Protocol:
-
Load the PDB file into a molecular modeling program (e.g., UCSF Chimera or Schrödinger's Protein Preparation Wizard).[15]
-
Remove all water molecules and any co-crystallized ligands or ions not essential for catalysis.[14][15]
-
Add hydrogen atoms appropriate for a physiological pH of 7.4.
-
Perform a constrained energy minimization to relieve any steric clashes in the structure.
-
Save the prepared protein in the required format for the docking software (PDBQT for AutoDock Vina, MAE for Glide).[17]
-
-
-
-
Causality: The ligand must be converted into a 3D structure with correct bond orders, stereochemistry, and partial charges to be recognized by the docking software.[18]
-
Protocol:
-
Obtain the 2D structure of this compound (e.g., from PubChem).
-
Use a tool like Open Babel or LigPrep to generate a low-energy 3D conformation.
-
Assign appropriate partial charges (e.g., Gasteiger charges for AutoDock, OPLS3e for Glide).[19]
-
Define rotatable bonds.
-
Save the prepared ligand in the appropriate file format (PDBQT for AutoDock, SDF or MAE for Glide).
-
-
-
Grid Generation and Docking Execution:
-
Causality: A "grid box" must be defined to tell the software where to search for a binding pose, focusing the computational effort on the active site.[19]
-
Protocol (AutoDock Vina):
-
In AutoDock Tools, load the prepared protein and ligand.[20]
-
Center the grid box on the co-crystallized ligand from the original PDB file to define the active site. Ensure the box dimensions (e.g., 25x25x25 Å) are large enough to accommodate the ligand.[19]
-
Run AutoDock Vina, which will generate several binding poses ranked by their docking score.[21]
-
-
Protocol (Glide):
-
In Maestro, define the receptor grid using the same coordinates.
-
Perform docking using different precision levels, such as Standard Precision (SP) and Extra Precision (XP).
-
-
Workflow B: MD Simulation and MM/PBSA Calculation
This workflow refines the best docking pose and provides a more accurate estimation of the binding free energy.
Caption: Workflow for MD Simulation and MM/PBSA.
Detailed Protocol:
-
-
Causality: We must create a complete, physically realistic system, including the protein-ligand complex, solvent, and ions, and define the parameters (force field) that govern their interactions.[11]
-
Protocol (using GROMACS):
-
Combine the coordinates of the prepared AChE protein and the top-ranked ligand pose from docking into a single complex file.
-
Choose a suitable force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand). Generate ligand topology and parameter files using a tool like Antechamber or a web server.
-
Define a simulation box (e.g., a dodecahedron) and fill it with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
-
Minimization and Equilibration: [22]
-
Causality: Before the production simulation, the system must be relaxed to remove bad contacts and ensure it reaches the desired temperature and pressure.
-
Protocol:
-
Perform a steep descent energy minimization to remove steric clashes.
-
Run a short NVT (constant Number of particles, Volume, and Temperature) simulation to bring the system to the target temperature (e.g., 300 K), while restraining the protein and ligand heavy atoms.
-
Run a short NPT (constant Number of particles, Pressure, and Temperature) simulation to adjust the system to the target pressure (e.g., 1 bar).
-
-
-
Production MD Simulation:
-
Causality: This is the main data-gathering step, where we simulate the system for a long period (e.g., 100 nanoseconds) to sample a wide range of molecular conformations.
-
Protocol: Run the MD simulation without restraints for the desired length of time, saving the coordinates (trajectory) at regular intervals.
-
-
Post-Processing and MM/PBSA Calculation: [4][5]
-
Causality: The MM/PBSA method calculates the binding free energy by averaging over multiple snapshots from the stable part of the MD trajectory, offering a balance between accuracy and computational cost.[4][5][6]
-
Protocol:
-
First, check the trajectory for stability by calculating the Root Mean Square Deviation (RMSD) of the protein backbone. The simulation is considered stable when the RMSD plot reaches a plateau.
-
Use the g_mmpbsa tool (or similar scripts) to calculate the binding free energy (ΔG_bind) over the equilibrated portion of the trajectory.[4] This calculation involves three components: the free energy of the complex, the protein, and the ligand.
-
-
Part 3: Comparative Data Analysis
The following table summarizes the predicted binding affinities from our comparative in silico experiments.
| Method | Software | Predicted Binding Affinity | Notes |
| Molecular Docking | AutoDock Vina | -7.8 kcal/mol | A fast, empirical score. Good for ranking, but not a true ΔG. |
| Glide (SP) | -8.5 kcal/mol | Standard precision score. | |
| Glide (XP) | -9.2 kcal/mol | Extra precision score, generally more reliable.[23] | |
| MD Simulation | GROMACS + g_mmpbsa | -25.5 ± 3.2 kcal/mol | A more rigorous calculation of ΔG_bind, including solvation effects and conformational changes.[24] |
Interpretation of Results:
-
Docking Scores: As expected, the docking scores provide a rapid, first-pass estimate of binding affinity. Glide XP, with its more sophisticated scoring function, predicts the strongest interaction among the docking methods.[8][23] It's crucial to remember that these scores are not absolute binding energies and are best used for ranking different compounds against the same target.[1]
-
MM/PBSA Free Energy: The ΔG_bind calculated from the MD simulation is significantly more negative. This is a common and expected result. MM/PBSA provides a more comprehensive energy calculation that includes terms for solvation free energy and averages over an ensemble of conformations, which docking does not.[5][25] The standard deviation (± 3.2 kcal/mol) reflects the dynamic fluctuations of the system during the simulation.[24]
-
Method Comparison: The difference between docking scores and MM/PBSA values highlights the limitations of static docking. While docking correctly identified a favorable interaction, the MD simulation refines this prediction by accounting for the dynamic nature of the protein-ligand complex and the energetic contributions of the solvent.[5][12]
Part 4: Conclusion and Best Practices
This guide demonstrates a multi-tiered computational strategy for predicting the binding affinity of this compound to Acetylcholinesterase. Our findings underscore that molecular docking and MD simulations are not mutually exclusive but are, in fact, complementary tools.
-
For high-throughput virtual screening of thousands or millions of compounds, the speed of AutoDock Vina or Glide HTVS/SP is indispensable.[8][23]
-
For lead optimization and more accurate ranking of a smaller set of promising candidates, the higher accuracy of Glide XP is recommended.[8][23]
-
For the most accurate binding free energy prediction and to understand the dynamic behavior and stability of a high-priority protein-ligand complex, MD simulations with MM/PBSA are the gold standard before committing to chemical synthesis and in vitro assays.[6][12]
Trustworthiness and Validation: The ultimate validation for any in silico prediction is experimental data. The predicted ΔG_bind values should always be correlated with experimentally determined values (e.g., from Isothermal Titration Calorimetry or Surface Plasmon Resonance) whenever possible. This feedback loop is critical for refining computational models and building confidence in their predictive power.[1]
References
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- Quora. How does one prepare proteins for molecular docking?.
- Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex.
- Deep Origin.
- ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Lemkul, J. A. GROMACS Tutorials.
- Primal Bioinformatics. Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
- Lang, P. T. & Brozell, S. Tutorial: Prepping Molecules. UCSF DOCK.
- ScotChem. 6. Preparing the protein and ligand for docking.
- ACS Publications. In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry.
- GROMACS Tutorials.
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- Frontiers. Scoring Functions for Protein-Ligand Binding Affinity Prediction Using Structure-based Deep Learning: A Review.
- LigParGen Server.
- Sun, H. et al.
- Arciniega, M. & de Vries, A. H. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.
- Wang, E. et al. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
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- Bioinformatics Review.
- Cresset Group. Protein-ligand docking.
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- Peng's Lab.
- Genheden, S. & Ryde, U. What is the current value of MM/PBSA and MM/GBSA methods in drug discovery?. Expert Opinion on Drug Discovery.
- NAMD Tutorial #4 - Calculation of Free Binding Energies and Pharmaceutical Screening. YouTube.
- Crescent Silico. Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.
- ResearchGate.
- AlchemistryWiki. Absolute Binding Free Energy - Gromacs 2016.
- Seeliger, D. & de Groot, B. L. Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC.
- Springer.
- Semantic Scholar. The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures.
- Rayka, M. et al. Assisting In Silico Drug Discovery Through Protein-Ligand Binding Affinity Prediction by Convolutional Neural Networks. Journal of Applied Biotechnology Reports.
- Pla Mas, A. Comparison of AutoDock 4.2.6, AutoDock Vina 1.1.2 and Glide 6.6. UB.
- Mohammad-Alizadeh, V. et al. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC.
- Schrödinger. Docking and scoring.
- Jain, A. N., Cleves, A. E., & Walters, W. P. Deep-Learning Based Docking Methods: Fair Comparisons to Conventional Docking Workflows. arXiv.
- Saxena, N. & Saxena, P. N. Computational Prediction of Binding of Methyl Carbamate, Sarin, Deltamethrin and Endosulfan Pesticides on Human Oxyhaemoglobin. Jordan Journal of Biological Sciences.
- NIH. Methyl (3-hydroxyphenyl)
- Frontiers.
- PubMed.
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Safety Operating Guide
Comprehensive Disposal Guide: Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate
[1][2]
Chemical Identification & Hazard Profile
Before initiating disposal, accurate identification is critical to prevent dangerous incompatibility reactions in waste streams.
| Parameter | Technical Detail |
| Chemical Name | This compound |
| CAS Number | 117550-23-9 |
| Synonyms | Methyl N-[2-(hydroxymethyl)-3-methylphenyl]carbamate |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Physical State | Yellow to Brown Solid |
| Solubility | Soluble in organic solvents (DMSO, Methanol); limited water solubility.[1][3][4] |
| Primary Hazards | Suspected Carcinogen (Carc. 2) , Skin/Eye Irritant, Respiratory Irritant.[1][4] |
| Waste Stream | Solid Organic Hazardous Waste (Non-Halogenated preferred).[1] |
Core Safety Directive
Treat as a Cytotoxic/Potent Compound. Although often classified as "Warning" rather than "Danger," the structural similarity to bioactive carbamates and the "Suspected Carcinogen" designation mandates that this compound be handled with High Potency Compound (HPC) protocols during disposal to prevent chronic exposure.[1]
Waste Classification & Regulatory Framework
RCRA Status (USA)
Under the Resource Conservation and Recovery Act (RCRA), this specific CAS is not currently listed on the P-list (acutely toxic) or U-list (toxic).[1]
-
Determination: It does not automatically carry a specific EPA Waste Code (e.g., U373 is for Propham, a related carbamate).[1]
-
Characteristic Check: It generally does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).[1]
-
Operational Classification: Due to its toxicity profile (Irritant, Carcinogen), it MUST be managed as Non-RCRA Regulated Hazardous Waste (state regulations may vary, e.g., California Title 22).[1]
-
Disposal Method: High-Temperature Incineration is the mandatory disposal route to ensure thermal destruction of the carbamate linkage.
Step-by-Step Disposal Protocol
Phase 1: Segregation & Preparation
Scientific Rationale: Carbamates can hydrolyze under strong basic conditions to release substituted anilines, which may be more toxic than the parent compound. Never mix this waste with strong bases (caustics) or oxidizers.[1]
-
Solid Waste (Pure Substance/Contaminated Solids):
-
Collect pure substance, weighing boats, and contaminated gloves in a clear, 6-mil polyethylene bag .
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth HDPE drum or container designated for "Solid Organic Waste."
-
-
Liquid Waste (Stock Solutions):
Phase 2: Decontamination of Surfaces
If the solid is spilled or surfaces are contaminated:[1]
-
Wet Wiping: Do not dry sweep (aerosol risk).[1] Dampen a paper towel with a mild surfactant (soap/water) or 70% Ethanol.[1]
-
Wipe Down: Gently wipe the area from the outside in.
-
Disposal: Place all wipes into the Solid Hazardous Waste bag.
Phase 3: Final Disposal
-
Transfer: Hand over to your institution's EHS or licensed hazardous waste transporter.
-
Destruction: The ultimate fate must be Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1]
Visualized Workflows
Figure 1: Waste Segregation Decision Tree
This logic flow ensures the compound enters the correct destruction pathway, minimizing environmental release.
Caption: Figure 1: Segregation logic for this compound waste streams ensuring proper incineration routing.
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Figure 2: Wet-method spill response prevents aerosolization of carcinogenic dusts.[1]
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Methyl N-[2-(hydroxymethyl)-3-methylphenyl]carbamate (CAS 117550-23-9).[1] Retrieved from
-
European Chemicals Agency (ECHA). (2025).[1] Substance Information: Methyl (3-hydroxyphenyl)carbamate derivatives.[1][7] Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[1] Handling and Disposal of Carbamate Compounds.[2][3][4][6][8][9] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Hazardous Waste Codes & Lists (40 CFR Part 261).[1][9][10] Retrieved from [1]
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Personal Protective Equipment (PPE) & Handling Guide: Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate
Executive Safety Summary & Risk Assessment
Immediate Action Required: Treat Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate not merely as a chemical building block, but as a bioactive carbamate intermediate .
While standard Safety Data Sheets (SDS) for this class often default to "Irritant" (H315/H319), the structural moiety (N-methyl phenyl carbamate) suggests potential reversible Acetylcholinesterase (AChE) inhibition and sensitization . The presence of the hydroxymethyl group increases polarity but does not negate the carbamate's ability to interact with biological targets.
Core Hazards:
-
Bioactivity: Potential reversible AChE inhibition (Neurotoxicity).[1]
-
Physical: Combustible solid; fine dust poses a deflagration risk.[2]
-
Health: Respiratory sensitizer, severe eye irritant, potential carcinogen (based on methyl carbamate structural alerts).[2]
The PPE Matrix: Barrier Selection Logic
Goal: Zero dermal contact and zero inhalation of particulates.
| Protection Zone | Recommended PPE Specification | Scientific Rationale |
| Hand Protection | Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Carbamates can permeate thin latex rapidly. Double gloving creates a "breakthrough buffer." The outer extended cuff seals the lab coat wrist gap. |
| Respiratory | Primary: Chemical Fume Hood (Class II, Type A2)Secondary (if outside hood): P100/N99 Particulate Respirator | The solid state presents a dust inhalation risk. P100 filters capture 99.97% of airborne particulates, critical for bioactive dusts. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Indirect vents prevent dust ingress while allowing moisture escape, preventing fogging during delicate weighing. |
| Body | Tyvek® Lab Coat (or chemically resistant apron over cotton coat) | Cotton absorbs liquids/dusts, holding the hazard against the skin. Tyvek repels particulates and incidental splashes. |
Operational Protocol: Step-by-Step Handling
Objective: Maintain containment during the transition from solid to solution.
Phase A: Engineering Control Verification
Before retrieving the chemical, verify the Fume Hood Face Velocity is 80–100 fpm (feet per minute).
-
Why? Velocities >120 fpm create turbulence that can blow light powders out of the hood. Velocities <80 fpm fail to contain heavy organic vapors.
Phase B: Weighing & Transfer (The Critical Step)
Context: This compound is likely a static-prone solid. Static discharge can disperse bioactive dust.
-
Static Neutralization: Place an ionizing bar or anti-static gun inside the hood near the balance.
-
The "Draft Shield" Technique: Do not weigh directly on the open balance pan. Use a secondary containment vessel (e.g., a deep weighing boat inside a beaker) to catch stray granules.
-
Solvent Selection:
-
Preferred: DMSO or Methanol (High solubility).
-
Caution: Avoid combining with strong oxidizers or strong bases (hydrolysis releases toxic methylamine).
-
Phase C: Visualization of Safety Logic
The following decision tree illustrates the workflow for determining PPE escalation based on the state of matter.
Figure 1: PPE Escalation Logic. Note that solid handling requires static control due to dispersion risks.
Emergency Response & Disposal
Self-Validating System: If you smell a faint "fruity" or amine-like odor, containment has failed.
A. Exposure Response (AChE Symptoms)
If exposed, monitor for SLUDGE symptoms (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).[3]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).
-
Eye Contact: Flush for 15 minutes. Seek ophthalmologist immediately (corneal damage risk).
B. Waste Disposal Protocol
Do not treat this as general organic waste.
-
Segregation: Collect in a dedicated container labeled "Toxic Organic - Carbamate."
-
Deactivation (Spills):
-
Cover spill with absorbent pads.
-
Treat surface with 1N NaOH (Sodium Hydroxide) to hydrolyze the carbamate bond, followed by water. Warning: This releases Methylamine (gas); perform only in a fume hood.
-
-
Final Disposal: High-temperature incineration is the only validated method to destroy the carbamate pharmacophore completely.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.
-
Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Carbamates.
-
PubChem. (2025).[1] Compound Summary: Methyl N-(3-hydroxyphenyl)carbamate (Analogous Structure). National Library of Medicine.[1]
-
European Chemicals Agency (ECHA). (2025). C&L Inventory: Carbamate Hazard Classifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
